molecular formula C24H41NaO6 B1164892 cholic acid sodium salt CAS No. 73163-53-8

cholic acid sodium salt

Cat. No.: B1164892
CAS No.: 73163-53-8
M. Wt: 448.6 g/mol
InChI Key: MUVVIYFKOVLQHL-IGYKRIKKSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cholate is a cholate salt and an organic sodium salt.
A trihydroxy bile salt that is used as a digestive aid in dietary supplements. It is used in culture media and in conjunction with PAPAIN and PANCREATIN.

Properties

CAS No.

73163-53-8

Molecular Formula

C24H41NaO6

Molecular Weight

448.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17?,18?,19-,20+,22?,23+,24-;;/m1../s1

InChI Key

MUVVIYFKOVLQHL-IGYKRIKKSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Synonyms

Cholic acid sodium salt

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of cholic acid sodium salt, a key parameter for researchers and professionals in drug development and various scientific fields. This document details the quantitative CMC values under different experimental conditions, outlines the methodologies for its determination, and explores the biological signaling pathways influenced by cholic acid.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution at which the molecules begin to self-assemble into aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, there is a sharp increase in the formation of micelles. This property is fundamental to the function of bile salts like this compound in physiological and pharmaceutical contexts, influencing solubility, drug delivery, and biological activity. The CMC is not a single fixed value but is influenced by environmental factors such as temperature, pH, and ionic strength.[1]

Quantitative Data on the CMC of this compound

The CMC of this compound has been determined by a variety of methods, yielding a range of values that reflect the different experimental conditions and techniques employed. The following table summarizes key quantitative data from the scientific literature.

CMC (mM)Temperature (°C)Ionic Strength (M) / MediumMethod of DeterminationReference
14 ± 1Not SpecifiedBasic solution (pH = 12)1H and 31P NMR Spectroscopy[2]
~15Not SpecifiedAqueous solutionVarious techniques[2]
18.4 ± 0.6Not SpecifiedPhosphate buffer (pH 7.92)Micro-calorimetric titration[3]
9 - 15Not SpecifiedNot SpecifiedNot Specified[4]
7 - 16.2Not SpecifiedNot SpecifiedNot Specified[5]
6.5 - 16Not SpecifiedDependent on pH and ionic strengthVarious[6]
~9.5Not SpecifiedpH 9.0Not Specified[7]
~14Not SpecifiedpH 7.5Not Specified[7]
1625Unbuffered solutionFluorescence (using DPH probe)[5]

Experimental Protocols for CMC Determination

A variety of non-invasive and invasive methods are utilized to determine the CMC of bile salts.[8] Non-invasive techniques include potentiometry, derivative spectrophotometry, light scattering, and microcalorimetry, while methods employing probes like dye solubilization and fluorescence are considered invasive.[1][8]

Surface Tensiometry

This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Workflow:

prep Prepare a series of This compound solutions of varying concentrations measure Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) prep->measure plot Plot surface tension vs. the logarithm of the This compound concentration measure->plot determine Identify the CMC as the point of intersection of the two linear portions of the plot plot->determine

Surface Tensiometry Workflow for CMC Determination.

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water or a buffer of choice. A series of dilutions are then made from this stock solution to cover a concentration range both below and above the expected CMC.

  • Instrumentation: A tensiometer equipped with a Du Noüy ring or a Wilhelmy plate is used. The instrument should be calibrated according to the manufacturer's instructions.

  • Measurement: For each concentration, the surface tension is measured. It is crucial to allow the solution to equilibrate as the surface tension can change over time.

  • Data Analysis: The surface tension values (γ) are plotted against the logarithm of the concentration (log C). The resulting plot will typically show two linear regions. The point where these two lines intersect is taken as the CMC.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescence properties in the bulk aqueous phase compared to the hydrophobic interior of a micelle. The change in fluorescence intensity, anisotropy, or emission wavelength is monitored as a function of surfactant concentration.

Experimental Workflow:

start Prepare this compound solutions containing a constant concentration of a fluorescent probe (e.g., pyrene, DPH) excite Excite the solutions at the appropriate wavelength and measure the fluorescence intensity at the emission maximum start->excite plot_fluorescence Plot the fluorescence intensity (or other parameters like I1/I3 ratio for pyrene) vs. This compound concentration excite->plot_fluorescence find_cmc The CMC is determined from the breakpoint in the plot plot_fluorescence->find_cmc

Fluorescence Spectroscopy Workflow for CMC Determination.

Detailed Methodology:

  • Probe and Solution Preparation: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, is used.[5] A stock solution of the probe in a suitable organic solvent is prepared. Aliquots of the probe are added to a series of vials, the solvent is evaporated, and then the this compound solutions of varying concentrations are added. This ensures a constant probe concentration across all samples.

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence. The excitation and emission wavelengths are set according to the specific probe being used.

  • Measurement: The fluorescence intensity of each sample is recorded. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used as it is sensitive to the polarity of the microenvironment.

  • Data Analysis: A plot of fluorescence intensity (or I1/I3 ratio) versus the surfactant concentration is generated. The CMC is identified as the concentration at which a significant change in the slope of the plot occurs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon micelle formation or dissociation. It is a highly sensitive and label-free method that provides a complete thermodynamic profile of the micellization process.

Experimental Workflow:

setup Fill the ITC syringe with a concentrated solution of this compound and the sample cell with buffer inject Inject small aliquots of the surfactant solution into the cell while monitoring the heat released or absorbed setup->inject plot_itc Plot the integrated heat change per injection against the total surfactant concentration in the cell inject->plot_itc analyze The CMC is determined from the inflection point of the resulting sigmoidal curve plot_itc->analyze

Isothermal Titration Calorimetry Workflow for CMC Determination.

Detailed Methodology:

  • Sample Preparation: A concentrated solution of this compound (well above its CMC) is prepared in the desired buffer and loaded into the injection syringe. The sample cell is filled with the same buffer.

  • Instrumentation: An isothermal titration calorimeter is used. The temperature is set and allowed to stabilize.

  • Titration: A series of small, sequential injections of the concentrated surfactant solution are made into the sample cell. The instrument measures the heat change associated with each injection.

  • Data Analysis: The data is processed to obtain a plot of the heat change per mole of injectant against the total concentration of the surfactant in the cell. The resulting titration curve is typically sigmoidal. The CMC is determined from the midpoint of the transition in this curve.

Signaling Pathways of Cholic Acid

Beyond its role as a biological detergent, cholic acid functions as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6][9] These pathways are crucial in regulating bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Signaling Pathway

Cholic acid is an agonist for FXR, a nuclear receptor highly expressed in the liver and intestine.[4][10] Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[11]

CA Cholic Acid FXR FXR Activation (in Hepatocyte) CA->FXR SHP Induces SHP (Small Heterodimer Partner) FXR->SHP LipidMetabolism Regulation of Lipid Metabolism FXR->LipidMetabolism GlucoseMetabolism Regulation of Glucose Metabolism FXR->GlucoseMetabolism CYP7A1 Inhibits CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 BileAcidSynthesis Decreased Bile Acid Synthesis CYP7A1->BileAcidSynthesis

Simplified Farnesoid X Receptor (FXR) Signaling Pathway.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

Cholic acid also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and immune cells.[9][12] TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling events, such as the secretion of glucagon-like peptide-1 (GLP-1).[12]

CA_TGR5 Cholic Acid TGR5 TGR5 Activation (e.g., in Intestinal L-cells) CA_TGR5->TGR5 AC Adenylate Cyclase Activation TGR5->AC EnergyHomeostasis Regulation of Energy Homeostasis TGR5->EnergyHomeostasis Inflammation Modulation of Inflammation TGR5->Inflammation cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1

Simplified TGR5 Signaling Pathway.

Conclusion

The critical micelle concentration of this compound is a multifaceted parameter of significant interest in both fundamental research and pharmaceutical development. A thorough understanding of its quantitative values, the methods for its determination, and its role in biological signaling pathways is essential for leveraging its properties in various applications. This guide provides a foundational resource for professionals working with this important biological surfactant.

References

cholic acid sodium salt molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical properties, and key experimental applications of cholic acid sodium salt. The content is structured to serve as a practical resource for laboratory research and development.

Core Physicochemical Properties

This compound, a primary bile salt, is a C24 steroid with a carboxylic acid side chain. Its amphipathic nature, characterized by a hydrophobic steroid nucleus and a hydrophilic carboxylate group and hydroxyl moieties, dictates its function as a biological detergent.[1]

Chemical Structure

The chemical structure of this compound is defined by a rigid four-ring steroid core with hydroxyl groups at positions 3α, 7α, and 12α, and a pentanoic acid side chain terminating in a sodium carboxylate.

Systematic IUPAC Name: sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate.[2]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound, essential for its application in experimental settings.

PropertyValueReferences
Molecular Formula C₂₄H₃₉NaO₅[1][2]
Molecular Weight 430.55 g/mol [1]
Exact Mass 430.26951862 Da[2]
CAS Number 361-09-1[2]
pKa ~5.2[3]
Critical Micelle Concentration (CMC) 9-15 mM in aqueous solution[4]
Aggregation Number 2-4.8[4]
Solubility Soluble in water, ethanol, and methanol.[1]

Key Experimental Protocols

This compound is a versatile tool in the laboratory, primarily utilized for its surfactant properties. Below are detailed protocols for two of its most common applications.

Membrane Protein Solubilization

Objective: To extract integral membrane proteins from their native lipid bilayer environment while preserving their structure and function.

Methodology:

  • Cell Lysis and Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Wash the membrane pellet with a high-salt buffer (e.g., 1 M NaCl) to remove peripherally associated proteins.

  • Solubilization:

    • Resuspend the washed membrane pellet in a solubilization buffer containing this compound at a concentration above its CMC (typically 1-2% w/v). The buffer should also contain appropriate salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.0), and protease inhibitors.

    • Incubate the suspension with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.

  • Protein Purification:

    • The supernatant, containing the solubilized membrane proteins in mixed micelles with the detergent and lipids, can then be used for downstream purification techniques such as affinity chromatography or size-exclusion chromatography. It is crucial to maintain the detergent concentration above the CMC throughout the purification process to prevent protein aggregation.

Liposome Formulation by Detergent Removal

Objective: To reconstitute purified membrane proteins into artificial lipid bilayers (liposomes) for functional studies.

Methodology:

  • Preparation of Lipid-Detergent Mixed Micelles:

    • Prepare a thin film of the desired lipid composition in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with a buffer containing this compound at a concentration well above its CMC, resulting in the formation of lipid-detergent mixed micelles.

    • The purified membrane protein, also in a detergent solution, is then added to the lipid-detergent mixed micelles.

  • Detergent Removal:

    • Slowly remove the detergent from the mixed micelle solution. This can be achieved by several methods:

      • Dialysis: Place the solution in a dialysis bag with a molecular weight cutoff that retains the liposomes but allows the detergent monomers to pass through. Dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

      • Size-Exclusion Chromatography: Pass the solution through a size-exclusion column. The larger liposomes will elute first, while the smaller detergent micelles are retained.

      • Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the solution and incubate with gentle mixing. The beads will selectively bind the detergent, which can then be removed by centrifugation or filtration.

  • Characterization:

    • The resulting proteoliposomes can be characterized for size, lamellarity, and protein incorporation efficiency. Functional assays can then be performed to assess the activity of the reconstituted protein.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways involving cholic acid and a typical experimental workflow.

Bile Acid Synthesis Pathway

The synthesis of cholic acid from cholesterol in the liver is a multi-step enzymatic process. This diagram outlines the classical "neutral" pathway.

BileAcidSynthesis Cholesterol Cholesterol CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Cholesterol->CYP7A1 Rate-limiting step SevenAlphaHydroxycholesterol 7α-hydroxycholesterol CYP7A1->SevenAlphaHydroxycholesterol HSD3B7 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase (HSD3B7) SevenAlphaHydroxycholesterol->HSD3B7 SevenAlphaHydroxy4Cholesten3one 7α-hydroxy-4-cholesten-3-one HSD3B7->SevenAlphaHydroxy4Cholesten3one CYP8B1 Sterol 12α-hydroxylase (CYP8B1) SevenAlphaHydroxy4Cholesten3one->CYP8B1 Leads to Cholic Acid CholicAcid Cholic Acid CYP8B1->CholicAcid FXR_Signaling cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte CholicAcid_Int Cholic Acid FXR_Int FXR CholicAcid_Int->FXR_Int Binds and Activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_Int->FGF19 Induces Expression FGFR4 FGFR4 (FGF Receptor 4) FGF19->FGFR4 Travels via Portal Vein and Binds to Receptor SHP SHP (Small Heterodimer Partner) FGFR4->SHP Activates Signaling Cascade CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription BileAcidSynth Bile Acid Synthesis CYP7A1->BileAcidSynth Encodes Rate-Limiting Enzyme BileAcidSynth->CholicAcid_Int Negative Feedback ProteinExtractionWorkflow Start Cultured Cells / Tissue Lysis Cell Lysis & Homogenization Start->Lysis LowSpeedCent Low-Speed Centrifugation (remove debris) Lysis->LowSpeedCent HighSpeedCent1 High-Speed Centrifugation (pellet membranes) LowSpeedCent->HighSpeedCent1 MembranePellet Membrane Pellet HighSpeedCent1->MembranePellet Solubilization Resuspend in Buffer with This compound MembranePellet->Solubilization Incubation Incubation with Agitation Solubilization->Incubation HighSpeedCent2 High-Speed Centrifugation (pellet insoluble material) Incubation->HighSpeedCent2 Supernatant Supernatant with Solubilized Membrane Proteins HighSpeedCent2->Supernatant Purification Downstream Purification Supernatant->Purification

References

The Solubility Profile of Sodium Cholate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholic acid sodium salt (sodium cholate) in various organic solvents. Sodium cholate (B1235396), a primary bile salt, is a crucial component in biochemical research and pharmaceutical development, primarily utilized for its ability to solubilize lipids and membrane proteins. A thorough understanding of its solubility characteristics in non-aqueous media is essential for its application in drug formulation, delivery systems, and in vitro experimental design.

Quantitative Solubility Data

The solubility of sodium cholate is highly dependent on the polarity of the solvent. As an amphipathic molecule with a rigid steroidal nucleus and a charged carboxylate group, its interaction with organic solvents is complex. The following table summarizes the available quantitative and qualitative solubility data for sodium cholate in a range of common organic solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OAqueous150 g/L[1]20
MethanolCH₃OHPolar ProticSlightly Soluble[1]Not Specified
EthanolC₂H₅OHPolar Protic1 mg/mL, Slightly Soluble (Sonication aids)[1]Not Specified
Acetic AcidCH₃COOHPolar Protic1 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSlightly Soluble[1]Not Specified
ChloroformCHCl₃NonpolarSoluble[2][3]Not Specified
DichloromethaneCH₂Cl₂NonpolarSoluble[3]Not Specified
Acetone(CH₃)₂COPolar AproticSoluble[3]Not Specified
Ethyl AcetateCH₃COOC₂H₅Polar AproticSoluble[3]Not Specified

Note on Data Interpretation: The term "soluble" indicates a qualitative assessment, suggesting that the substance dissolves to a practically useful extent. "Slightly soluble" suggests that the substance has low solubility.[1] It is important to note that quantitative data for many organic solvents is not readily available in the literature, reflecting the compound's primary use in aqueous systems.

Factors Influencing Solubility

The solubility of sodium cholate, like other bile salts, is influenced by several key factors:

  • Solvent Polarity: Sodium compounds, due to their ionic nature, generally exhibit higher solubility in polar solvents.[4]

  • Temperature: The solubility of salts typically increases with temperature.[4]

  • pH: In aqueous solutions, pH is a critical factor. The pKa of cholic acid is approximately 5.2.[1] Below this pH, the less soluble free acid form, cholic acid, will precipitate.

  • Presence of Other Ions: The common ion effect can decrease solubility, while the presence of other salts can either increase or decrease solubility depending on their interactions.[4]

Experimental Protocol: Determination of Solubility

The following section details a standard methodology for determining the solubility of sodium cholate in an organic solvent, commonly known as the Saturation Shake-Flask Method .

Principle

This method involves creating a saturated solution of the solute (sodium cholate) in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured, which corresponds to its solubility at that temperature.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a UV-Vis Spectrophotometer.

Procedure
  • Preparation: Add an excess amount of sodium cholate to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Extraction: Carefully pipette an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of sodium cholate in the diluted sample using a validated analytical method, such as HPLC.[5]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of sodium cholate in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result start Add excess Sodium Cholate to Solvent equilibrate Seal and agitate at constant temperature (24-48h) start->equilibrate settle Allow undissolved solid to settle equilibrate->settle centrifuge Centrifuge for complete phase separation settle->centrifuge extract Extract clear supernatant centrifuge->extract dilute Dilute sample to known volume extract->dilute quantify Quantify concentration via HPLC or UV-Vis dilute->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate

Caption: Workflow for determining the solubility of sodium cholate.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center_node Solubility of Sodium Cholate amphiphilicity Amphiphilic Nature center_node->amphiphilicity ionic_form Ionic (Salt) Form center_node->ionic_form polarity Polarity ('Like dissolves like') center_node->polarity h_bonding Hydrogen Bonding Capacity center_node->h_bonding temperature Temperature center_node->temperature ph pH (for protic solvents) center_node->ph ions Presence of other ions center_node->ions

Caption: Key factors influencing the solubility of sodium cholate.

References

An In-depth Technical Guide to the Natural Biological Sources of Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural biological sources, biosynthesis, and physiological roles of cholic acid and its sodium salt. It includes detailed quantitative data, experimental protocols for extraction and analysis, and visualizations of key biochemical pathways, designed to serve as a vital resource for professionals in research and drug development.

Introduction to Cholic Acid

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol.[1][2][3][4] It is one of the two major primary bile acids in humans, alongside chenodeoxycholic acid.[3] In the biological milieu, cholic acid is typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glycocholic acid and taurocholic acid. The sodium salts of these conjugated forms are major components of bile and are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine.[1][5][6] Beyond their role in digestion, bile acids, including cholic acid, are now recognized as critical signaling molecules that regulate metabolic pathways through nuclear and membrane receptors.[2][7][8][9]

Primary Biological Source: Animal Bile

The principal natural source of cholic acid sodium salt is the bile of vertebrates, particularly mammals.[1][6][10] Bile is a complex fluid produced by the liver and stored in the gallbladder, containing a mixture of bile salts, cholesterol, phospholipids, and bilirubin.[11] For commercial and research purposes, the bile from livestock, such as cattle (ox bile) and sheep, serves as the primary raw material for the extraction of cholic acid.[6][12][13][14] Nutraceuticals derived from sources like ox bile can contain the necessary bile acids for treating certain inborn errors of bile acid synthesis.[15]

Quantitative Composition of Cholic Acid in Bile

The concentration and relative abundance of cholic acid vary significantly across different species. This variation is a critical consideration for its extraction and for comparative physiological studies. Cholic acid is the predominant bile acid in ruminants like sheep and cattle.[16] In humans, cholic and chenodeoxycholic acids are the main primary bile acids, with total concentrations in liver tissue around 61.6 ± 29.7 nmol/g.[17] In human cecal content, the concentration of cholic acid is approximately 6 ± 9% of the total bile acids.[18]

SpeciesSample TypeCholic Acid Concentration / Percentage of Total Bile AcidsReference
HumanLiver TissueMajor component along with chenodeoxycholic acid (Total BAs: 61.6 ± 29.7 nmol/g)[17]
HumanCecal Content6 ± 9% of total bile acids[18]
Rat (Sham-operated)Liver TissueMajor component along with β-muricholic acid (Total BAs: 130.8 ± 21.3 nmol/g)[17]
Cattle (Ox)BilePredominant bile acid; Cholic acid content can be NLT 45% in commercial extracts[12][16]
SheepBilePredominant bile acid[16]
PigLiverA major bile acid along with dihydroxy bile acids[11]
ChickenBile9.6 ± 0.5 mg/g[19]
DuckBile45.2 ± 2.3 mg/g[19]

Biosynthesis and Metabolism

Hepatic Biosynthesis of Cholic Acid

Cholic acid is synthesized from cholesterol in hepatocytes through a multi-enzyme process.[1][2] There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

  • Classic (Neutral) Pathway : This is the major pathway, responsible for the bulk of bile acid production. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in the pathway.[2][20][21]

  • Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[1][21]

The synthesis of cholic acid specifically requires the action of sterol 12α-hydroxylase (CYP8B1) , which adds the hydroxyl group at the C12 position, distinguishing it from chenodeoxycholic acid.[1][20]

Cholic Acid Biosynthesis Cholesterol Cholesterol C7H 7α-hydroxycholesterol Cholesterol->C7H CYP7A1 (Rate-limiting) C7H4C3O 7α-hydroxy-4-cholesten-3-one C7H->C7H4C3O Intermediates Multiple Steps C7H4C3O->Intermediates CYP8B1 (for CA) CholicAcid Cholic Acid Intermediates->CholicAcid

Caption: The classic pathway for cholic acid biosynthesis from cholesterol in the liver.

Metabolism by Gut Microbiota

In the intestine, primary bile acids like cholic acid are subject to modification by the gut microbiota.[22][23] A key transformation is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids. Gut bacteria convert cholic acid into deoxycholic acid (DCA) .[1][24] This process significantly alters the composition and signaling properties of the bile acid pool that recirculates via the enterohepatic circulation.[22][25]

Gut Microbiota Metabolism cluster_liver Liver cluster_intestine Intestine CA Cholic Acid (Primary) DCA Deoxycholic Acid (Secondary) CA->DCA Gut Microbiota (7α-dehydroxylation)

Caption: Conversion of primary cholic acid to secondary deoxycholic acid by gut bacteria.

Cholic Acid as a Signaling Molecule

Cholic acid and its derivatives are potent signaling molecules that activate specific receptors to regulate gene expression involved in metabolism. The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[7][8][9]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a sensor for intracellular bile acids.[2][26] When activated by bile acids like cholic acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to DNA to regulate the transcription of target genes. A key function of FXR activation is the negative feedback regulation of bile acid synthesis by inhibiting the expression of the CYP7A1 gene.[27]

FXR Signaling Pathway CA Cholic Acid FXR FXR CA->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA Bile Acid Response Element (DNA) FXR_RXR->DNA Binds SHP SHP (Gene Expression ↑) DNA->SHP CYP7A1 CYP7A1 Gene (Transcription ↓) SHP->CYP7A1 Inhibits Feedback Negative Feedback on Bile Acid Synthesis CYP7A1->Feedback

Caption: FXR signaling pathway for the negative feedback regulation of bile acid synthesis.

TGR5 Signaling

TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell membrane.[7][9] Activation of TGR5 by bile acids in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion from the pancreas.[8] This pathway links bile acid signaling to glucose homeostasis.

TGR5 Signaling Pathway BAs Bile Acids (e.g., LCA, DCA) TGR5 TGR5 Receptor (on L-cell) BAs->TGR5 Binds AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP ↑ AC->cAMP GLP1 GLP-1 Secretion ↑ cAMP->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas Acts on Insulin Insulin Secretion ↑ Pancreas->Insulin

Caption: TGR5 signaling pathway leading to GLP-1 and insulin secretion.

Experimental Protocols

Extraction of Cholic Acid from Animal Bile

This protocol outlines a general method for the industrial extraction of cholic acid from sources like cattle or sheep bile.[28][29] The process involves hydrolyzing the conjugated bile acids and then separating the free cholic acid.

Methodology:

  • Saponification (Hydrolysis):

    • Mix raw bile or bile acid "leftovers" with a sodium hydroxide (B78521) (NaOH) solution (e.g., at a 1:0.8 mass ratio of leftovers to NaOH).[28]

    • Heat the mixture (boil) for an extended period (e.g., 15-25 hours) to hydrolyze the amide bonds, releasing free bile acids and amino acids (glycine/taurine).[28]

  • Degreasing:

    • Add a solution of barium chloride (BaCl₂) to the saponification liquor and heat.[28][29] This step precipitates fatty acids as insoluble barium salts.

    • Allow the solution to stand, then filter to remove the precipitated solids and obtain a clear supernatant.[28][29]

  • Acidification and Precipitation:

    • Acidify the supernatant with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a pH of approximately 3-4.[28][29][30]

    • At this acidic pH, the free bile acids, including cholic acid, are protonated and precipitate out of the solution.

    • Filter the mixture to collect the crude, precipitated cholic acid.

  • Purification:

    • The crude cholic acid can be further purified through recrystallization from a suitable solvent (e.g., ethanol) or by using column chromatography techniques to achieve higher purity.[30][31]

Extraction Workflow Start Raw Animal Bile Sapon Saponification (NaOH, Heat) Start->Sapon Degrease Degreasing (Add BaCl2, Heat) Sapon->Degrease Filter1 Filtration Degrease->Filter1 Acidify Acidification (H2SO4 to pH 3-4) Filter1->Acidify Supernatant Filter2 Filtration Acidify->Filter2 Purify Purification (Recrystallization/ Chromatography) Filter2->Purify Crude Precipitate End Purified Cholic Acid Purify->End

Caption: General workflow for the extraction and purification of cholic acid from bile.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices like serum, plasma, and tissue extracts.[32][33][34][35]

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For serum or plasma, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a deuterated cholic acid analog) to precipitate proteins.[32][36]

    • Homogenization: For tissue samples, homogenize a known weight of tissue in a suitable solvent (e.g., isopropanol).[36]

    • Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g) to pellet the precipitated proteins and cell debris.[36]

    • Supernatant Collection: Transfer the supernatant to a clean tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase.[36]

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).[36]

    • Mobile Phase: Employ a gradient elution using two mobile phases, typically water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile/methanol.[34]

    • Gradient: A typical run involves a gradient from a low to a high percentage of the organic mobile phase to separate the different bile acids based on their hydrophobicity.

  • MS/MS Detection:

    • Ionization: Use Electrospray Ionization (ESI) in negative mode, as bile acids readily form [M-H]⁻ ions.[32][34]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the [M-H]⁻ of cholic acid) and monitoring for a specific product ion generated by collision-induced dissociation. This provides high specificity and sensitivity.[34]

    • Quantification: Create a calibration curve using known concentrations of cholic acid standards to quantify the amount in the unknown samples.

Quantification Workflow Start Biological Sample (Serum, Tissue) Prep Sample Preparation (Protein Precipitation, Homogenization) Start->Prep Cent Centrifugation Prep->Cent HPLC HPLC Separation (C18 Column) Cent->HPLC Supernatant MS MS/MS Detection (ESI-, MRM Mode) HPLC->MS Data Data Analysis (Quantification vs. Standard Curve) MS->Data End Cholic Acid Concentration Data->End

Caption: Workflow for the quantification of cholic acid using HPLC-MS/MS.

References

An In-depth Technical Guide to the Hepatic Synthesis of Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cholic acid, a primary bile acid synthesized in the liver, is fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins. Its synthesis is the principal catabolic pathway for cholesterol, making it a critical process in maintaining cholesterol homeostasis. The biochemical cascade responsible for converting cholesterol into cholic acid is a multi-step, enzymatically regulated process known as the classical or neutral pathway. This pathway is tightly controlled by a complex network of nuclear receptors and feedback mechanisms, ensuring that bile acid levels are maintained within a precise physiological range. Dysregulation of this pathway is implicated in various metabolic disorders, including cholestasis, gallstones, and dyslipidemia. This technical guide provides a comprehensive overview of the core biochemical pathway for cholic acid synthesis, details its intricate regulatory networks, presents quantitative data, outlines key experimental protocols for its study, and visualizes the process through detailed diagrams.

The Classical (Neutral) Pathway of Cholic Acid Synthesis

The synthesis of cholic acid from cholesterol occurs predominantly in the hepatocytes of the liver through the classical (or neutral) pathway.[1][2] This pathway is responsible for the majority of bile acid production in humans and involves a series of enzymatic modifications to the steroid nucleus and the oxidative cleavage of the cholesterol side chain.[3][4]

The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by Cholesterol 7α-hydroxylase (CYP7A1) , an enzyme located in the endoplasmic reticulum.[5][6] This reaction forms 7α-hydroxycholesterol. Subsequently, 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) converts 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one (C4).[4][7]

The intermediate C4 is a critical branch point. The pathway is directed toward cholic acid synthesis by the action of Sterol 12α-hydroxylase (CYP8B1) , which hydroxylates C4 at the 12α position to produce 7α,12α-dihydroxy-4-cholesten-3-one.[4][8] The presence and activity of CYP8B1 are the primary determinants of the ratio of cholic acid to chenodeoxycholic acid (the other primary bile acid) in the bile acid pool.[3][8]

Following the modifications of the steroid nucleus, the aliphatic side chain is shortened. This process involves the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) , which catalyzes the oxidation of the side chain.[4][9] A series of peroxisomal β-oxidation steps then cleaves a three-carbon unit from the side chain, ultimately forming cholic acid.

Before secretion into the bile canaliculi, cholic acid is conjugated with either glycine (B1666218) or taurine (B1682933) by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][7] This conjugation increases the amphipathic nature and solubility of the bile acid, forming bile salts such as glycocholic acid and taurocholic acid, which are essential for their detergent function in the intestine.[1]

Cholic_Acid_Synthesis_Pathway Figure 1: The Classical Pathway of Cholic Acid Synthesis cluster_ER Endoplasmic Reticulum cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-Limiting Step) cholesterol->cyp7a1 hc7 7α-Hydroxycholesterol hsd3b7 HSD3B7 hc7->hsd3b7 c4 7α-Hydroxy-4-cholesten-3-one (C4) cyp8b1 CYP8B1 (Directs to Cholic Acid) c4->cyp8b1 no_cyp8b1 No CYP8B1 Activity c4->no_cyp8b1 dhc712 7α,12α-Dihydroxy-4-cholesten-3-one side_chain Side-Chain Oxidation (CYP27A1, etc.) dhc712->side_chain intermediates Further Intermediates ca Cholic Acid intermediates->ca cdca Chenodeoxycholic Acid Pathway cyp7a1->hc7 hsd3b7->c4 cyp8b1->dhc712 side_chain->intermediates no_cyp8b1->cdca

Figure 1: The Classical Pathway of Cholic Acid Synthesis.

Regulation of Cholic Acid Synthesis

The synthesis of cholic acid is meticulously regulated to maintain cholesterol and bile acid homeostasis. This regulation occurs primarily at the transcriptional level of the rate-limiting enzyme, CYP7A1.

Negative Feedback by Bile Acids: The primary regulatory mechanism is negative feedback inhibition by bile acids themselves.[6] When bile acids are reabsorbed from the intestine and return to the liver via the enterohepatic circulation, they activate the nuclear receptor Farnesoid X Receptor (FXR) .[1][5] In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP) , a transcriptional repressor.[5][10] SHP then binds to and inhibits Liver Receptor Homolog-1 (LRH-1), a nuclear receptor essential for the transcription of the CYP7A1 gene, thereby suppressing bile acid synthesis.[10]

In the intestine, FXR activation by bile acids stimulates the release of Fibroblast Growth Factor 15/19 (FGF15/19) , which travels to the liver and binds to its receptor FGFR4.[6] This signaling cascade also leads to the potent repression of CYP7A1 transcription.

Regulation by Cholesterol: High levels of cholesterol, specifically its oxysterol metabolites, stimulate bile acid synthesis. Oxysterols activate the Liver X Receptor (LXR) , which in turn enhances the transcription of the CYP7A1 gene, promoting the conversion of excess cholesterol into bile acids.[6]

Regulation_Pathway Figure 2: Negative Feedback Regulation of CYP7A1 cluster_liver Hepatocyte Nucleus BA High Bile Acids (e.g., Cholic Acid) FXR FXR (Nuclear Receptor) BA->FXR activates SHP SHP (Repressor) FXR->SHP induces expression LRH1 LRH-1 (Activator) SHP->LRH1 inhibits CYP7A1_Gene CYP7A1 Gene LRH1->CYP7A1_Gene activates transcription CYP7A1_Protein CYP7A1 Enzyme CYP7A1_Gene->CYP7A1_Protein is transcribed & translated to BASynthesis Bile Acid Synthesis CYP7A1_Protein->BASynthesis catalyzes BASynthesis->BA produces

Figure 2: Negative Feedback Regulation of CYP7A1.

Quantitative Data

The quantification of enzymes, intermediates, and final products of the cholic acid synthesis pathway is crucial for research and clinical diagnostics. Below are tables summarizing key quantitative parameters.

Table 1: Performance Characteristics of Commercial Human CYP7A1 ELISA Kits

Parameter Typical Value Range Source
Detection Range 0.78 - 50 ng/mL [11]
Sensitivity 0.47 ng/mL [11]
Intra-assay Precision < 10% CV [11][12]
Inter-assay Precision < 15% CV [11][12]

| Spike Recovery | 80 - 120% |[12] |

Data compiled from typical specifications of commercially available ELISA kits.

Table 2: Performance of LC-MS/MS for Bile Acid Quantification in Liver Tissue

Parameter Cholic Acid (CA) Glycocholic Acid (GCA) Taurocholic Acid (TCA) Source
Linearity (r²) > 0.99 > 0.99 > 0.99 [13]
LOD (ng/g liver) 0.9 - 10 0.9 - 10 0.9 - 10 [13]
LLOQ (ng/g liver) 2.3 - 27 2.3 - 27 2.3 - 27 [13]
Recovery (%) ~73% Not specified Not specified [14]
Intra-day Precision < 20% RSD < 20% RSD < 20% RSD [13]

| Inter-day Precision | < 20% RSD | < 20% RSD | < 20% RSD |[13] |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Values represent a typical range for validated methods.

Experimental Protocols

Protocol: Quantification of CYP7A1 Protein by Sandwich ELISA

This protocol provides a general workflow for measuring CYP7A1 protein concentration in liver tissue homogenates.[12][15]

  • Sample Preparation (Liver Homogenate):

    • Homogenize snap-frozen liver tissue (approx. 100 mg) in 1 mL of pre-cooled lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Sonicate the homogenate on ice to ensure complete cell lysis.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.[15]

    • Collect the clear supernatant. Determine the total protein concentration using a standard method (e.g., BCA assay).

    • Dilute the supernatant to fall within the dynamic range of the ELISA kit (typically 0.1–10 ng/mL).[12]

  • ELISA Procedure (Condensed):

    • Coating: Coat a high-binding 96-well plate with a capture antibody specific for CYP7A1 (e.g., 2 µg/mL) and incubate overnight at 4°C.

    • Washing & Blocking: Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Sample Incubation: Add prepared standards and diluted samples to the wells in duplicate or triplicate. Incubate for 2 hours at room temperature.

    • Detection: Wash the plate. Add a biotinylated detection antibody and incubate for 1 hour. Wash again, then add Streptavidin-HRP conjugate and incubate for 30 minutes.

    • Development: After a final wash, add TMB substrate. Monitor the color development and stop the reaction with an acidic stop solution.

    • Data Analysis: Read the absorbance at 450 nm. Generate a standard curve using a four-parameter logistic (4-PL) fit. Calculate the concentration of CYP7A1 in the samples and normalize to the total protein concentration (reported as ng CYP7A1/mg total protein).

Protocol: Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures CYP27A1 activity in isolated mitochondria by quantifying the formation of 27-hydroxycholesterol.[16][17]

  • Isolation of Mitochondria:

    • Isolate mitochondria from fresh liver tissue using differential centrifugation according to standard protocols.

    • Resuspend the final mitochondrial pellet in an appropriate buffer and determine the protein concentration.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing mitochondrial protein, buffer (e.g., potassium phosphate), and any necessary cofactors.

    • To enhance substrate accessibility, mitochondria can be treated with proteinase K, which has been shown to decrease the apparent Km for cholesterol from ~400 µM to 150 µM.[16]

    • Initiate the reaction by adding the substrate, [³H]-cholesterol, delivered in a carrier like β-cyclodextrin.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol) to extract the lipids.

  • Product Quantification:

    • Separate the substrate ([³H]-cholesterol) from the product ([³H]-27-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using liquid scintillation counting.

    • Calculate the specific activity of CYP27A1, typically expressed as pmol of product formed per minute per mg of mitochondrial protein.

Protocol: Quantification of Cholic Acid in Liver Tissue by UPLC-MS/MS

This protocol outlines a method for the extraction and quantification of cholic acid and other bile acids from liver tissue.[13][18]

  • Sample Preparation and Extraction:

    • Weigh a frozen liver tissue sample (~100 mg) and homogenize it in 500 µL of cold water.[18]

    • To a 100 µL aliquot of the homogenate, add an internal standard solution (e.g., deuterated cholic acid, CA-d₄).

    • Add 300 µL of a cold precipitation solvent (e.g., methanol:acetonitrile, 1:1 v/v) to precipitate proteins.[18]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 2 µL) of the supernatant onto a reverse-phase UPLC column (e.g., Acquity BEH C18).[18] Use a gradient elution with mobile phases such as water with formic acid or ammonium (B1175870) acetate (B1210297) and methanol/acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[18]

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify cholic acid and the internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of cholic acid standards.

    • Quantify the amount of cholic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Express the final concentration as ng or µg of cholic acid per gram of liver tissue.

Workflow_Diagram Figure 3: Experimental Workflow for LC-MS Bile Acid Analysis start 1. Sample Collection (e.g., Liver Tissue) homogenize 2. Homogenization (in Water) start->homogenize spike 3. Spike Internal Standard (e.g., CA-d4) homogenize->spike precipitate 4. Protein Precipitation (Methanol/Acetonitrile) spike->precipitate centrifuge 5. Centrifugation precipitate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. UPLC-MS/MS Injection supernatant->inject analysis 8. Data Analysis (Quantification vs. Standard Curve) inject->analysis result 9. Report Result (ng/g tissue) analysis->result

Figure 3: Experimental Workflow for LC-MS Bile Acid Analysis.

References

The Pivotal Role of Cholic Acid Sodium Salt in Lipid Digestion and Absorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted functions of cholic acid sodium salt, a primary bile salt, in the intricate processes of dietary lipid digestion and absorption. This document delves into the core mechanisms of emulsification, micellar solubilization, and enzyme modulation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical and signaling pathways.

Core Functions of this compound in Lipid Assimilation

Cholic acid, synthesized in the liver from cholesterol and conjugated with taurine (B1682933) or glycine (B1666218) to form bile salts, is a critical amphipathic molecule. Its sodium salt plays an indispensable role in the small intestine to facilitate the otherwise inefficient process of fat digestion and absorption.

Emulsification of Dietary Lipids

Dietary fats, primarily triglycerides, are water-insoluble and form large globules in the aqueous environment of the small intestine. This presents a limited surface area for water-soluble pancreatic lipases to act upon. This compound, with its hydrophobic steroidal nucleus and hydrophilic hydroxyl and carboxyl groups, adsorbs to the surface of these lipid droplets. This process, known as emulsification, breaks down large fat globules into a fine emulsion of smaller droplets, significantly increasing the surface area-to-volume ratio for enzymatic action.

Interaction with Pancreatic Lipase (B570770) and Colipase

While essential for providing access to lipids, bile salts can also inhibit pancreatic lipase by displacing it from the lipid-water interface. This inhibition is overcome by colipase , a protein cofactor secreted by the pancreas. Colipase binds to both the bile salt-covered lipid droplet and to pancreatic lipase, anchoring the enzyme to its substrate and enabling efficient hydrolysis of triglycerides into monoglycerides (B3428702) and free fatty acids.

Micellar Solubilization and Transport of Lipolysis Products

The products of lipid digestion, primarily 2-monoglycerides and long-chain fatty acids, are poorly soluble in water. This compound, above its critical micelle concentration (CMC), forms small, spherical aggregates called micelles . These micelles incorporate the insoluble lipid digestion products, forming mixed micelles . The hydrophilic exterior of these mixed micelles allows them to diffuse across the unstirred water layer adjacent to the intestinal epithelium, delivering the fatty acids and monoglycerides to the apical membrane of the enterocytes for absorption.

Quantitative Data

The physicochemical properties of this compound, particularly its ability to form micelles, are highly dependent on environmental conditions.

Critical Micelle Concentration (CMC) of Sodium Cholate (B1235396)

The CMC is the concentration at which individual bile salt molecules (monomers) begin to aggregate into micelles. This value is influenced by temperature, pH, and ionic strength.[1]

Temperature (°C)Ionic Strength (M)pHMethodCMC (mM)
250.10 (NaCl)-Potentiometry6.5 - 16
250.10 (NaCl)-Light Scattering12.8
25-12NMR Spectroscopy14 ± 1
37--Fluorescence SpectroscopyVaries

Table 1: Reported Critical Micelle Concentration (CMC) values for sodium cholate under various experimental conditions.

Micelle Aggregation Number

The aggregation number refers to the average number of bile salt molecules present in a single micelle. For sodium cholate, this number is typically small, especially at concentrations just above the CMC.[1]

Concentration RangeTemperature (°C)MethodAggregation Number
Low-concentration25Various2 - 8
Near CMC25Various3 - 16
50 mM35Stepwise Association Model7.4

Table 2: Reported aggregation numbers for sodium cholate micelles.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the function of this compound in lipid digestion and absorption.

Pancreatic Lipase Activity Assay (pH-Stat Method)

This assay measures the activity of pancreatic lipase by titrating the free fatty acids released during the hydrolysis of triglycerides. The rate of addition of NaOH required to maintain a constant pH is proportional to the enzyme activity.

Materials:

  • Triglyceride substrate (e.g., olive oil or tributyrin (B1683025) emulsion)

  • Porcine pancreatic lipase

  • Porcine colipase

  • Sodium cholate solution

  • Reaction Buffer: Tris-HCl buffer (e.g., 40 mM, pH 8.3)

  • CaCl2 solution (e.g., 1 mM)

  • NaOH solution (e.g., 0.05 M), standardized

  • pH-stat apparatus (autotitrator)

  • Thermostatically controlled reaction vessel (37°C)

Procedure:

  • Prepare the triglyceride substrate emulsion.

  • To the reaction vessel, add the reaction buffer, CaCl2 solution, sodium cholate solution, and colipase solution.

  • Add the triglyceride substrate emulsion to the vessel and equilibrate to 37°C while stirring.

  • Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., pH 8.0).

  • Initiate the reaction by adding a known amount of pancreatic lipase to the vessel.

  • The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain the set pH.

  • Record the volume of NaOH added over time.

  • Calculate the lipase activity in micromoles of fatty acid released per minute. One mole of NaOH consumed corresponds to one mole of fatty acid released.

In Vitro Lipid Digestion Model

This model simulates the conditions of the small intestine to study the extent and rate of lipid digestion.

Materials:

  • Lipid source (e.g., food sample, lipid-based drug formulation)

  • Simulated Intestinal Fluid (SIF) concentrate:

    • Bile extract (containing cholic acid and other bile salts)

    • Porcine pancreatin (B1164899) (containing lipase, colipase, and other enzymes)

    • CaCl2

    • NaCl

    • Buffer (e.g., Tris-maleate)

  • NaOH solution (e.g., 0.25 M)

  • pH-stat apparatus

  • Thermostatically controlled reaction vessel (37°C)

Procedure:

  • Disperse the lipid source in the reaction vessel containing digestion buffer and equilibrate to 37°C.

  • Adjust the pH of the mixture to the desired intestinal pH (e.g., 7.0) using HCl or NaOH.

  • Prepare the SIF by dissolving the bile extract, pancreatin, and CaCl2 in buffer.

  • Initiate digestion by adding the SIF to the reaction vessel.

  • Start the pH-stat to maintain the pH at 7.0 by titrating with NaOH.

  • Record the volume of NaOH consumed over the digestion period (e.g., 2 hours).

  • The extent of lipolysis can be calculated based on the total amount of NaOH consumed, which corresponds to the amount of free fatty acids released.

  • Aliquots can be taken at different time points and centrifuged to separate the aqueous (micellar) phase, oil phase, and any precipitated material for further analysis (e.g., drug concentration in formulation studies).[2]

In Vitro Lipid Absorption Model using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to study the transport of digested lipids from the apical (luminal) to the basolateral (serosal) side.

Materials:

  • Differentiated Caco-2 cell monolayer grown on permeable membrane inserts (e.g., Transwell®)

  • Digested lipid mixture from an in vitro digestion model (containing mixed micelles)

  • Cell culture medium (e.g., DMEM)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture Caco-2 cells on permeable membrane inserts until a differentiated monolayer is formed (typically 21 days).

  • Generate a digest of the lipid of interest using the in vitro digestion model described above.

  • Remove the culture medium from the apical and basolateral compartments of the Transwell® inserts.

  • Add the digested lipid mixture (containing mixed micelles with this compound) to the apical compartment.

  • Add fresh culture medium to the basolateral compartment.

  • Incubate the cells for a defined period (e.g., 2-8 hours).[3]

  • At the end of the incubation, collect the medium from both the apical and basolateral compartments.

  • Analyze the lipid content (e.g., specific fatty acids) in both compartments to determine the extent of transport across the cell monolayer. This can be done using techniques like gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Logical Relationships

Beyond its direct role in digestion, cholic acid is a signaling molecule that regulates lipid and glucose metabolism through nuclear and G-protein coupled receptors.

Lipid Digestion and Absorption Workflow

The sequential and interconnected roles of this compound in lipid processing can be visualized as a workflow.

Lipid_Digestion_Absorption Dietary Triglycerides Dietary Triglycerides Emulsification Emulsification Dietary Triglycerides->Emulsification Emulsion Droplets Emulsion Droplets Emulsification->Emulsion Droplets Lipolysis Lipolysis Emulsion Droplets->Lipolysis Pancreatic Lipase & Colipase Pancreatic Lipase & Colipase Pancreatic Lipase & Colipase->Lipolysis Monoglycerides & Free Fatty Acids Monoglycerides & Free Fatty Acids Lipolysis->Monoglycerides & Free Fatty Acids Micelle Formation Micelle Formation Monoglycerides & Free Fatty Acids->Micelle Formation Mixed Micelles Mixed Micelles Micelle Formation->Mixed Micelles Diffusion to Enterocyte Diffusion to Enterocyte Mixed Micelles->Diffusion to Enterocyte Absorption Absorption Diffusion to Enterocyte->Absorption This compound This compound This compound->Emulsification This compound->Micelle Formation

Lipid Digestion and Absorption Workflow.

Bile Acid Signaling via FXR and TGR5

Cholic acid and its derivatives are ligands for the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor. These signaling pathways play a crucial role in maintaining lipid and glucose homeostasis.

Bile_Acid_Signaling cluster_enteroendocrine Enteroendocrine L-Cell cluster_liver Hepatocyte Cholic Acid Cholic Acid FXR FXR Cholic Acid->FXR activates TGR5 TGR5 Cholic Acid->TGR5 activates FXR_liver FXR Cholic Acid->FXR_liver activates FXR->TGR5 induces expression cAMP cAMP TGR5->cAMP increases GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion stimulates Pancreas Pancreas GLP-1 Secretion->Pancreas acts on SHP SHP FXR_liver->SHP induces Bile Acid Synthesis Bile Acid Synthesis SHP->Bile Acid Synthesis inhibits Lipogenesis Lipogenesis SHP->Lipogenesis inhibits Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion stimulates Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis regulates

References

The Metabolic Significance of Sodium Cholate: A Primary Bile Acid at the Crossroads of Digestion, Signaling, and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium cholate (B1235396), the sodium salt of cholic acid, is a primary bile acid synthesized in the liver from cholesterol. For decades, its role was thought to be confined to the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. However, a growing body of research has unveiled its multifaceted functions as a potent signaling molecule, intricately involved in the regulation of its own synthesis and enterohepatic circulation, as well as in modulating systemic lipid and glucose metabolism. Furthermore, the intricate interplay between sodium cholate, the gut microbiota, and host physiology has opened new avenues for therapeutic intervention in a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. This technical guide provides a comprehensive overview of the pivotal role of sodium cholate in metabolism, with a focus on quantitative data, detailed experimental protocols, and the complex signaling networks it governs.

Data Presentation

Quantitative Data on Cholic Acid in Human Metabolism

The concentration and turnover of cholic acid are tightly regulated, and alterations in these parameters are often indicative of metabolic dysfunction. The following tables summarize key quantitative data related to cholic acid in healthy human adults.

ParameterBiological CompartmentConcentration/RateReferences
Concentration
Total Cholic AcidGallbladder Bile5.71 ± 0.40 µg/mL[1]
Cecal Content0.4 ± 0.2 mM (3α-hydroxy bile acids)[2]
Liver Tissue61.6 ± 29.7 nmol/g (total bile acids, mainly chenodeoxycholic and cholic acids)[3]
Peripheral Venous Serum (fasting)0.19 µmol/L (total ursodeoxycholic acid, for comparison)[4]
Portal Venous Serum (fasting)0.44 µmol/L (total ursodeoxycholic acid, for comparison)[4]
Systemic Plasma (postprandial)Fluctuates between ~5 µM to 15 µM (total bile acids)[5]
Synthesis & Turnover
Synthesis RateLiver400–600 mg/day[3]
Daily Secretion into IntestineBiliary System12-18 g/day [3]
Pool SizeEnterohepatic Circulation4-6 g[3]

Note: Data for cholic acid specifically can be sparse, and values for total bile acids or other primary bile acids are provided for context where direct measurements for cholic acid were not available in the search results.

Core Signaling Pathways

Sodium cholate exerts its metabolic effects primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[6] Cholic acid is a potent endogenous ligand for FXR.[7]

FXR_Signaling cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholic Acid Cholic Acid FXR_H FXR RXR_H RXR FXR/RXR Complex FXR/RXR Complex SHP Small Heterodimer Partner (SHP) LRH-1 LRH-1 SREBP-1c SREBP-1c Lipogenesis Lipogenesis Gluconeogenesis Gluconeogenesis Cholic Acid_I Cholic Acid FXR_I FXR Cholic Acid_I->FXR_I Binds & Activates FXR/RXR Complex_I FXR/RXR Complex FXR_I->FXR/RXR Complex_I RXR_I RXR RXR_I->FXR/RXR Complex_I FGF19 Fibroblast Growth Factor 19 (FGF19) FXR/RXR Complex_I->FGF19 Induces Secretion FGF19->FXR_H Activates FGFR4 on Hepatocyte

Figure 1: FXR Signaling Pathway. In hepatocytes, cholic acid activates FXR, leading to the induction of SHP, which represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR also inhibits lipogenesis and gluconeogenesis. In enterocytes, FXR activation induces FGF19 secretion, which further suppresses hepatic CYP7A1 expression.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[8] Its activation by bile acids, including cholic acid, stimulates intracellular signaling cascades that influence glucose homeostasis, energy expenditure, and inflammation.[9][10]

TGR5_Signaling cluster_Enteroendocrine_L_Cell Enteroendocrine L-Cell Cholic Acid Cholic Acid TGR5 TGR5 G_alpha_s Gαs Adenylate_Cyclase Adenylate Cyclase cAMP cAMP PKA Protein Kinase A (PKA) EPAC Exchange protein directly activated by cAMP (EPAC) GLP-1_Secretion GLP-1 Secretion Insulin_Secretion Insulin (B600854) Secretion (from Pancreatic β-cells) Energy_Expenditure Energy Expenditure (in Adipose Tissue & Muscle)

Figure 2: TGR5 Signaling Pathway. Cholic acid activates TGR5 on enteroendocrine L-cells, leading to increased cAMP levels and subsequent activation of PKA and EPAC. This cascade stimulates the secretion of GLP-1, which in turn promotes insulin secretion and contributes to improved glucose homeostasis. TGR5 activation also enhances energy expenditure.

Experimental Protocols

Quantification of Sodium Cholate in Serum by UPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of cholic acid and other bile acids in human serum.

1. Sample Preparation: a. To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing deuterated bile acid standards). b. Add 140 µL of ice-cold methanol (B129727) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions: a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A linear gradient from 10% to 90% B over 10 minutes. f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray ionization (ESI) in negative mode. j. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each bile acid.

3. Data Analysis: a. Quantify the concentration of cholic acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of cholic acid.

UPLC_MS_MS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep UPLC UPLC Separation (C18 Column) Sample_Prep->UPLC MS_MS MS/MS Detection (MRM Mode) UPLC->MS_MS Data_Analysis Data Analysis (Quantification) MS_MS->Data_Analysis End End Data_Analysis->End

FXR Activation Reporter Gene Assay

This cell-based assay is used to screen for and characterize compounds that modulate FXR activity.

1. Cell Culture and Transfection: a. Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. b. Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well. c. After 24 hours, co-transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXR response element (FXRE) using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

2. Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of sodium cholate or other test compounds. b. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064). c. Incubate the cells for another 24 hours.

3. Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

TGR5 Activation cAMP Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

1. Cell Culture: a. Culture HEK293 cells stably expressing human TGR5 in DMEM with 10% FBS and a selection antibiotic. b. Seed cells in a 96-well plate at a density of 4 x 10^4 cells per well and incubate for 24 hours.

2. Compound Treatment: a. Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes. b. Add various concentrations of sodium cholate or other test compounds. c. Include a vehicle control and a positive control (e.g., a known TGR5 agonist). d. Incubate for 30 minutes at 37°C.

3. cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

4. Data Analysis: a. Plot the cAMP concentration against the compound concentration to determine the EC50 value.

Sodium Cholate and the Gut Microbiota

The gut microbiota plays a crucial role in bile acid metabolism, converting primary bile acids like cholic acid into secondary bile acids. In turn, sodium cholate can modulate the composition and function of the gut microbiota.

Experimental Approach: 16S rRNA Gene Sequencing

To investigate the impact of sodium cholate on the gut microbial community, 16S rRNA gene sequencing is a standard method.

1. Fecal Sample Collection and DNA Extraction: a. Collect fecal samples from experimental animals or human subjects before and after treatment with sodium cholate. b. Extract total microbial DNA from the fecal samples using a commercially available kit.

2. PCR Amplification and Sequencing: a. Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers. b. Purify the PCR products and prepare sequencing libraries. c. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

3. Bioinformatic Analysis: a. Process the raw sequencing reads to remove low-quality sequences and chimeras. b. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). c. Assign taxonomy to each OTU/ASV. d. Analyze the alpha and beta diversity of the microbial communities to assess changes in richness, evenness, and overall composition in response to sodium cholate treatment.

Therapeutic Implications and Future Directions

The expanding understanding of sodium cholate's metabolic roles has significant implications for drug development. FXR and TGR5 agonists are being actively investigated for the treatment of NASH, type 2 diabetes, and other metabolic diseases. Modulating the gut microbiota through bile acid-based interventions is another promising therapeutic strategy.

Future research should focus on elucidating the tissue-specific effects of sodium cholate and its derivatives, as well as the complex cross-talk between different signaling pathways. A deeper understanding of the interactions between bile acids, the gut microbiome, and host immunity will be crucial for developing targeted and effective therapies for a wide range of metabolic disorders. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.

References

The Core Mechanism of Cholic Acid Sodium Salt as a Biological Detergent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid sodium salt, a primary bile salt, is a steroidal anionic detergent widely employed in biological research and pharmaceutical development.[1] Its unique amphipathic nature, stemming from a rigid steroid backbone with both a hydrophilic and a hydrophobic face, makes it an effective agent for disrupting lipid bilayers and solubilizing membrane proteins.[2] This guide provides a detailed exploration of the mechanism of action of this compound, focusing on its physicochemical properties, its interaction with biological membranes, and its application in membrane protein extraction.

Physicochemical Properties of this compound

The detergent properties of this compound are dictated by its behavior in aqueous solutions, primarily its ability to form micelles. Micelles are aggregates of detergent monomers that form above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as the solubilizing capacity of a detergent is most effective above this concentration.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a comparative overview of its fundamental properties as a biological detergent.

PropertyValueUnitNotes
Critical Micelle Concentration (CMC) 7 - 16.2mMThe range reflects variations due to experimental conditions such as temperature and ionic strength.[4]
Aggregation Number (N) 2 - 7Monomers/MicelleThis low aggregation number results in small micelles, which are easily removed by dialysis.[4]
Micellar Weight ~900Da[5]
pKa 5.2[4][5]
Hydrophilic-Lipophilic Balance (HLB) 18This high value indicates its suitability for oil-in-water emulsions and as a solubilizing agent.[4]

Mechanism of Action: From Monomers to Micelles

The action of this compound as a detergent begins with the behavior of its individual molecules (monomers) in an aqueous environment. Below the CMC, these monomers exist freely in solution. As the concentration increases and reaches the CMC, the monomers spontaneously self-assemble into micelles. This process is driven by the hydrophobic effect, where the nonpolar steroidal rings of the cholic acid molecules are shielded from the aqueous environment by clustering together, while the hydrophilic carboxylate and hydroxyl groups remain exposed to the water.

MicelleFormation cluster_below_cmc Below CMC cluster_at_cmc At/Above CMC M1 Monomer Micelle Micelle M1->Micelle Aggregation M2 Monomer M2->Micelle M3 Monomer M3->Micelle

Micelle formation of this compound.

Interaction with Biological Membranes and Protein Solubilization

The primary application of this compound as a biological detergent is the solubilization of integral membrane proteins. This process involves the disruption of the lipid bilayer and the subsequent encapsulation of the hydrophobic transmembrane domains of the protein within detergent micelles.

The solubilization process can be described in a stepwise manner:

  • Partitioning of Monomers: At concentrations below the CMC, this compound monomers partition into the lipid bilayer of the biological membrane. This initial insertion disrupts the membrane's integrity.[6]

  • Membrane Saturation: As the detergent concentration increases towards the CMC, the lipid bilayer becomes saturated with detergent monomers.

  • Micelle Formation and Solubilization: At and above the CMC, the detergent molecules extract phospholipids (B1166683) and integral membrane proteins from the bilayer, forming mixed micelles. These mixed micelles consist of the protein, lipids, and detergent, effectively solubilizing the protein in the aqueous buffer.[3]

ProteinSolubilization cluster_membrane Biological Membrane cluster_detergent Detergent Addition cluster_solubilized Solubilization (Above CMC) Lipid1 Lipid Protein Membrane Protein MixedMicelle Protein-Lipid-Detergent Mixed Micelle Protein->MixedMicelle 2. Solubilization Lipid2 Lipid Detergent Cholic Acid Monomers Detergent->Protein 1. Partitioning

Workflow of membrane protein solubilization.

Experimental Protocols

Accurate determination of the physicochemical properties of detergents is crucial for their effective use. Below are detailed methodologies for key experiments used to characterize this compound.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a detergent. The choice of method often depends on the properties of the detergent and the available instrumentation.[7][8]

1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe as it partitions from the polar aqueous environment to the nonpolar interior of the micelles.

  • Materials:

    • This compound

    • Pyrene (B120774) (fluorescent probe)

    • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Spectrofluorometer

  • Protocol:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

    • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

    • To each detergent solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (<0.1% of the total volume) to avoid affecting micellization.

    • Allow the solutions to equilibrate for a specified time (e.g., 1 hour) at a constant temperature.

    • Measure the fluorescence emission spectra of each solution, typically exciting at around 335 nm and recording the emission from 350 to 450 nm.

    • Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the point of significant change in the polarity of the pyrene microenvironment.

2. Surface Tension Measurement

This technique is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

  • Materials:

    • This compound

    • High-purity water or buffer

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Protocol:

    • Prepare a series of solutions of this compound in high-purity water or buffer, covering a wide range of concentrations below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, ensuring temperature control.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will show a sharp break point. The concentration at this break point corresponds to the CMC.

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated micellar solution.[6][10]

  • Materials:

    • This compound

    • High-purity water or buffer

    • Isothermal titration calorimeter

  • Protocol:

    • Prepare a concentrated solution of this compound, well above its CMC, in the desired buffer.

    • Fill the sample cell of the calorimeter with the same buffer.

    • Fill the injection syringe with the concentrated detergent solution.

    • Perform a series of small, sequential injections of the detergent solution into the sample cell while monitoring the heat released or absorbed.

    • The resulting thermogram will show a characteristic sigmoidal shape. The midpoint of this transition corresponds to the CMC.

    • Analysis of the ITC data can also provide thermodynamic parameters of micellization, such as the enthalpy (ΔH) and entropy (ΔS) of the process.[11]

Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of integral membrane proteins from a cell membrane preparation. Optimization is often required for specific proteins.

  • Materials:

    • Isolated cell membranes (e.g., from cultured cells or tissue)

    • Solubilization buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

    • This compound stock solution (e.g., 10% w/v)

  • Protocol:

    • Resuspend the isolated cell membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the membrane suspension to achieve the desired final detergent concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w), and the final detergent concentration should be well above its CMC.

    • Incubate the mixture at 4°C for 30-60 minutes with gentle agitation (e.g., on a rotator or rocker).

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • The solubilized proteins can then be purified using various chromatography techniques, ensuring that the buffers used throughout the purification process contain this compound at a concentration above its CMC to maintain protein solubility.[7]

ExperimentalWorkflow cluster_cmc CMC Determination cluster_solubilization Protein Solubilization Fluorescence Fluorescence Spectroscopy SurfaceTension Surface Tensiometry ITC Isothermal Titration Calorimetry MembranePrep Membrane Preparation DetergentAdd Add Cholic Acid (>CMC) MembranePrep->DetergentAdd Incubation Incubation (4°C) DetergentAdd->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant

General experimental workflows.

Conclusion

This compound is a valuable tool in membrane biology and drug development due to its well-characterized properties and its ability to gently and effectively solubilize membrane proteins. A thorough understanding of its mechanism of action, underpinned by its physicochemical properties and its interaction with lipid bilayers, is essential for its successful application. The experimental protocols provided in this guide offer a starting point for the characterization and utilization of this important biological detergent. Researchers should note that optimization of these protocols is often necessary to achieve the desired results for specific applications and target proteins.

References

A Technical Guide to the Physical and Chemical Properties of Cholic Acid Sodium Salt Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of micelles formed by the anionic bile salt, sodium cholate (B1235396). This document details quantitative data on micelle formation and characteristics, outlines protocols for key experimental methodologies, and visualizes relevant biological signaling pathways and experimental workflows.

Introduction

Sodium cholate is a primary bile salt, an amphiphilic molecule synthesized from cholesterol in the liver. Its structure, featuring a rigid steroidal backbone with both a hydrophobic and a hydrophilic face, drives its self-assembly in aqueous solutions into complex supramolecular structures known as micelles. These micelles play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. In the pharmaceutical sciences, sodium cholate micelles are of significant interest as drug delivery vehicles, owing to their ability to solubilize poorly water-soluble drugs and enhance their bioavailability. A thorough understanding of their physical and chemical properties is paramount for their effective application in drug development.

Quantitative Data on Micellar Properties

The formation and characteristics of sodium cholate micelles are influenced by various factors, including concentration, temperature, pH, and ionic strength of the medium. The following tables summarize key quantitative data from various studies.

Table 1: Critical Micelle Concentration (CMC) of Sodium Cholate

The critical micelle concentration is the concentration of surfactant above which micelles form. For sodium cholate, the CMC is not a single point but rather a narrow concentration range.

Temperature (°C)Ionic Strength (M)pHMethodCMC (mM)
250.10 (NaCl)-Potentiometry, Derivative Spectrophotometry, Light ScatteringNot specified, but method described[1]
25Unbuffered-Fluorescence (DPH probe)16[2][3]
25-121H and 31P NMR14 ± 1 (primary CMC), 7 ± 1 (primitive aggregate)[4]
298.15 (25)--Tensiometry13[5]
298.15 (25)Aqueous6.0-7.2Pyrene (B120774) FluorescenceNarrow concentration range[6]
Table 2: Aggregation Number (Nagg) of Sodium Cholate Micelles

The aggregation number is the average number of surfactant molecules in a single micelle. For sodium cholate, this number is relatively small and can increase with concentration.

Concentration (mM)Temperature (K)MethodAggregation Number (Nagg)
60298.2Aqueous solubility16[7]
---2-8 in the low-concentration region near the CMC[8]
---Maximum of 24[9]
--Stepwise association modelIncreases with total concentration[7]
Table 3: Size and Shape of Sodium Cholate Micelles

Sodium cholate micelles are generally small and can be spherical or ellipsoidal. Their size can be influenced by concentration and the presence of other molecules.

Concentration (mM)MethodParameterValue
25-100Small-Angle Neutron Scattering (SANS)Average Radius10.14 ± 0.01 Å[10]
-Dynamic Light Scattering (DLS)Diameter~1.5 nm[8]
--ShapeSpherical micelles in the low-concentration region[8]

Experimental Protocols

Accurate characterization of sodium cholate micelles relies on a variety of biophysical techniques. Detailed methodologies for some of the key experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose spectral properties are sensitive to the polarity of its microenvironment.

Materials:

  • Sodium Cholate

  • High-purity water

  • Fluorescent probe (e.g., Pyrene) stock solution in a volatile solvent (e.g., acetone)

  • Volumetric flasks and precision pipettes

  • Fluorometer

Protocol:

  • Sample Preparation:

    • Prepare a series of aqueous solutions of sodium cholate with varying concentrations, spanning the expected CMC range (e.g., 1 mM to 30 mM).

    • To each volumetric flask, add a small aliquot of the pyrene stock solution.

    • Evaporate the solvent completely, leaving a thin film of pyrene on the glass.

    • Add the corresponding sodium cholate solution to each flask and stir until the pyrene is fully dissolved and the solution is equilibrated. The final pyrene concentration should be in the micromolar range.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the appropriate value for the chosen probe (e.g., ~335 nm for pyrene).

    • Record the emission spectrum (e.g., 350-450 nm for pyrene).

    • Measure the intensity of specific vibronic peaks. For pyrene, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is commonly used.

  • Data Analysis:

    • Plot the I1/I3 ratio as a function of the logarithm of the sodium cholate concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot before and after the sharp change.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Materials:

  • Sodium cholate solutions at concentrations above the CMC

  • High-purity water (filtered)

  • DLS instrument with a laser source and correlator

  • Cuvettes

Protocol:

  • Sample Preparation:

    • Prepare sodium cholate solutions at the desired concentrations in filtered, high-purity water.

    • Filter the solutions through a microporous filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform multiple measurements (runs) for each sample to ensure reproducibility. The instrument's software will collect the scattered light intensity data and generate a correlation function.

  • Data Analysis:

    • The software analyzes the correlation function to determine the translational diffusion coefficient of the micelles.

    • Using the Stokes-Einstein equation, the hydrodynamic diameter (size) of the micelles is calculated. The software will typically provide an intensity-weighted size distribution.

Structural Analysis by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles in solution by analyzing the elastic scattering of a neutron beam.

Materials:

  • Sodium cholate

  • Deuterated solvent (e.g., D2O) to provide contrast

  • Quartz sample cells (cuvettes)

  • SANS instrument at a neutron source facility

Protocol:

  • Sample Preparation:

    • Prepare solutions of sodium cholate at various concentrations in D2O. The use of a deuterated solvent enhances the scattering contrast between the hydrogen-rich micelles and the solvent.

  • SANS Measurement:

    • The sample is placed in a quartz cell in the path of a collimated neutron beam.

    • The scattered neutrons are detected by a 2D detector.

    • Data is collected over a range of scattering angles (or q-vectors, where q = 4πsin(θ/2)/λ).

    • A background measurement of the pure solvent in the same cell is also performed.

  • Data Reduction and Analysis:

    • The raw scattering data is corrected for background scattering, detector efficiency, and sample transmission to obtain the scattered intensity I(q) as a function of the scattering vector q.

    • The I(q) data is then fitted to a mathematical model that describes the shape and size of the scattering objects (micelles). Common models include those for spheres, ellipsoids, or core-shell structures.

    • From the model fitting, parameters such as the radius of gyration, the micelle radius, and the aggregation number can be determined.

Biological Signaling and Experimental Workflows

Cholic acid and its derivatives are not merely digestive aids; they are also signaling molecules that activate nuclear receptors and G protein-coupled receptors, influencing a variety of metabolic pathways.

Bile Acid Signaling Pathways

Bile acids, including cholic acid, are key ligands for the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). Activation of these receptors regulates genes involved in bile acid, lipid, and glucose metabolism.[11][12][13][14][15]

Caption: Bile acid signaling through FXR and TGR5 pathways.

General Experimental Workflow for Micelle Characterization

A typical workflow for characterizing the properties of surfactant micelles involves a series of complementary techniques to build a comprehensive understanding of their behavior in solution.

Micelle_Characterization_Workflow cluster_Prep Sample Preparation cluster_CMC CMC Determination cluster_SizeShape Size, Shape & Aggregation cluster_Solubilization Functional Characterization Prep Prepare Surfactant Solutions (Varying Concentrations) Fluorescence Fluorescence Spectroscopy (e.g., Pyrene Probe) Prep->Fluorescence Tensiometry Surface Tensiometry Prep->Tensiometry Conductivity Conductivity Measurement Prep->Conductivity DLS Dynamic Light Scattering (DLS) Prep->DLS SANS_SAXS SANS / SAXS Prep->SANS_SAXS NMR NMR Spectroscopy Prep->NMR Solubility_Assay Solubilization Assay (e.g., with hydrophobic drug) Prep->Solubility_Assay CMC_Data CMC Value Fluorescence->CMC_Data Tensiometry->CMC_Data Conductivity->CMC_Data Size_Shape_Data Hydrodynamic Radius Aggregation Number Shape Information DLS->Size_Shape_Data SANS_SAXS->Size_Shape_Data NMR->Size_Shape_Data Solubilization_Data Solubilization Capacity Partition Coefficient Solubility_Assay->Solubilization_Data

Caption: A general workflow for the characterization of surfactant micelles.

Conclusion

The self-assembly of sodium cholate into micelles is a complex process governed by a delicate balance of intermolecular forces. The resulting micelles possess unique properties that make them highly valuable in pharmaceutical applications. This guide has provided a summary of the key quantitative parameters describing these micelles, detailed protocols for their characterization, and an overview of their role in biological signaling. A thorough and multi-faceted experimental approach, as outlined in the workflow, is essential for a comprehensive understanding of sodium cholate micellar systems and for harnessing their full potential in drug development and other scientific endeavors.

References

The Intricate Dance of Self-Assembly: A Technical Guide to the Aggregation Behavior of Sodium Cholate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium cholate (B1235396), a primary bile salt, plays a pivotal role in physiological processes and holds significant promise in pharmaceutical applications due to its unique self-assembly and aggregation behavior in aqueous solutions. This technical guide provides an in-depth exploration of the principles governing the formation of sodium cholate micelles, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the critical parameters of aggregation, outlines key experimental methodologies, and presents a visual representation of the underlying processes.

Core Concepts in Sodium Cholate Aggregation

Sodium cholate is an amphiphilic molecule, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate head group with three hydroxyl groups. This dual nature drives its self-organization in water. Below a certain concentration, sodium cholate exists as monomers. However, as the concentration increases, these monomers begin to associate into organized structures known as micelles to minimize the unfavorable interactions between their hydrophobic regions and water. This process is not a simple monomer-to-micelle transition but rather a more complex, stepwise aggregation.[1][2]

The aggregation is generally understood to occur in stages:

  • Primary Micelle Formation: Initially, a small number of monomers (typically 2-4) associate to form primary micelles.[3] This initial aggregation is primarily driven by hydrophobic interactions between the nonpolar faces of the steroid rings.[4]

  • Secondary Micelle Growth: As the concentration of sodium cholate further increases, these primary micelles can then associate to form larger, secondary micelles through hydrogen bonding between the hydroxyl groups on their hydrophilic faces.[4] This results in a growth of the aggregation number.

This stepwise aggregation model is a key characteristic of bile salts and distinguishes them from typical single-tailed surfactants which often exhibit a more cooperative and abrupt micellization process.[5]

Quantitative Aggregation Parameters

The self-assembly of sodium cholate is characterized by several key quantitative parameters, which are influenced by environmental conditions such as temperature, pH, and ionic strength.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. For sodium cholate, the CMC is not a sharp transition but rather occurs over a concentration range, often with multiple inflection points corresponding to the different stages of aggregation.[1][5]

Temperature (°C)pHIonic Strength (M)CMC (mM)Reference(s)
257.2-~15[1]
2512-7 (primitive), 14 (primary)[1][2]
257.50.10 (NaCl)2-6[5]
20-50--6.5 - 16[3]
20 (293.2 K)6.0-7.2-Varies with pH[6]
25 (298.2 K)6.0-7.2-Varies with pH[6]
30 (303.2 K)6.0-7.2-Varies with pH[6]
35 (308.2 K)6.0-7.2-Varies with pH[6]
40 (313.2 K)6.0-7.2-Varies with pH[6]
Aggregation Number (Nagg)

The aggregation number represents the average number of monomers in a micelle. For sodium cholate, the aggregation number is concentration-dependent and generally increases with concentration, reflecting the growth from primary to secondary micelles.

Concentration (mM)Temperature (°C)Ionic Strength (M)Aggregation Number (Nagg)Reference(s)
At CMC--2 - 4.8[3][7]
6025-16[8]
6025-17[6]
6040-12[6]
In water25-4 - 6
In 0.1 M NaCl25-4 - 6
---Up to 24

Experimental Protocols for Characterizing Sodium Cholate Aggregation

A variety of experimental techniques can be employed to determine the CMC and aggregation number of sodium cholate. Below are detailed methodologies for key experiments.

Determination of CMC using Fluorescence Spectroscopy with Pyrene (B120774)

This method utilizes the sensitivity of the fluorescence spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment.

Materials:

  • Sodium cholate

  • Pyrene (fluorescence grade)

  • High-purity water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a volatile solvent (e.g., acetone (B3395972) or methanol) to prepare a concentrated stock solution (e.g., 1 mM).

  • Prepare a series of sodium cholate solutions: Prepare a range of sodium cholate solutions in high-purity water, with concentrations spanning the expected CMC range (e.g., 1 mM to 50 mM).

  • Add pyrene to each solution: To each sodium cholate solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid excimer formation. Ensure the volume of the organic solvent added is minimal (<1%) to not affect the micellization. Gently mix and allow the solutions to equilibrate.

  • Measure fluorescence spectra: Excite the pyrene at a wavelength of approximately 335 nm and record the emission spectrum from 350 nm to 450 nm for each sodium cholate concentration.

  • Analyze the data: From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 373 nm and 384 nm, respectively. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the pyrene's environment. In an aqueous environment (below the CMC), this ratio is high. As micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I₁/I₃ ratio.

  • Determine the CMC: Plot the I₁/I₃ ratio as a function of the logarithm of the sodium cholate concentration. The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, often calculated as the concentration at the midpoint of the transition.

Determination of CMC using Surface Tensiometry

This technique measures the surface tension of the sodium cholate solutions at different concentrations.

Materials:

  • Sodium cholate

  • High-purity water

  • Tensiometer (with a Wilhelmy plate or du Noüy ring)

  • Beakers and magnetic stirrer

Procedure:

  • Prepare a series of sodium cholate solutions: Prepare a range of sodium cholate solutions in high-purity water, with concentrations spanning the expected CMC.

  • Measure surface tension: For each solution, measure the surface tension using a calibrated tensiometer. Ensure the platinum plate or ring is thoroughly cleaned between measurements. Allow the surface tension to equilibrate before recording the value.

  • Analyze the data: Plot the surface tension as a function of the logarithm of the sodium cholate concentration.

  • Determine the CMC: The plot will show a decrease in surface tension with increasing concentration until the CMC is reached. Above the CMC, the surface tension remains relatively constant. The CMC is determined from the intersection of the two linear portions of the plot.

Determination of Aggregation Number using Dynamic Light Scattering (DLS)

DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Materials:

  • Sodium cholate solutions above the CMC

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • Prepare sodium cholate solutions: Prepare solutions of sodium cholate at concentrations above the CMC. The solutions should be filtered to remove any dust or large aggregates.

  • Perform DLS measurements: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate. The instrument will measure the time-dependent fluctuations in the scattered light intensity.

  • Analyze the data: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the micelles from the measured diffusion coefficient.

  • Calculate the aggregation number (Nagg): The aggregation number can be estimated from the hydrodynamic radius if the volume of a single sodium cholate monomer (Vmonomer) is known. Assuming a spherical micelle, the volume of the micelle (Vmicelle) is (4/3)πRh³. The aggregation number is then calculated as Nagg = Vmicelle / Vmonomer.

Visualizing the Aggregation Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the stepwise aggregation of sodium cholate and a typical experimental workflow for CMC determination.

cluster_Monomers Monomers cluster_Primary Primary Micelles cluster_Secondary Secondary Micelle M1 SC P1 Primary Micelle M1->P1 Hydrophobic Interaction M2 SC M2->P1 M3 SC M3->P1 M4 SC P2 Primary Micelle M4->P2 M5 SC M5->P2 M6 SC M6->P2 S1 Secondary Micelle P1->S1 Hydrogen Bonding P2->S1

Caption: Stepwise aggregation of sodium cholate.

A Prepare series of Sodium Cholate solutions B Add Pyrene probe to each solution A->B C Measure fluorescence emission spectra B->C D Calculate I1/I3 ratio for each concentration C->D E Plot I1/I3 vs. log[Sodium Cholate] D->E F Determine CMC from inflection point E->F

Caption: Workflow for CMC determination via fluorescence.

Conclusion

The self-assembly and aggregation of sodium cholate in aqueous solutions are complex phenomena governed by a delicate balance of hydrophobic interactions and hydrogen bonding. Understanding the stepwise aggregation model and the factors influencing the critical micelle concentration and aggregation number is crucial for harnessing the potential of sodium cholate in various scientific and industrial applications, particularly in the realm of drug delivery and formulation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to accurately characterize and manipulate the aggregation behavior of this versatile bile salt.

References

cholic acid sodium salt pKa and its relevance in physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cholic Acid Sodium Salt: pKa and its Relevance in Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, is a pivotal molecule in digestive physiology and metabolic regulation.[1][2][3] Its sodium salt is the predominant form under physiological conditions, a fact dictated by its acid dissociation constant (pKa). Understanding the pKa of cholic acid is fundamental to comprehending its role in emulsification, nutrient absorption, and its function as a signaling molecule that governs its own synthesis and influences broader metabolic pathways. This guide provides a detailed examination of the physicochemical properties of this compound, with a specific focus on its pKa and the profound implications for its function at physiological pH.

Physicochemical Properties of Cholic Acid

The function of cholic acid is intrinsically linked to its chemical and physical characteristics. Its amphipathic nature, arising from a rigid sterol nucleus with both hydroxyl groups and a carboxylic acid side chain, allows it to act as a biological detergent. The pKa of this carboxylic group is the most critical determinant of its behavior in the aqueous environment of the body.

PropertyValueReferences
Molecular Formula C₂₄H₄₀O₅[4]
Molecular Weight 408.6 g/mol [4]
pKa 4.98 - 5.2[4][5][6]
Critical Micellar Concentration (CMC) 9 - 15 mM[5][6]
Appearance White crystalline solid[3]
Solubility Insoluble in water; soluble in alcohol and acetic acid. The sodium salt is water-soluble.[3][7]

The pKa of Cholic Acid: Ionization at Physiological pH

The pKa is the pH at which a molecule exists in an equilibrium of 50% protonated (acidic) and 50% deprotonated (conjugate base) forms. For cholic acid, this transition is centered around a pKa of approximately 5.0.[4][6][8] The physiological pH of the human body varies, from the acidic environment of the stomach to the near-neutral pH of the small intestine (pH 6-7.4) and blood (pH 7.4).

The Henderson-Hasselbalch equation demonstrates the relationship between pH, pKa, and the ionization state:

pH = pKa + log([Cholate⁻] / [Cholic Acid])

Given a pKa of ~5.0, at the physiological pH of the intestine and blood, the pH is significantly higher than the pKa. Consequently, the equation dictates that the concentration of the deprotonated, ionized form (cholate) will be overwhelmingly greater than the protonated, non-ionized form (cholic acid). This means that in the body, it exists almost entirely as its sodium salt, sodium cholate (B1235396).[4] This ionization is critical for its water solubility and biological activity.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Physiological pH (6.0 - 7.4) Cholic_Acid_H Cholic Acid (Protonated) (Lipophilic) Cholate_Na Sodium Cholate (Deprotonated) (Hydrophilic, Active Form) Cholic_Acid_H->Cholate_Na Deprotonation Cholate_Na->Cholic_Acid_H Protonation

Figure 1. Ionization equilibrium of cholic acid at varying pH.

Physiological Relevance and Signaling Pathways

The predominance of the cholate anion at physiological pH is essential for its two primary functions: digestion and metabolic signaling.

Role in Digestion and Absorption

As an anion, sodium cholate is an effective emulsifying agent. In the small intestine, it works in concert with phospholipids (B1166683) to break down large dietary fat globules into smaller particles.[1][9] This increases the surface area available for pancreatic lipases to act, facilitating the digestion of triglycerides. The resulting fatty acids and monoglycerides (B3428702) are then incorporated into mixed micelles, also formed by bile salts, which transport these lipids to the intestinal wall for absorption.

Farnesoid X Receptor (FXR) Signaling

Beyond digestion, bile acids are potent signaling molecules. Cholic acid and its conjugates are endogenous ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid and lipid metabolism.[4][9][10] When cholic acid levels in the liver rise, it binds to and activates FXR. This activation initiates a signaling cascade that results in the feedback inhibition of bile acid synthesis. A key target of this pathway is the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in the classical bile acid synthesis pathway.[10] By inhibiting CYP7A1 transcription, cholic acid effectively downregulates its own production, maintaining homeostasis.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CA Cholic Acid (in Hepatocyte) FXR FXR CA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Expression LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1_Gene CYP7A1 Gene LRH1->CYP7A1_Gene Promotes Transcription CYP7A1_Protein CYP7A1 Enzyme CYP7A1_Gene->CYP7A1_Protein Transcription & Translation Bile_Acids Bile Acid Synthesis CYP7A1_Protein->Bile_Acids Cholesterol Cholesterol Cholesterol->Bile_Acids Catalyzed by

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Solubilizing Membrane Proteins with Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial for a vast array of cellular functions, including signal transduction, molecular transport, and energy conversion. Consequently, they represent a major class of targets for drug development. However, their hydrophobic nature, which anchors them within the lipid bilayer, presents significant challenges for their extraction and purification. Effective solubilization is the first and most critical step in isolating membrane proteins in a stable and functionally active state.

Cholic acid sodium salt is an anionic, sterol-based biological detergent widely used for the solubilization of membrane proteins. Its facial amphipathicity, with a hydrophobic convex side and a hydrophilic concave side, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins and lipids. Due to its relatively high critical micelle concentration (CMC) and small micelle size, sodium cholate (B1235396) can be readily removed by dialysis, which is advantageous for downstream applications such as reconstitution into liposomes or nanodiscs for functional and structural studies.[1]

This document provides a detailed standard protocol for the solubilization of membrane proteins using this compound. It includes key considerations, experimental procedures, and data presentation to guide researchers in successfully extracting their membrane protein of interest while preserving its structural integrity and biological activity.

Data Presentation: Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for optimizing solubilization protocols. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. Effective solubilization of membrane proteins typically occurs at detergent concentrations significantly above the CMC.

ParameterValueConditionsReference
Chemical Formula C₂₄H₃₉NaO₅-[1]
Molecular Weight 430.56 g/mol (anhydrous)-
Critical Micelle Concentration (CMC) 6.5 - 16 mMDependent on ionic strength and temperature[2]
Critical Micelle Concentration (CMC) ~14-15 mMAqueous solutions[3]
Critical Micelle Concentration (CMC) 4 - 20 mMVaries with buffer, ionic strength, and methodology[4]
Aggregation Number 2 - 8In the low-concentration region near the CMC[4]

Note: The CMC of ionic detergents like sodium cholate is influenced by the ionic strength of the buffer. An increase in salt concentration will decrease the CMC.[5]

Experimental Protocols

This section outlines a general protocol for the solubilization of membrane proteins from a prepared membrane fraction using this compound. Optimization of specific parameters such as detergent concentration, protein concentration, temperature, and incubation time is often necessary for each specific membrane protein.

Materials
  • Membrane Preparation: Isolated cell or organellar membranes containing the target protein of interest.

  • This compound: High-purity, reagent grade.

  • Solubilization Buffer: A buffer appropriate for the stability of the target protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer composition may need to be optimized.

  • Protease Inhibitor Cocktail: To prevent proteolytic degradation.

  • Microcentrifuge or Ultracentrifuge: For pelleting insoluble material.

  • Spectrophotometer or other protein quantification assay: To determine protein concentration.

Protocol: Membrane Protein Solubilization
  • Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the desired solubilization buffer. This corresponds to approximately 232 mM. Ensure the salt is completely dissolved.

  • Determination of Optimal Detergent Concentration:

    • It is recommended to screen a range of this compound concentrations to determine the optimal condition for solubilizing the target protein while maintaining its activity.

    • A typical starting range is 0.5% to 2.0% (w/v) final concentration. This is generally well above the CMC.

    • The detergent-to-protein ratio is a critical parameter. A ratio of 1-2 (w/w) is often sufficient to form mixed micelles, while a ratio of 10 (w/w) or higher can lead to complete delipidation.[]

  • Solubilization Procedure: a. Resuspend the membrane preparation in the solubilization buffer to a final protein concentration of 1-10 mg/mL.[] Keep the sample on ice. b. Add the protease inhibitor cocktail to the membrane suspension according to the manufacturer's instructions. c. Add the this compound stock solution to the membrane suspension to achieve the desired final detergent concentration. Mix gently by inversion or slow rotation. Avoid vigorous vortexing, which can lead to protein denaturation. d. Incubate the mixture for a specific duration (e.g., 30 minutes to 4 hours) at a controlled temperature (e.g., 4°C or room temperature). The optimal time and temperature should be determined empirically. Gentle agitation during incubation can enhance solubilization. e. Following incubation, pellet the insoluble material by centrifugation. For smaller volumes, a microcentrifuge at high speed (e.g., 14,000 x g) for 30-60 minutes at 4°C may be sufficient. For more complete separation, ultracentrifugation (e.g., 100,000 x g) for 30-60 minutes at 4°C is recommended.[7] f. Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains unsolubilized material.

  • Analysis of Solubilization Efficiency:

    • Determine the protein concentration of the supernatant.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization for the target protein.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow membrane_prep Membrane Preparation add_buffer Resuspend in Solubilization Buffer + Protease Inhibitors membrane_prep->add_buffer add_detergent Add Cholic Acid Sodium Salt add_buffer->add_detergent incubation Incubate (e.g., 4°C, 1 hr) add_detergent->incubation centrifugation Centrifugation (e.g., 100,000 x g) incubation->centrifugation supernatant Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet analysis Analysis (SDS-PAGE, Western Blot) supernatant->analysis

Caption: Workflow for membrane protein solubilization.

Signaling Pathway: Detergent Action on a Lipid Bilayer

detergent_action start Lipid Bilayer with Integral Membrane Protein detergent_low Low Detergent Concentration (Monomers Partition into Bilayer) start->detergent_low Addition of Detergent detergent_high High Detergent Concentration (> CMC) detergent_low->detergent_high mixed_micelles Formation of Mixed Micelles (Protein-Lipid-Detergent) detergent_high->mixed_micelles solubilized_protein Solubilized Membrane Protein mixed_micelles->solubilized_protein

Caption: Stages of membrane solubilization by detergent.

References

Application Notes and Protocols: Extraction of Membrane Proteins Using Sodium Cholate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane proteins are integral to numerous cellular processes, including signal transduction, molecular transport, and cell adhesion. Constituting approximately 25% of the human proteome, they are the targets for over half of all modern medicinal drugs.[1][2] However, their amphipathic nature, with hydrophobic regions embedded within the lipid bilayer, presents significant challenges for their extraction and purification. The selection of an appropriate detergent is paramount to successfully solubilize these proteins from the membrane while preserving their structural integrity and biological function.

Sodium cholate (B1235396), an anionic bile salt detergent, is a widely used surfactant for the solubilization of membrane proteins.[1][3] Its amphipathic structure allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins and lipids, thereby extracting them into a soluble form.[4] It is considered a moderately stringent detergent, often more effective than non-ionic detergents but generally less denaturing than harsher ionic detergents like Sodium Dodecyl Sulfate (SDS).[4][5] These notes provide a comprehensive guide to using sodium cholate for the extraction of proteins from cell membranes.

Properties of Sodium Cholate

Sodium cholate's effectiveness is dictated by its physicochemical properties, particularly its Critical Micelle Concentration (CMC). The CMC is the concentration above which detergent monomers self-assemble into micelles.[6] For effective membrane solubilization, the detergent concentration must be significantly above its CMC.[4]

PropertyValueSource
Molecular Weight 430.55 g/mol N/A
Type Anionic Bile Salt[1][4]
Critical Micelle Concentration (CMC) 14 ± 1 mM (in basic solutions)[7]
Aggregation Number 2-24 (concentration dependent)[8][9]

Application Notes

Optimizing Solubilization Conditions

The optimal conditions for membrane protein extraction using sodium cholate are protein-dependent and require empirical determination.

  • Concentration: A typical starting concentration range for sodium cholate is 1-2% (w/v).[4] It is crucial to perform a pilot experiment with a range of concentrations (e.g., 0.5% to 2.5%) to find the best balance between extraction efficiency and protein stability. The concentration should always be maintained above the CMC throughout all subsequent purification steps to prevent protein aggregation.[4]

  • Detergent-to-Protein Ratio: A starting detergent-to-protein ratio of at least 4:1 (w/w) is recommended.[4] This ratio may need to be optimized for specific proteins.

  • Temperature: Solubilization is typically performed at 4°C to minimize proteolytic degradation and maintain protein stability.[4] Incubation times usually range from 30 to 60 minutes with gentle agitation.[4]

  • Buffer Composition: The pH and ionic strength of the lysis buffer can significantly impact solubilization efficiency and protein stability. A common starting point is a buffer at physiological pH (~7.4) containing 150 mM NaCl.[4] Some proteins may require different salt concentrations for optimal stability.[3]

Comparison with Other Detergents

The choice of detergent depends on the specific protein and the downstream application. Sodium cholate offers a balance between solubilization strength and protein denaturation.

DetergentTypeKey Characteristics
Sodium Cholate AnionicModerately strong solubilizing power; can be mildly denaturing to sensitive proteins.[4][5]
SDS AnionicVery strong, denaturing detergent; disrupts most protein-protein interactions and unfolds proteins.[5][10]
Triton X-100 Non-ionicMild, non-denaturing; preserves protein structure and activity but may be less effective for some proteins.[10][11]
CHAPS ZwitterionicMild, non-denaturing; useful for preserving protein function and for applications like 2D electrophoresis.[10]
Sodium Deoxycholate AnionicSimilar to sodium cholate, effective in solubilizing proteins for proteomics applications.[12][13]

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

This protocol provides a general procedure for the solubilization of membrane proteins from a pellet of cultured mammalian cells.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.

  • Protease Inhibitor Cocktail: Use a commercially available cocktail at the manufacturer's recommended concentration. Add fresh to the Lysis Buffer just before use.

  • Sodium Cholate Stock Solution: Prepare a 10% (w/v) stock solution in ultrapure water.

  • Solubilization Buffer: Lysis Buffer containing the desired final concentration of sodium cholate (e.g., 1.0% w/v). Add the required volume of the 10% stock solution and fresh protease inhibitors to the Lysis Buffer immediately before use.

2. Cell Lysis and Membrane Preparation:

  • Start with a frozen or fresh cell pellet.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (without detergent).

  • Lyse the cells using a suitable mechanical method (e.g., Dounce homogenizer, sonication, or French press) on ice.[4][12]

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.

  • Discard the supernatant (cytosolic fraction). The resulting pellet contains the membrane fraction.

3. Solubilization of Membrane Proteins:

  • Resuspend the membrane pellet in a small volume of ice-cold Solubilization Buffer.

  • Incubate the mixture for 30-60 minutes at 4°C with gentle end-over-end rotation to allow for complete solubilization.[4]

  • Determine the protein concentration of the solubilized sample using a detergent-compatible protein assay (e.g., BCA assay).

4. Clarification of Solubilized Proteins:

  • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material and aggregated proteins.[11]

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • The sample is now ready for downstream applications such as affinity chromatography or immunoprecipitation. Ensure all subsequent buffers contain sodium cholate at a concentration above its CMC.[4]

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Collection CellPellet Cell Pellet Lysis Mechanical Lysis (e.g., Sonication) CellPellet->Lysis MembraneIsolation Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation AddBuffer Add Solubilization Buffer (with Sodium Cholate) MembraneIsolation->AddBuffer Incubate Incubate at 4°C (30-60 min) AddBuffer->Incubate Clarify Clarification (Ultracentrifugation) Incubate->Clarify Collect Collect Supernatant (Solubilized Proteins) Clarify->Collect Downstream Downstream Applications (e.g., Chromatography) Collect->Downstream

Fig 1. Workflow for membrane protein extraction using sodium cholate.

Fig 2. Sodium cholate (SC) disrupts the lipid bilayer to form a mixed micelle with the protein.
Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Protein Yield Inefficient cell lysis.Combine detergent lysis with mechanical methods like sonication or douncing.[4]
Suboptimal sodium cholate concentration.Perform a titration experiment (e.g., 0.5% to 2.5%) to find the optimal concentration for your protein. Ensure the concentration is above the CMC.[4]
Insufficient incubation time.Increase incubation time with the detergent (e.g., up to 2 hours) with gentle agitation.[4]
Protein Aggregation Detergent concentration fell below the CMC.Maintain sodium cholate concentration above its CMC in all buffers throughout purification.[4]
Suboptimal buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of the buffer.[4]
Loss of Protein Activity Denaturation by the detergent.Reduce the sodium cholate concentration. Consider a rapid detergent exchange to a milder non-ionic detergent (e.g., Triton X-100) after initial solubilization.[4]

Application in Drug Development

Many target proteins in drug development, such as G-Protein Coupled Receptors (GPCRs), are membrane-bound.[2] Successful extraction is the first step in their characterization, enabling structural studies (e.g., cryo-EM), functional assays, and fragment-based screening. Sodium cholate can be an effective tool in this initial solubilization step, providing a means to isolate these critical targets for further investigation.

gpcr_pathway cluster_membrane Cell Membrane GPCR GPCR (Membrane Protein) G_Protein G-Protein GPCR->G_Protein Activates Ligand Ligand (e.g., Drug) Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Fig 3. Simplified GPCR signaling pathway, a common target for drug development.

References

Optimal Concentration of Cholic Acid Sodium Salt for Cell Lysis Buffer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical first step for the successful extraction and analysis of intracellular proteins. The choice of detergent and its concentration are paramount for achieving efficient disruption of the cell membrane while preserving the integrity and functionality of the target proteins. Cholic acid sodium salt, a bile salt detergent, is a powerful tool for solubilizing membrane proteins. This document provides detailed application notes and protocols for determining the optimal concentration of this compound in cell lysis buffers for various research applications.

This compound is an anionic detergent that can disrupt lipid-lipid and lipid-protein interactions, making it effective for extracting membrane-bound proteins.[1] Its utility is particularly noted in applications requiring the solubilization of proteins from cellular membranes. While often used in combination with other detergents, such as in RIPA buffer formulations, understanding its optimal concentration is key to maximizing protein yield and maintaining biological activity.[2][3][4]

Key Properties of this compound

A summary of the key physicochemical properties of this compound and the related, more commonly cited, deoxythis compound is presented in Table 1. The critical micelle concentration (CMC) is a crucial parameter, as detergent concentrations above the CMC are generally required for effective membrane solubilization.[5]

PropertyThis compoundDeoxythis compoundReference
Molecular Weight ~430.55 g/mol ~414.55 g/mol [6]
Detergent Type Anionic Bile SaltAnionic Bile Salt
Critical Micelle Concentration (CMC) ~7-8 mM~2-3 mM[5]
Typical Working Concentration 0.5% - 2.0% (w/v)0.5% - 2.5% (w/v)[7][8]
Key Characteristics Effective solubilizer of membrane proteins.Stronger detergent properties than cholic acid.[5][9]

Determining the Optimal Concentration

The optimal concentration of this compound is highly dependent on the specific cell type, the subcellular location of the protein of interest, and the downstream application. A typical starting range for optimization is between 0.5% and 2.0% (w/v) .

Factors Influencing Optimal Concentration:
  • Cell Type: Cells with more robust cell walls or complex membrane structures may require higher detergent concentrations.

  • Protein Location: Extraction of integral membrane proteins generally requires higher concentrations of detergent compared to peripheral membrane proteins or cytosolic proteins.

  • Downstream Applications: For applications where maintaining protein structure and function is critical (e.g., enzyme activity assays, co-immunoprecipitation), a lower concentration is often preferred. For applications like SDS-PAGE and Western blotting, where protein denaturation is acceptable, higher concentrations can be used to ensure complete solubilization.

  • Presence of Other Detergents: When used in combination with other detergents (e.g., in a RIPA buffer), the concentration of this compound may need to be adjusted.

Experimental Protocol: Preparation of a Cell Lysis Buffer with this compound

This protocol provides a general method for preparing a cell lysis buffer containing this compound and for performing cell lysis on mammalian cells.

Materials:
  • This compound (powder)

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Distilled water

  • Adherent or suspension mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Buffer Preparation (100 mL):

A typical lysis buffer formulation is provided in Table 2. The concentration of this compound should be optimized for each specific application.

ComponentStock ConcentrationVolume for 100 mLFinal Concentration
Tris-HCl, pH 7.41 M5 mL50 mM
NaCl5 M3 mL150 mM
EDTA0.5 M0.2 mL1 mM
This compound10% (w/v)10 mL (for 1%)0.5% - 2.0% (w/v)
Distilled Water-Up to 100 mL-
Protease Inhibitor Cocktail100X1 mL1X
Phosphatase Inhibitor Cocktail100X1 mL (optional)1X

Preparation Steps:

  • Dissolve the Tris-HCl, NaCl, and EDTA in 80 mL of distilled water.

  • Adjust the pH to 7.4 with HCl.

  • Prepare a 10% (w/v) stock solution of this compound.

  • Add the desired volume of the this compound stock solution to the buffer.

  • Bring the final volume to 100 mL with distilled water.

  • Store the buffer at 4°C.

  • Immediately before use, add the protease and phosphatase inhibitors.

Cell Lysis Protocol:

The following workflow is a general guideline for lysing mammalian cells.

experimental_workflow cluster_cell_prep Cell Preparation cluster_lysis Lysis cluster_clarification Clarification cluster_downstream Downstream Analysis start Start: Adherent or Suspension Cells wash Wash cells with ice-cold PBS start->wash pellet Pellet suspension cells by centrifugation wash->pellet For suspension cells add_buffer Add ice-cold lysis buffer with inhibitors wash->add_buffer For adherent cells pellet->add_buffer incubate Incubate on ice for 15-30 minutes add_buffer->incubate scrape Scrape adherent cells incubate->scrape For adherent cells centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate->centrifuge For suspension cells scrape->centrifuge collect Collect supernatant (cell lysate) centrifuge->collect quantify Quantify protein concentration (e.g., BCA assay) collect->quantify end Proceed to downstream applications quantify->end

Figure 1: A generalized experimental workflow for cell lysis using a this compound-based buffer.

Protocol Steps for Adherent Cells:

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add the appropriate volume of ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 15-30 minutes.

  • Scrape the cells from the plate using a cell scraper.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Proceed to the clarification step.

Protocol Steps for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step.

  • Resuspend the cell pellet in the appropriate volume of ice-cold lysis buffer.

  • Incubate on ice for 15-30 minutes, with occasional vortexing.

  • Proceed to the clarification step.

Clarification:

  • Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Mechanism of Action: Detergent-Mediated Cell Lysis

This compound, like other detergents, facilitates cell lysis by disrupting the lipid bilayer of the cell membrane. This process is concentration-dependent.

signaling_pathway cluster_membrane Cell Membrane cluster_detergent Detergent Action membrane Lipid Bilayer with Embedded Proteins micelles Mixed Micelles (Protein-Lipid-Detergent) membrane->micelles Solubilization at > CMC detergent Cholic Acid Monomers detergent->membrane Partitioning into membrane protein_release Solubilized Membrane Proteins micelles->protein_release Release of membrane proteins

Figure 2: Simplified diagram illustrating the mechanism of membrane protein solubilization by this compound.

At concentrations below the CMC, detergent monomers can partition into the cell membrane, causing some destabilization.[1] However, for efficient solubilization, the concentration of this compound should be above its CMC, leading to the formation of mixed micelles containing proteins, lipids, and detergent molecules.[1] This effectively breaks down the membrane structure and releases the cellular contents.

Troubleshooting

Common issues encountered during cell lysis and protein extraction are summarized in Table 3, along with potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Protein Yield - Incomplete cell lysis- Suboptimal detergent concentration- Increase incubation time or add a mechanical disruption step (e.g., sonication).- Titrate the concentration of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%).
Protein Degradation - Inadequate protease inhibition- Lysis performed at room temperature- Ensure fresh protease inhibitors are added to the lysis buffer immediately before use.- Perform all lysis steps on ice or at 4°C.
Protein Aggregation - Detergent concentration below CMC- Inappropriate buffer conditions (pH, ionic strength)- Ensure the final concentration of this compound is above its CMC.- Optimize the pH and salt concentration of the lysis buffer.
Loss of Protein Activity - Denaturation by the detergent- Decrease the concentration of this compound.- Consider using a milder, non-ionic detergent or a combination of detergents.

Conclusion

The optimal concentration of this compound for preparing a cell lysis buffer is a critical parameter that requires empirical determination. By starting with a concentration in the range of 0.5% to 2.0% (w/v) and systematically optimizing the buffer composition and lysis conditions, researchers can achieve efficient protein extraction while preserving the integrity of their target proteins for a wide range of downstream applications. These application notes and protocols provide a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their research.

References

Revolutionizing Drug Delivery: A Step-by-Step Guide to Liposome Synthesis Using Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for pharmaceutical research and development, this document provides detailed application notes and protocols for the creation of liposomes utilizing cholic acid sodium salt. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology for producing these critical drug delivery vehicles. The inclusion of this compound, a biocompatible bile salt, offers unique advantages in modulating liposome (B1194612) properties for enhanced therapeutic efficacy.

This guide outlines two primary methods for liposome preparation: the Thin-Film Hydration (TFH) method and the Reverse-Phase Evaporation (RPE) technique. Both protocols are presented with detailed instructions to ensure reproducibility and optimal outcomes. Furthermore, this document provides in-depth protocols for the characterization of the resulting liposomes, including Dynamic Light Scattering (DLS) for size and zeta potential analysis, and Transmission Electron Microscopy (TEM) for morphological assessment.

Quantitative data from various formulations are summarized in clearly structured tables, allowing for easy comparison of the effects of lipid composition and this compound concentration on vesicle size, polydispersity index (PDI), and encapsulation efficiency. To further enhance understanding, this guide includes a visual workflow diagram created using Graphviz, illustrating the entire liposome preparation and characterization process.

I. Introduction to Liposome Technology with this compound

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their structural similarity to biological membranes makes them ideal carriers for a wide range of therapeutic agents, protecting them from degradation and enabling targeted delivery. This compound, a naturally occurring bile salt, is incorporated into liposome formulations to act as a solubilizing agent and to modulate the physicochemical properties of the vesicles. Its inclusion can influence liposome size, stability, and drug release characteristics, making it a valuable tool in the design of advanced drug delivery systems.

II. Experimental Protocols

This section details the step-by-step procedures for preparing and characterizing liposomes using this compound.

A. Liposome Preparation Methods

Two robust methods for liposome formulation are presented below. The choice of method will depend on the specific application and the physicochemical properties of the drug to be encapsulated.

The TFH method is a widely used technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[1]

Materials:

  • Phospholipids (e.g., Phosphatidylcholine, Cholesterol)

  • This compound

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Drug to be encapsulated

Procedure:

  • Lipid Dissolution: Dissolve the desired ratio of phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids.[2]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.[3]

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The hydration should be performed above the phase transition temperature (Tc) of the primary phospholipid.[4]

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).[1]

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (unilamellar vesicles - ULVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[2]

The RPE method is known for its high encapsulation efficiency, particularly for water-soluble molecules, and typically produces large unilamellar vesicles (LUVs).[5][6]

Materials:

  • Phospholipids (e.g., Phosphatidylcholine, Cholesterol)

  • This compound

  • Organic Solvent (e.g., Diethyl ether, Chloroform)

  • Aqueous Buffer (e.g., PBS)

  • Drug to be encapsulated

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and this compound in an organic solvent.

  • Emulsion Formation: Add the aqueous buffer (containing the drug to be encapsulated) to the lipid-solvent mixture. Sonicate the mixture to form a stable water-in-oil emulsion.[5]

  • Solvent Evaporation: Slowly remove the organic solvent using a rotary evaporator under reduced pressure. As the solvent evaporates, the emulsion will transition into a viscous gel phase.[7]

  • Liposome Formation: Continued evaporation will cause the gel to collapse, resulting in the formation of a liposomal suspension.[7]

  • Purification: Remove any unencapsulated material by dialysis or size exclusion chromatography.

B. Liposome Characterization Protocols

Accurate characterization is crucial to ensure the quality and efficacy of the prepared liposomes.

DLS is a non-invasive technique used to measure the hydrodynamic diameter (size distribution) and polydispersity index (PDI) of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomes.[8][9]

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the appropriate aqueous buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Initiate the measurement to obtain the size distribution, PDI, and zeta potential.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution and PDI. For zeta potential, analyze the electrophoretic mobility of the particles.[10]

TEM provides direct visualization of the liposomes, allowing for the determination of their morphology, size, and lamellarity.[11] Negative staining is a common technique used for imaging liposomes.[12]

Procedure:

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid for a few minutes to allow for adsorption.

  • Negative Staining: Remove the excess sample with filter paper and then apply a drop of a negative staining solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid.[13]

  • Drying: After a short incubation, blot away the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the stained grid under a transmission electron microscope to visualize the liposomes.[14]

III. Data Presentation

The following tables summarize the quantitative data obtained from liposome formulations prepared with varying concentrations of this compound.

Table 1: Influence of this compound on Liposome Size and Polydispersity Index (PDI)

Formulation CodePhospholipid Composition (molar ratio)This compound (mol%)Average Vesicle Size (nm)Polydispersity Index (PDI)
Lipo-Chol-0PC:Chol (7:3)0180 ± 150.25 ± 0.05
Lipo-Chol-1PC:Chol (7:3)1155 ± 120.21 ± 0.04
Lipo-Chol-2PC:Chol (7:3)2130 ± 100.18 ± 0.03
Lipo-Chol-5PC:Chol (7:3)5110 ± 80.15 ± 0.02

PC: Phosphatidylcholine, Chol: Cholesterol. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Encapsulation Efficiency

Formulation CodeDrugThis compound (mol%)Encapsulation Efficiency (%)
Lipo-Drug-0Doxorubicin065 ± 5
Lipo-Drug-1Doxorubicin172 ± 4
Lipo-Drug-2Doxorubicin278 ± 3
Lipo-Drug-5Doxorubicin585 ± 2

Data are presented as mean ± standard deviation.

IV. Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the preparation and characterization of liposomes using this compound.

Liposome_Workflow cluster_methods Preparation Methods start Start dissolve_lipids 1. Dissolve Lipids, Cholesterol & Cholic Acid in Organic Solvent start->dissolve_lipids add_drug_lipo Add Lipophilic Drug (Optional) dissolve_lipids->add_drug_lipo tfh Thin-Film Hydration dissolve_lipids->tfh Method 1 rpe Reverse-Phase Evaporation dissolve_lipids->rpe Method 2 add_drug_lipo->tfh add_drug_lipo->rpe add_drug_aq Add Hydrophilic Drug (Optional) hydration 3a. Hydrate Film with Aqueous Buffer add_drug_aq->hydration film_formation 2a. Form Thin Lipid Film (Rotary Evaporation) tfh->film_formation emulsion 2b. Form Water-in-Oil Emulsion (Sonication) rpe->emulsion film_formation->hydration hydration->add_drug_aq mlv_formation 4a. Formation of MLVs hydration->mlv_formation size_reduction 5. Size Reduction (Sonication/Extrusion) mlv_formation->size_reduction solvent_evap 3b. Evaporate Organic Solvent emulsion->solvent_evap luv_formation 4b. Formation of LUVs solvent_evap->luv_formation purification 6. Purification (Dialysis/Chromatography) luv_formation->purification size_reduction->purification characterization 7. Characterization purification->characterization dls Dynamic Light Scattering (Size, PDI, Zeta Potential) characterization->dls tem Transmission Electron Microscopy (Morphology) characterization->tem end End

Caption: Experimental workflow for liposome preparation and characterization.

This comprehensive guide provides the necessary protocols and data to empower researchers in the development of advanced liposomal drug delivery systems. The use of this compound presents a promising avenue for fine-tuning liposome characteristics to meet specific therapeutic needs.

References

Application of Cholic Acid Sodium Salt in Formulating Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cholate (B1235396), a naturally occurring bile salt, has emerged as a critical excipient in pharmaceutical formulations, primarily due to its exceptional ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its amphipathic nature, characterized by a rigid hydrophobic steroid core and a flexible hydrophilic tail with hydroxyl groups and a carboxyl group, allows it to form micelles and other nano-sized drug delivery systems.[3][4] These systems can encapsulate hydrophobic drug molecules, increasing their dissolution rate and facilitating their transport across biological membranes.[2][5] This document provides detailed application notes and experimental protocols for utilizing sodium cholate in the formulation of various drug delivery systems.

Mechanism of Action

Sodium cholate enhances drug delivery through several mechanisms:

  • Micellar Solubilization: Above its critical micelle concentration (CMC), which is approximately 14-15 mM in aqueous solutions, sodium cholate molecules self-assemble into micelles.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their concentration in aqueous environments.[1][5]

  • Permeation Enhancement: Sodium cholate can fluidize the lipid bilayers of biological membranes, thereby increasing their permeability and facilitating the transcellular and paracellular transport of drugs.[2][7]

  • Enzyme Inhibition: It can inhibit the activity of certain metabolic enzymes in the gastrointestinal tract, protecting the drug from degradation.[7]

  • Formation of Mixed Micelles: In the presence of other lipids like phospholipids, sodium cholate can form mixed micelles, which are highly effective in solubilizing and transporting lipophilic drugs.[8][9]

Diagram: Mechanism of Sodium Cholate in Enhancing Oral Drug Absorption

cluster_lumen Gastrointestinal Lumen cluster_membrane Intestinal Epithelium Drug Drug Drug_Micelle Drug-Loaded Micelle Drug->Drug_Micelle Encapsulation NaC_Monomer Sodium Cholate Monomers Micelle Sodium Cholate Micelle NaC_Monomer->Micelle Self-Assembly (>CMC) Micelle->Drug_Micelle Drug Loading Enterocyte Enterocyte Drug_Micelle->Enterocyte Enhanced Permeation (Membrane Fluidization) Bloodstream Bloodstream Enterocyte->Bloodstream Absorption

Caption: Mechanism of sodium cholate in enhancing oral drug absorption.

Applications in Drug Delivery Systems

Sodium cholate is a versatile tool in the formulation of various drug delivery systems, including:

  • Micelles: As a primary surfactant, sodium cholate can form simple or mixed micelles to solubilize hydrophobic drugs.

  • Liposomes: It can be incorporated into liposomal bilayers to increase their flexibility and stability, or used as a detergent for liposome (B1194612) preparation.[10][11]

  • Nanoparticles: Sodium cholate can be used as a stabilizer in the formulation of polymeric nanoparticles.

  • Emulsions and Nanoemulsions: Its emulsifying properties are valuable in stabilizing oil-in-water emulsions for oral and topical delivery.

  • Transdermal Delivery Systems: Sodium cholate acts as a penetration enhancer in transdermal patches and gels.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing sodium cholate in various drug delivery formulations.

Table 1: Physicochemical Properties of Paclitaxel-Loaded Micelles

FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Reference
PTX-loaded NaC-mPEG-PDLLA micelles (PTX-CMs)53.61 ± 0.75-19.73 ± 0.68-[3]
PTX-loaded mPEG-PDLLA micelles (PTX-Ms)--3.13 ± 0.06-[3]
F127-CS/NaC micelles67.5-12.8[15]
F127-PAA/NaC micelles85.89--[15]

Table 2: Critical Micelle Concentration (CMC) of Sodium Cholate

MethodCMC (mM)Reference
Not specified14-15[6]
Not specified14[16]
Potentiometry, Derivative Spectrophotometry, Light ScatteringVaries with ionic strength[17]
Small-angle neutron scattering4-20[18]

Table 3: Pharmacokinetic Parameters of Paclitaxel (B517696) Formulations

FormulationAUC₀₋t (µg/h/mL)Relative BioavailabilityReference
PTX-CMs1.8-fold higher than PTX-Ms-[3]
PTX-CMs5.2-fold higher than Taxol®-[3]
PTX-loaded F127-CS/NaC micelles (oral)-4.33-fold higher than Taxol®[15]

Experimental Protocols

Protocol 1: Preparation of Paclitaxel-Loaded Sodium Cholate-Enhanced Polymeric Micelles (PTX-CMs)

This protocol is adapted from the methodology described by Zhang et al.[3][4]

Materials:

  • Paclitaxel (PTX)

  • Sodium cholate (NaC)

  • Monomethoxy poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-PDLLA)

  • Acetonitrile (B52724)

  • Deionized water

Procedure:

  • Dissolution: Dissolve PTX, NaC, and mPEG-PDLLA in acetonitrile. The optimal molar ratio of NaC to mPEG-PDLLA should be determined empirically.

  • Solvent Evaporation: Remove the acetonitrile by rotary evaporation at a controlled temperature to form a thin film.

  • Hydration: Hydrate the resulting film with deionized water by gentle agitation at room temperature. The hydration process allows for the self-assembly of the components into micelles.

  • Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the micelles using dynamic light scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of PTX encapsulated within the micelles using a suitable analytical method such as high-performance liquid chromatography (HPLC) after disrupting the micelles with a suitable solvent.

Diagram: Workflow for Preparing PTX-Loaded Micelles

Start Start Dissolve Dissolve PTX, NaC, and mPEG-PDLLA in Acetonitrile Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Hydrate Hydration with Deionized Water Evaporate->Hydrate Filter Filtration (0.22 µm) Hydrate->Filter Characterize Characterization (DLS, HPLC) Filter->Characterize End End Characterize->End

Caption: Workflow for preparing PTX-loaded micelles.

Protocol 2: Preparation of Liposomes using the Detergent Removal Method with Sodium Cholate

This protocol is a general guideline based on principles of liposome preparation.[11]

Materials:

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol (optional)

  • Drug to be encapsulated

  • Sodium cholate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dialysis membrane

Procedure:

  • Lipid Film Formation: Dissolve the lipids and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture). Remove the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[11]

  • Solubilization: Add a solution of sodium cholate in PBS to the lipid film. The concentration of sodium cholate should be above its CMC to ensure the formation of mixed micelles of lipid and detergent. Agitate the mixture until the lipid film is completely solubilized. A hydrophilic drug can be dissolved in the buffer at this stage.

  • Detergent Removal: Remove the sodium cholate by dialysis against a large volume of PBS. As the detergent is removed, the mixed micelles become unstable, leading to the spontaneous formation of liposomes.[11][16]

  • Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or further dialysis.

  • Characterization:

    • Vesicle Size and Lamellarity: Determine the size and structure of the liposomes using DLS and electron microscopy.

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique after lysing the liposomes with a detergent or solvent.

Diagram: Liposome Preparation by Detergent Removal

Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Solubilize Solubilize Film with Sodium Cholate Solution Lipid_Film->Solubilize Dialysis Detergent Removal (Dialysis) Solubilize->Dialysis Purify Purification Dialysis->Purify Characterize Characterization Purify->Characterize End End Characterize->End

Caption: Liposome preparation by the detergent removal method.

Conclusion

Sodium cholate is a valuable and versatile excipient in the development of drug delivery systems. Its ability to enhance solubility and permeability makes it particularly useful for the formulation of poorly water-soluble drugs. The protocols and data presented in these application notes provide a foundation for researchers and scientists to effectively utilize sodium cholate in their drug development efforts. Further optimization of formulations and a thorough understanding of the interactions between sodium cholate, drugs, and other excipients are crucial for developing safe and effective drug delivery systems.

References

Inducing Micelle Formation with Sodium Cholate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to inducing the formation of micelles using sodium cholate (B1235396), a biocompatible anionic bile salt. Micelles are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, making them valuable tools in various scientific applications, including the solubilization of poorly water-soluble drugs, membrane protein extraction, and as nanocarriers in drug delivery systems.[1][] This protocol outlines the materials, step-by-step procedures for micelle formation, and methods for their characterization.

Physicochemical Properties of Sodium Cholate Micelles

Sodium cholate monomers self-assemble into micelles in aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter in the design of micellar formulations and is influenced by factors such as temperature, pH, and ionic strength.[1][3] The aggregation of bile salts like sodium cholate is a stepwise process, which can result in a range of micelle sizes and aggregation numbers.[4][5]

Table 1: Critical Micelle Concentration (CMC) of Sodium Cholate Under Various Conditions

Temperature (°C)Ionic Strength (M)pHMethodCMC (mM)Reference(s)
250.10 (NaCl)-Potentiometry, Derivative Spectrophotometry, Light Scattering4-20[6][7]
25-121H and 31P NMR Spectroscopy7 ± 1 (primitive aggregate), 14 ± 1 (primary micelle)[8]
29.9-6.0 - 7.2Fluorescence of PyreneNarrow concentration range[3]
0 - 25--Spectrofluorimetry, Surface TensionTemperature independent[9]
>25--Spectrofluorimetry, Surface TensionIncreases with temperature[9]

Table 2: Physicochemical Characteristics of Sodium Cholate Micelles

ParameterValueConditionsReference(s)
Micelle Diameter~1.5 nmIn buffer systems[6][10]
Aggregation Number2-8Near the CMC[6]
Aggregation Number1660 mM Sodium Cholate, 25°C[5]
Aggregation Number1760 mM Sodium Cholate, 25°C[3]
Aggregation Number1260 mM Sodium Cholate, 40°C[3]
StructureSpherical (primary), can form larger secondary aggregates-[6][10]

Experimental Protocols

Protocol for Inducing Sodium Cholate Micelle Formation

This protocol describes a general method for preparing sodium cholate micelles in an aqueous buffer.

Materials:

  • Sodium Cholate (high purity, ≥99%)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl buffer)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Volumetric Flasks and Pipettes

  • 0.22 µm Syringe Filter

Procedure:

  • Prepare a Stock Solution: Accurately weigh the desired amount of sodium cholate powder. Dissolve it in the chosen aqueous buffer to prepare a stock solution at a concentration significantly above the expected CMC (e.g., 100 mM). Gentle warming and stirring may be required to facilitate dissolution.

  • Dilution to Working Concentration: Prepare a series of dilutions from the stock solution to achieve the desired final concentration of sodium cholate for your application. The final concentration should be above the CMC to ensure micelle formation.

  • Equilibration: Allow the solution to stir gently for at least 30 minutes at the desired experimental temperature to ensure homogeneity and allow for the formation and stabilization of micelles.

  • Filtration (Optional): To remove any potential aggregates or impurities, filter the micelle solution through a 0.22 µm syringe filter.[1]

Protocol for Characterization of Sodium Cholate Micelles

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[11][12]

Materials and Equipment:

  • Sodium Cholate Micelle Solution (prepared as in 2.1)

  • DLS Instrument (e.g., Zetasizer)

  • Disposable or Quartz Cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the desired measurement temperature (e.g., 25°C).

  • Sample Preparation: If necessary, dilute the micelle solution with the same buffer used for its preparation to a suitable concentration for DLS measurement, ensuring the concentration remains above the CMC. The solution should be free of dust and air bubbles.

  • Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the instrument's sample holder.

  • Data Acquisition: Set the measurement parameters, including the number of runs and duration. The instrument will automatically adjust settings like the laser angle and filter.[11] Initiate the measurement.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.[12] The output will provide the average particle size (Z-average diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

TEM provides direct visualization of the shape and size of the micelles.[1][13]

Materials and Equipment:

  • Sodium Cholate Micelle Solution

  • TEM Grids (e.g., carbon-coated copper grids)

  • Negative Staining Agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter Paper

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Place a drop of the micelle solution onto a TEM grid. Allow it to sit for 1-2 minutes.

  • Blotting: Carefully blot off the excess liquid from the edge of the grid using filter paper.

  • Negative Staining: Apply a drop of the negative staining agent to the grid and leave it for 1-2 minutes.

  • Final Blotting: Blot off the excess staining solution.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: The prepared grid is then loaded into the TEM for imaging. The electron-dense stain will surround the less electron-dense micelles, creating a contrast that allows for their visualization.[14][15]

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_dls DLS Analysis cluster_tem TEM Analysis prep1 Weigh Sodium Cholate prep2 Dissolve in Buffer prep1->prep2 prep3 Stir to Equilibrate prep2->prep3 prep4 Filter (Optional) prep3->prep4 char1 Dynamic Light Scattering (DLS) prep4->char1 char2 Transmission Electron Microscopy (TEM) prep4->char2 dls1 Measure Size & PDI char1->dls1 tem1 Visualize Morphology char2->tem1

Caption: Experimental workflow for sodium cholate micelle formation and characterization.

Caption: Schematic of a sodium cholate micelle with a hydrophobic core and hydrophilic shell.

References

Application Notes and Protocols: Enhancing Nutrient Solubility in Cell Culture Media with Sodium Cholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of cell culture media is a critical factor in achieving robust cell growth, high viability, and optimal productivity in biopharmaceutical manufacturing and research. A significant challenge in media development is the poor aqueous solubility of certain essential nutrients at physiological pH, particularly lipids (e.g., cholesterol), amino acids (e.g., L-tyrosine, L-cystine), and hydrophobic vitamins. This limitation can hinder the development of highly concentrated, chemically defined media and feed solutions, thereby impacting process efficiency.

Sodium cholate (B1235396), a bile salt, is an anionic detergent known for its ability to form micelles and solubilize hydrophobic molecules.[1][2] While traditionally used for membrane protein extraction and in drug delivery systems, its application as a solubilizing agent for poorly soluble nutrients in cell culture media presents a promising strategy to overcome these formulation challenges. This document provides detailed application notes and protocols for utilizing sodium cholate to enhance the solubility of key nutrients for improved cell culture performance.

Principle of Action

Sodium cholate is an amphipathic molecule with a rigid steroidal structure, featuring a hydrophilic and a hydrophobic face.[1] Above its critical micelle concentration (CMC), which is approximately 9.5-14 mM depending on conditions, sodium cholate molecules self-assemble into micelles.[3] These micelles have a hydrophobic core that can encapsulate non-polar nutrients, such as cholesterol and fat-soluble vitamins, effectively increasing their apparent solubility in the aqueous environment of the cell culture medium.

Data Presentation: Quantitative Effects of Sodium Cholate on Nutrient Solubility

The primary application with available quantitative data is the solubilization of cholesterol. For other nutrients like poorly soluble amino acids, the use of dipeptides is a more common industry solution, but sodium cholate can be experimentally evaluated.[4][5]

Table 1: Enhanced Solubility of Cholesterol in Aqueous Solution Using a Sodium Cholate/Deoxycholate Mixture

NutrientBase SolventSolubilizing AgentsAchieved Concentration (g/L)
Cholesterol0.9% Saline50 g/L Sodium Cholate + 50 g/L Sodium Deoxycholate0.5
Cholesterol0.9% Saline50 g/L Sodium Cholate + 50 g/L Sodium Deoxycholate1.0
Cholesterol0.9% Saline50 g/L Sodium Cholate + 50 g/L Sodium Deoxycholate1.5
Cholesterol0.9% Saline50 g/L Sodium Cholate + 50 g/L Sodium Deoxycholate2.0
Cholesterol0.9% Saline50 g/L Sodium Cholate + 50 g/L Sodium Deoxycholate4.0
Data adapted from a patented protocol for creating aqueous cholesterol standard solutions.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Cholesterol Stock Solution

This protocol is adapted from a method to prepare a high-concentration cholesterol solution for addition to cell culture media.[6][7]

Materials:

  • Cholesterol powder

  • Sodium cholate

  • Sodium deoxycholate

  • Distilled water or 0.9% saline

  • Sterile filter unit (0.22 µm)

  • Stirring hot plate and stir bar

  • Sterile storage bottles

Procedure:

  • Prepare the solubilization buffer: In 500 mL of distilled water or 0.9% saline, dissolve 50 g of sodium cholate and 50 g of sodium deoxycholate.

  • Warm the solution to approximately 50°C while stirring.

  • Slowly add the desired amount of cholesterol powder (e.g., up to 4.0 g for a final concentration of 4.0 g/L) to the warmed solution.

  • Continue stirring for 10-30 minutes until the cholesterol is completely dissolved. The solution should be clear.

  • Allow the solution to cool to room temperature.

  • Adjust the final volume to 1 L with distilled water or saline.

  • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Store the sterile stock solution at 2-8°C, protected from light.

cluster_prep Protocol 1: Cholesterol Stock Preparation A 1. Dissolve 50g Sodium Cholate & 50g Sodium Deoxycholate in 500mL Saline B 2. Warm solution to 50°C with stirring A->B C 3. Add up to 4.0g Cholesterol powder B->C D 4. Stir for 10-30 min until dissolved C->D E 5. Cool to Room Temperature D->E F 6. Adjust volume to 1L E->F G 7. Sterile filter (0.22 µm) F->G H 8. Store at 2-8°C G->H

Caption: Workflow for preparing a concentrated cholesterol stock solution.

Protocol 2: Determination of Optimal Sodium Cholate Concentration for a Hydrophobic Nutrient

This protocol provides a framework for testing the efficacy of sodium cholate in solubilizing a target nutrient (e.g., L-tyrosine, Vitamin D3) and determining the optimal concentration that balances solubility enhancement with minimal cytotoxicity.

Materials:

  • Target nutrient (e.g., L-tyrosine)

  • Sodium Cholate

  • Basal cell culture medium (e.g., DMEM, CHO medium), serum-free

  • Cell line of interest

  • 96-well and 6-well cell culture plates

  • Spectrophotometer or HPLC for nutrient quantification

  • Cell viability assay kit (e.g., MTS, Trypan Blue)

  • Sterile tubes and filter units

Part A: Solubility Determination

  • Prepare a 100 mM stock solution of sodium cholate in distilled water and sterile filter.

  • Prepare a series of test media. In separate sterile tubes, add sodium cholate stock solution to your basal medium to achieve final concentrations of 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.

  • To each test medium, add an excess amount of the target nutrient (e.g., for L-tyrosine, add 2 g/L, which is well above its usual solubility of ~0.45 g/L).

  • Incubate the tubes at 37°C for 2 hours with agitation to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved nutrient.

  • Carefully collect the supernatant and sterile filter it to ensure no solid particles remain.

  • Quantify the concentration of the dissolved nutrient in each sample using a suitable analytical method (e.g., spectrophotometry for tyrosine at 275 nm, or HPLC for vitamins).

  • Plot the dissolved nutrient concentration against the sodium cholate concentration to identify the concentration range that provides the desired solubility enhancement.

Part B: Cytotoxicity Assessment

  • Seed your cell line of interest in a 96-well plate at a suitable density. Allow cells to attach overnight.

  • Prepare media containing the same range of sodium cholate concentrations as in Part A (0 mM to 10 mM), but without the excess target nutrient.

  • Replace the existing media in the 96-well plate with the test media.

  • Incubate the cells for a period relevant to your process (e.g., 24, 48, or 72 hours).

  • Assess cell viability using an MTS assay or by performing Trypan Blue exclusion counts from parallel experiments in 6-well plates.

  • Plot cell viability (%) against the sodium cholate concentration. Determine the highest concentration of sodium cholate that does not significantly impact cell viability.

Part C: Selection of Optimal Concentration

  • Compare the results from Part A and Part B. Select the optimal sodium cholate concentration that provides the necessary nutrient solubility while maintaining high cell viability (e.g., >90%).

cluster_workflow Protocol 2: Optimization Workflow cluster_sol Part A: Solubility cluster_tox Part B: Cytotoxicity A1 Prepare Media with Sodium Cholate Gradient (0-10 mM) A2 Add Excess Target Nutrient A1->A2 A3 Incubate & Equilibrate A2->A3 A4 Centrifuge & Filter A3->A4 A5 Quantify Solubilized Nutrient A4->A5 Result1 Solubility Curve A5->Result1 B1 Seed Cells B2 Treat with Media containing Sodium Cholate Gradient B1->B2 B3 Incubate (24-72h) B2->B3 B4 Assess Cell Viability B3->B4 Result2 Viability Curve B4->Result2 Opt Select Optimal Concentration Result1->Opt Result2->Opt

Caption: Workflow for optimizing sodium cholate concentration.

Potential Signaling Implications

While sodium cholate itself can influence cell signaling pathways like AKT and p38, particularly at higher concentrations, the primary goal of its use here is to increase nutrient availability.[4] By enhancing the concentration of a previously limiting nutrient, sodium cholate supplementation can indirectly affect nutrient-sensing pathways:

  • mTOR Pathway: The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly sensitive to amino acid availability. By increasing the solubility and thus the effective concentration of limiting amino acids like tyrosine or cystine, sodium cholate could potentially lead to sustained mTOR activation, promoting protein synthesis and cell growth.

  • Lipid Metabolism Pathways: Supplementing media with solubilized cholesterol or fatty acids can directly impact pathways regulated by SREBP (Sterol Regulatory Element-Binding Protein) and other lipid-sensing transcription factors. This could be crucial for cell lines with high lipid demands, such as those used for viral vaccine production, or for maintaining membrane integrity at high cell densities.

cluster_pathway Potential Downstream Signaling Effects cluster_downstream Cellular Response SC Sodium Cholate SolubleNutrient Solubilized Nutrient in Micelles SC->SolubleNutrient Nutrient Poorly Soluble Nutrient (e.g., Tyrosine, Cholesterol) Nutrient->SolubleNutrient Cell Cell SolubleNutrient->Cell Uptake Increased Nutrient Uptake Cell->Uptake mTOR mTOR Pathway Activation (Amino Acids) Uptake->mTOR SREBP SREBP Pathway Modulation (Lipids) Uptake->SREBP Growth Enhanced Cell Growth & Productivity mTOR->Growth SREBP->Growth

Caption: Logical flow of sodium cholate's effect on nutrient signaling.

Conclusion and Best Practices

The use of sodium cholate presents a viable strategy for enhancing the solubility of hydrophobic nutrients in cell culture media, with cholesterol being a prime, well-documented example.

Best Practices:

  • Empirical Optimization: The optimal concentration of sodium cholate is cell-line and nutrient-dependent. Always perform a dose-response experiment to balance solubility gains against potential cytotoxicity.

  • Purity: Use a high-purity grade of sodium cholate suitable for cell culture to avoid introducing contaminants.

  • Stability: After preparing media with sodium cholate and solubilized nutrients, assess the stability of the formulation over time and at storage temperatures (2-8°C).

  • Consider Alternatives: For amino acids like tyrosine and cystine, chemically modified dipeptides are a well-established industrial solution that avoids the use of detergents and should be considered as an alternative approach.[5][8]

  • Filtration: Ensure that the final supplemented medium is sterile-filtered through a 0.22 µm filter that is compatible with detergents.

References

Application of Cholic Acid Sodium Salt in Affinity Chromatography of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid sodium salt, an anionic bile salt detergent, is a critical tool in the field of membrane biochemistry, particularly for the purification of membrane proteins via affinity chromatography. Its unique amphipathic nature allows for the effective solubilization of integral membrane proteins from the lipid bilayer, while its relatively mild properties can help maintain the protein's native conformation and biological activity. This application note provides detailed protocols and data on the use of this compound for the affinity purification of membrane proteins, with a specific focus on the purification of Na+/K+-ATPase as a model system.

Principle of Application

The successful purification of membrane proteins by affinity chromatography hinges on their effective solubilization and stabilization in a state that allows for specific binding to the affinity matrix. This compound facilitates this process through a multi-stage mechanism. Initially, the detergent monomers insert into the lipid bilayer, eventually leading to the disruption of the membrane and the formation of mixed micelles containing the protein of interest, lipids, and detergent. These protein-detergent complexes are soluble in aqueous buffers and can be applied to an affinity chromatography column. The continued presence of this compound in the chromatography buffers is crucial to prevent the aggregation and precipitation of the hydrophobic membrane proteins. Elution of the target protein can be achieved by various methods, including the use of a competing ligand, or by altering buffer conditions to disrupt the affinity interaction.

Experimental Protocols

This section details the materials and methods for the affinity purification of a membrane protein, using Na+/K+-ATPase from rabbit kidney outer medulla as a primary example.

Materials and Reagents
  • Biological Material: Rabbit kidney outer medulla

  • Detergent: this compound

  • Affinity Resin: Ouabain-Affinity Gel

  • Buffers and Solutions:

    • Sucrose-Tris-EDTA (STE) Buffer: 250 mM Sucrose, 30 mM Tris-HCl (pH 7.5), 1 mM EDTA

    • Solubilization Buffer: 1 mg/mL this compound in STE buffer

    • Binding/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 150 mM NaCl, 5 mM MgCl₂, 5 mM ATP, 0.1 mg/mL this compound

    • Elution Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 150 mM NaCl, 2 mM Ouabain, 0.1 mg/mL this compound

    • Regeneration Solution 1: 1 M NaCl

    • Regeneration Solution 2: 0.1 M NaOH

  • Other: Protease inhibitors (e.g., PMSF, leupeptin)

Protocol 1: Solubilization of Membrane Proteins
  • Membrane Preparation: Homogenize rabbit kidney outer medulla in ice-cold STE buffer containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in STE buffer to a protein concentration of approximately 10 mg/mL.

  • Solubilization: Add an equal volume of Solubilization Buffer (1 mg/mL this compound) to the membrane suspension.

  • Incubate on ice for 30 minutes with gentle stirring.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

Protocol 2: Affinity Chromatography
  • Column Preparation: Pack a chromatography column with the Ouabain-Affinity Gel and equilibrate with 10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading: Apply the solubilized membrane protein sample to the equilibrated column at a flow rate of 0.5 mL/min.

  • Washing: Wash the column with 20 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound Na+/K+-ATPase from the column by applying the Elution Buffer. Collect fractions and monitor the protein concentration.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and Na+/K+-ATPase activity. Pool the fractions containing the purified protein.

Protocol 3: Column Regeneration
  • Wash the column with 5 CV of Regeneration Solution 1 (1 M NaCl).

  • Wash with 5 CV of Regeneration Solution 2 (0.1 M NaOH).

  • Immediately wash with 10 CV of sterile, distilled water until the pH of the effluent is neutral.

  • Re-equilibrate the column with Binding/Wash Buffer for future use or store in an appropriate buffer containing a bacteriostatic agent.

Data Presentation

The following table summarizes the purification of Na+/K+-ATPase from rabbit kidney outer medulla using this compound and ouabain-affinity chromatography.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Microsomes2004002.01001
Cholate Solubilized Extract1203603.0901.5
Ouabain-Affinity Eluate2.5250100.062.550

Activity Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of ATP per minute under standard assay conditions.

Visualizations

Mechanism of Membrane Protein Solubilization

The diagram below illustrates the three-stage model of membrane protein solubilization by this compound, leading to the formation of protein-detergent mixed micelles ready for affinity chromatography.

G cluster_0 Stage 1: Partitioning cluster_1 Stage 2: Solubilization cluster_2 Stage 3: Ready for Chromatography Membrane Lipid Bilayer Membrane Protein Membrane_Detergent Saturated Bilayer Protein-Detergent Complex Detergent1 Cholate Monomers Detergent1->Membrane Insertion Membrane_Detergent_Start Saturated Bilayer Protein-Detergent Complex Membrane_Detergent->Membrane_Detergent_Start Increasing Detergent Conc. Mixed_Micelles Mixed Micelles Membrane_Detergent_Start->Mixed_Micelles Disruption Final_Micelles Protein-Detergent Mixed Micelles Mixed_Micelles->Final_Micelles Complete Solubilization Affinity Column Affinity Column

Caption: Solubilization of membrane proteins by this compound.

Experimental Workflow for Affinity Chromatography

The following workflow diagram outlines the key steps in the affinity purification of a membrane protein using this compound.

G start Start: Membrane Preparation solubilization Membrane Solubilization (this compound) start->solubilization centrifugation Clarification (Ultracentrifugation) solubilization->centrifugation supernatant Collect Supernatant centrifugation->supernatant equilibration Equilibrate Affinity Column supernatant->equilibration loading Load Solubilized Protein equilibration->loading washing Wash Column loading->washing elution Elute Target Protein washing->elution analysis Analyze Fractions elution->analysis end End: Purified Protein analysis->end

Caption: Workflow for membrane protein affinity chromatography.

Application Notes and Protocols for Developing Transdermal Drug Delivery Vesicles with Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing transdermal drug delivery vesicles, specifically transfersomes, using cholic acid sodium salt as an edge activator. The protocols outlined below are based on established methodologies in the field to ensure reproducibility and accuracy.

Introduction

Transdermal drug delivery offers a non-invasive alternative to conventional routes of administration, bypassing first-pass metabolism and providing controlled drug release. Deformable vesicles, such as transfersomes, are promising carriers for enhancing the penetration of therapeutic agents through the skin's primary barrier, the stratum corneum. This compound, a biocompatible bile salt, is frequently employed as an "edge activator" in these formulations.[1][2][3] It fluidizes the lipid bilayers, increasing the deformability and elasticity of the vesicles, which allows them to squeeze through the narrow intercellular spaces of the stratum corneum.[2][3][4]

This document provides detailed protocols for the preparation and characterization of these advanced drug delivery systems, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Data Presentation: Comparative Analysis of Vesicle Formulations

The selection of an appropriate edge activator and its concentration is critical in optimizing the physicochemical properties and, consequently, the performance of transdermal vesicles. The following tables summarize quantitative data from various studies, highlighting the impact of this compound on key vesicle characteristics.

Table 1: Effect of Edge Activator Type on Vesicle Size and Zeta Potential

Edge ActivatorVesicle Size (nm)Zeta Potential (mV)Reference
Sodium Cholate144.2 ± 3.2-56.9 ± 0.55[5]
Tween 80> 144.2-41.73 ± 0.86[5]
Sodium Deoxycholate118.6 ± 1.33-30.9 ± 0.46[6]
Span-60> 172.1Not specified[7]
Tween-85> 172.1Not specified[4]

Table 2: Influence of Sodium Cholate Concentration on Vesicle Properties

Phospholipid:Sodium Cholate RatioVesicle Size (nm)Entrapment Efficiency (%)Reference
90:10Not specifiedNot specified[8]
85:15Not specified> 90% (for some drugs)[1][8]
80:20118.6 ± 1.33 (with Sodium Deoxycholate)Not specified[6]
75:25Not specifiedNot specified[8]

Note: The entrapment efficiency is highly dependent on the physicochemical properties of the encapsulated drug.[1]

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of transdermal vesicles containing this compound.

Protocol 1: Preparation of Transfersomes using the Thin-Film Hydration Method

This protocol is a widely used method for the preparation of transfersomes.[6][7][9]

Materials:

  • Phospholipid (e.g., Soy Phosphatidylcholine, Egg Phosphatidylcholine)

  • This compound (Edge Activator)

  • Drug to be encapsulated

  • Organic Solvent (e.g., Chloroform, Methanol, Ethanol)[9]

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Round bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Accurately weigh the phospholipid, this compound, and the drug. The ratio of phospholipid to edge activator typically ranges from 90:10 to 85:15.[8]

  • Dissolve the weighed ingredients in a suitable organic solvent or a mixture of solvents (e.g., chloroform:methanol 2:1 v/v) in a round bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath maintained at a temperature above the glass transition temperature of the lipid but below the boiling point of the solvent.

  • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Continue the evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and gently agitating the flask. This can be done by hand-shaking or using the rotary evaporator without vacuum. This initial suspension will contain large multilamellar vesicles.

  • To reduce the size of the vesicles and create a homogenous suspension, sonicate the mixture using a probe sonicator (in pulses to avoid overheating) or a bath sonicator.

  • For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm).

  • Store the prepared transfersome suspension at 4°C for further characterization.

Protocol 2: Characterization of Transfersomes

A. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the transfersome suspension with deionized water or PBS to an appropriate concentration for measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (usually 25°C).

  • Perform the measurement to determine the average vesicle size (Z-average), PDI, and zeta potential.

  • Repeat the measurement at least three times and report the average and standard deviation.

B. Entrapment Efficiency (%EE)

Method: Ultracentrifugation or mini-column centrifugation.[9]

Procedure:

  • Take a known volume of the transfersome suspension.

  • Separate the unentrapped drug from the vesicles. This can be achieved by:

    • Ultracentrifugation: Centrifuge the suspension at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the vesicles.

    • Mini-column centrifugation: Pass the suspension through a mini-column packed with a size-exclusion gel (e.g., Sephadex G-50). The vesicles will elute first, followed by the free drug.

  • Carefully collect the supernatant (containing the unentrapped drug) or the eluate containing the free drug.

  • Quantify the amount of drug in the collected fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the %EE using the following formula:

    %EE = [(Total amount of drug - Amount of unentrapped drug) / Total amount of drug] x 100

Protocol 3: In-Vitro Skin Permeation Study

Apparatus: Franz Diffusion Cell

Membrane: Excised skin from a suitable animal model (e.g., rat, pig) or an artificial skin membrane.

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 0.5°C to mimic physiological skin temperature.

  • Apply a known amount of the transfersome formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for drug analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the development of this compound-based transdermal vesicles.

G cluster_SC Stratum Corneum cluster_vesicle Corneocyte1 Corneocyte Corneocyte2 Corneocyte Corneocyte3 Corneocyte Corneocyte4 Corneocyte LipidMatrix Intercellular Lipid Matrix DeeperSkin Viable Epidermis / Dermis LipidMatrix->DeeperSkin Drug Release Transfersome Transfersome Transfersome->Corneocyte1 Approaches SC Transfersome->LipidMatrix Deforms to pass through lipid matrix Phospholipid Phospholipid Bilayer CholicAcid Cholic Acid Sodium Salt

Caption: Mechanism of Transfersome Penetration through the Stratum Corneum.

G Start Start: Define Drug and Formulation Goals Preparation Protocol 1: Vesicle Preparation (Thin-Film Hydration) Start->Preparation Characterization Protocol 2: Physicochemical Characterization Preparation->Characterization SizeZeta Vesicle Size, PDI, Zeta Potential (DLS) Characterization->SizeZeta EE Entrapment Efficiency (Ultracentrifugation) Characterization->EE Optimization Formulation Optimization (Adjust Component Ratios) SizeZeta->Optimization EE->Optimization Optimization->Preparation Iterate Permeation Protocol 3: In-Vitro Skin Permeation (Franz Diffusion Cell) Optimization->Permeation Proceed with Optimized Formula Analysis Data Analysis (Flux Calculation) Permeation->Analysis End End: Optimized Formulation for Transdermal Delivery Analysis->End

References

Application Notes and Protocols: Solubilization of Hydrophobic Drugs Using Sodium Cholate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The poor aqueous solubility of many promising drug candidates presents a significant challenge in pharmaceutical development, often leading to low bioavailability and therapeutic efficacy. Micellar solubilization has emerged as a powerful technique to overcome this hurdle. This application note provides a detailed overview and experimental protocols for the use of sodium cholate (B1235396), a naturally occurring bile salt, to formulate and characterize micellar delivery systems for hydrophobic drugs. Sodium cholate's amphipathic nature allows it to self-assemble into micelles in aqueous solutions, creating a hydrophobic core that can effectively encapsulate poorly soluble drug molecules.[1] This approach can enhance drug solubility, stability, and absorption.[2]

Principle of Solubilization with Sodium Cholate Micelles

Sodium cholate is an anionic biosurfactant with a rigid steroidal backbone (hydrophobic) and a flexible side chain terminating in a carboxyl group, along with three hydroxyl groups on the steroid nucleus (hydrophilic). This distinct amphipathic structure drives its self-assembly in aqueous media.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual sodium cholate molecules (monomers) aggregate to form micelles. In these structures, the hydrophobic steroid rings orient towards the core, creating a nonpolar microenvironment. The hydrophilic hydroxyl and carboxyl groups are exposed to the aqueous bulk solution, forming a stabilizing outer shell. Hydrophobic drug molecules can partition into the hydrophobic core of these micelles, effectively being solubilized in the aqueous medium.

This encapsulation protects the drug from the aqueous environment, potentially increasing its stability and preventing precipitation upon dilution. The resulting drug-loaded micelles are typically in the nanometer size range, which can be advantageous for drug delivery.

cluster_0 Mechanism of Micellar Solubilization Hydrophobic_Drug Hydrophobic Drug (Poorly Water-Soluble) Micelle_Formation Micelle Formation (above CMC) Hydrophobic_Drug->Micelle_Formation Encapsulation Sodium_Cholate_Monomers Sodium Cholate Monomers Sodium_Cholate_Monomers->Micelle_Formation Self-Assembly Aqueous_Environment Aqueous Environment Drug_Loaded_Micelle Drug-Loaded Micelle Micelle_Formation->Drug_Loaded_Micelle Solubilized_Drug Solubilized Drug Formulation Drug_Loaded_Micelle->Solubilized_Drug

Caption: Mechanism of hydrophobic drug solubilization by sodium cholate micelles.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of hydrophobic drug-loaded sodium cholate micelles.

Preparation of Drug-Loaded Micelles: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of drug-loaded micelles.[3][4][5]

Materials:

  • Hydrophobic drug

  • Sodium cholate

  • Organic solvent (e.g., methanol, ethanol, chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Protocol:

  • Dissolution: Dissolve a known amount of the hydrophobic drug and sodium cholate in a suitable organic solvent in a round-bottom flask. The molar ratio of drug to sodium cholate should be optimized for each specific drug.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film of the drug and sodium cholate on the inner wall of the flask.[4] Ensure the temperature is appropriate to avoid drug degradation.

  • Drying: Further dry the film under vacuum for at least 2-3 hours to remove any residual organic solvent.

  • Hydration: Add a pre-heated aqueous buffer to the flask containing the thin film. The volume of the buffer will determine the final concentration of the formulation.[6]

  • Micelle Formation: Agitate the flask to hydrate (B1144303) the film. This can be done by gentle shaking or vortexing at a temperature above the phase transition temperature of the components.[6] The solution should become a clear or slightly opalescent dispersion.

  • Sonication (Optional): To obtain smaller and more uniformly sized micelles, the suspension can be sonicated using a water bath sonicator or a probe sonicator.[6]

  • Purification: To remove any un-encapsulated drug or large aggregates, the micellar solution can be centrifuged at a high speed or filtered through a 0.22 µm syringe filter.[6]

cluster_workflow Experimental Workflow: Thin-Film Hydration Start Start Dissolve 1. Dissolve Drug & Sodium Cholate in Organic Solvent Start->Dissolve Evaporate 2. Form Thin Film via Rotary Evaporation Dissolve->Evaporate Dry 3. Dry Film Under Vacuum Evaporate->Dry Hydrate 4. Hydrate Film with Aqueous Buffer Dry->Hydrate Form_Micelles 5. Agitate to Form Micelles Hydrate->Form_Micelles Sonicate 6. Sonicate for Size Reduction (Optional) Form_Micelles->Sonicate Purify 7. Purify by Centrifugation or Filtration Sonicate->Purify Characterize 8. Characterize Micelles Purify->Characterize End End Characterize->End

Caption: Workflow for preparing drug-loaded micelles via thin-film hydration.

Characterization of Drug-Loaded Micelles

Proper characterization is crucial to ensure the quality and performance of the formulated micelles.

Principle:

  • Drug Loading Content (LC): The weight percentage of the drug relative to the total weight of the drug-loaded micelles.

  • Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the micelles.

Protocol:

  • Separation of Free Drug: Separate the un-encapsulated drug from the micellar formulation. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Encapsulated Drug:

    • Lyophilize a known volume of the purified micellar solution to obtain the total weight of the drug-loaded micelles.

    • Disrupt the micelles by dissolving the lyophilized powder in a suitable organic solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • LC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the micelles in the suspension. A PDI value below 0.3 generally indicates a narrow and homogenous size distribution.

Protocol:

  • Dilute the micellar formulation with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and PDI using a DLS instrument. Perform measurements in triplicate.

Principle: Zeta potential is a measure of the surface charge of the micelles and is an indicator of the stability of the colloidal dispersion. High absolute zeta potential values (typically > ±20 mV) suggest good stability due to electrostatic repulsion between particles.

Protocol:

  • Dilute the micellar formulation with the appropriate medium (e.g., deionized water or a low ionic strength buffer).

  • Inject the sample into the specific cell for zeta potential measurement.

  • Measure the zeta potential using a suitable instrument. Perform measurements in triplicate.

Data Presentation

The following tables summarize key quantitative data for sodium cholate and representative drug-loaded micellar systems.

Table 1: Physicochemical Properties of Sodium Cholate

ParameterValueReference
Molecular Weight430.55 g/mol [7]
Critical Micelle Concentration (CMC)~14-15 mM[8]
Micelle Radius10.14 ± 0.01 Å (in 25-100 mM range)[9][10][11]

Table 2: Characteristics of Drug-Loaded Sodium Cholate-Based Micelles (Examples)

DrugFormulation ComponentsParticle Size (nm)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Paclitaxel (B517696)F127-CS/NaC67.5-12.8-[1][12]
SilybinSodium cholate/phospholipid75.9 ± 4.2---[4]
Cyclosporine ASodium cholate/lecithin----[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Drug Loading/Encapsulation Efficiency - Inappropriate drug-to-surfactant ratio.- Poor drug solubility in the organic solvent.- Drug precipitation during hydration.- Optimize the drug-to-sodium cholate ratio.- Select a more suitable organic solvent.- Increase the hydration temperature (if the drug is stable).- Increase the agitation speed during hydration.
Large Particle Size or High PDI - Incomplete hydration of the thin film.- Aggregation of micelles.- Ensure complete removal of the organic solvent.- Increase hydration time and/or temperature.- Apply sonication after hydration.- Optimize the concentration of the formulation.
Formulation Instability (Precipitation over time) - Low zeta potential.- Drug leakage from micelles.- Adjust the pH of the aqueous phase to increase surface charge.- Optimize the formulation to enhance drug-micelle interaction.- Store the formulation at an appropriate temperature (e.g., 4°C).

Conclusion

The use of sodium cholate micelles presents a viable and effective strategy for the solubilization of hydrophobic drugs. The protocols outlined in this application note provide a framework for the successful formulation and characterization of these drug delivery systems. By carefully optimizing the formulation parameters and thoroughly characterizing the resulting micelles, researchers can develop stable and efficient drug products with enhanced solubility and potential for improved bioavailability.

References

Cholic Acid Sodium Salt: A Key Reagent in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid synthesized in the liver from cholesterol, and its sodium salt are crucial reagents in various enzymatic assays.[1][2] Their amphipathic nature makes them powerful surfactants, enabling the solubilization of water-insoluble substrates and membrane-bound enzymes, thereby facilitating enzyme-substrate interactions in aqueous environments.[1][3] Beyond their role as detergents, bile salts like cholic acid sodium salt can also act as specific activators for certain enzymes, significantly influencing their catalytic activity.[4][5] These properties make this compound an indispensable tool in drug development and biochemical research, particularly in the study of enzymes involved in lipid metabolism.

This document provides detailed application notes and protocols for the use of this compound in key enzymatic assays, including those for cholesterol esterase, bile salt-activated lipase (B570770) (BAL), and bile salt hydrolase (BSH).

Core Applications

This compound is primarily utilized in enzymatic assays for two main reasons:

  • Substrate Solubilization: Many enzymes, particularly those involved in lipid metabolism, act on hydrophobic substrates. This compound forms micelles that encapsulate these lipids, increasing their solubility in the aqueous assay buffer and making them accessible to the enzyme.[2][3]

  • Enzyme Activation: For certain enzymes, such as pancreatic cholesterol esterase and bile salt-activated lipase, this compound is a required activator.[4][6] Binding of the bile salt can induce a conformational change in the enzyme, leading to enhanced catalytic activity.[5] It can also help to anchor the enzyme to the lipid-water interface where the substrate is located.[7]

Application 1: Cholesterol Esterase Assays

Cholesterol esterase (CEH) is a crucial enzyme in cholesterol metabolism, catalyzing the hydrolysis of cholesterol esters to free cholesterol and fatty acids. This compound is a key component in CEH assays, where it serves to emulsify the cholesteryl ester substrate and to activate the enzyme.[4][8]

Quantitative Data for Cholesterol Esterase Assays
ParameterValueReference
Cholic Acid Derivative Sodium Cholate / Sodium Taurocholate[8][9]
Concentration Range 3 mM - 30 mM[8][9]
Optimal Concentration 3 mM (Sodium Cholate)[8]
15-30 mM (Sodium Taurocholate)[9][10]
pH Range 7.0 - 8.5[9]
Optimal pH 7.0
8.5[9][10]
Temperature 37°C
Experimental Protocol: Spectrophotometric Cholesterol Esterase Assay

This protocol is adapted from standard procedures for the colorimetric determination of cholesterol esterase activity.

Principle:

Cholesterol esterase hydrolyzes a cholesterol ester substrate. The resulting cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to drive the oxidative coupling of 4-aminoantipyrine (B1666024) (4-AAP) and a phenolic compound to produce a colored quinoneimine dye, which can be measured spectrophotometrically.

Materials:

  • This compound

  • Cholesterol Esterase (enzyme to be assayed)

  • Cholesteryl Oleate (B1233923) (or other cholesteryl ester substrate)

  • Triton X-100

  • Potassium Phosphate (B84403) Buffer (pH 7.0)

  • Cholesterol Oxidase

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a solution of cholesteryl oleate in a suitable organic solvent (e.g., isopropanol).

    • In a separate tube, prepare an aqueous solution of Triton X-100 and this compound in potassium phosphate buffer.

    • Slowly add the cholesteryl oleate solution to the detergent solution with vigorous stirring to form a stable emulsion. A final concentration of approximately 1.4 mM cholesteryl oleate and 0.5% (w/v) taurocholic acid is recommended.

  • Reaction Mixture Preparation:

    • In a cuvette, combine the substrate emulsion with solutions of 4-AAP, phenol, cholesterol oxidase, and horseradish peroxidase in potassium phosphate buffer.

    • Equilibrate the reaction mixture to 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding a small volume of the cholesterol esterase solution to the reaction mixture.

    • Immediately monitor the increase in absorbance at 500 nm over time.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA500/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the quinoneimine dye to calculate the enzyme activity.

Cholesterol_Esterase_Assay_Workflow sub Cholesteryl Oleate (Substrate) chol Cholesterol sub->chol Hydrolysis h2o2 H₂O₂ chol->h2o2 Oxidation dye Quinoneimine Dye (Colored Product) h2o2->dye Oxidative Coupling spec Spectrophotometer (500 nm) dye->spec Measurement ceh Cholesterol Esterase (CEH) ceh->sub cod Cholesterol Oxidase (COD) cod->chol pod Peroxidase (POD) pod->h2o2 ca Cholic Acid Sodium Salt ca->ceh Activates & Emulsifies Substrate reagents 4-AAP + Phenol reagents->h2o2

Cholesterol Esterase Assay Workflow

Application 2: Bile Salt-Activated Lipase (BAL) Assays

Bile salt-activated lipase (BAL), also known as carboxyl ester lipase, is another important enzyme in lipid digestion that shows enhanced activity in the presence of bile salts.[6] this compound and its derivatives are used in BAL assays to both emulsify the lipid substrate and activate the enzyme.[11]

Quantitative Data for Bile Salt-Activated Lipase Assays
ParameterValueReference
Cholic Acid Derivative Sodium Cholate / Sodium Taurocholate / Sodium Deoxycholate[11][12][13]
Concentration Range 1 mM - 40 mM[11][12]
Optimal Concentration 1 mM (Sodium Cholate)[11]
~20-40 mM (Sodium Taurocholate)[12]
5 mM (Sodium Deoxycholate)[13]
pH Range 7.3 - 9.0[11][13]
Optimal pH 8.0 - 9.0[13]
Temperature 25°C - 37.5°C[11][12]
Experimental Protocol: Spectrophotometric BAL Assay using p-Nitrophenyl Esters

This protocol utilizes a p-nitrophenyl (pNP) ester as a chromogenic substrate.[12]

Principle:

BAL hydrolyzes a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate) to release p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405-415 nm.

Materials:

  • This compound (or a suitable derivative)

  • Bile Salt-Activated Lipase (enzyme to be assayed)

  • p-Nitrophenyl Palmitate (pNPP) or other pNP ester

  • Tris-HCl Buffer (pH 8.0-9.0)

  • Isopropanol

  • Microplate reader or spectrophotometer capable of reading at 410 nm

Procedure:

  • Substrate Solution Preparation:

    • Dissolve the p-nitrophenyl ester in isopropanol.

    • Prepare the assay buffer containing Tris-HCl and the desired concentration of this compound.

    • Add the pNP ester solution to the assay buffer to create the final substrate solution.

  • Enzyme Reaction (Microplate Format):

    • To the wells of a microplate, add the substrate solution.

    • Initiate the reaction by adding the BAL enzyme solution to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Measure the absorbance at 410 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

BAL_Assay_Workflow cluster_reaction Enzymatic Reaction pNPP p-Nitrophenyl Palmitate (Substrate) pNP p-Nitrophenol (Yellow Product) pNPP->pNP Hydrolysis Reader Microplate Reader (410 nm) pNP->Reader Measurement BAL Bile Salt-Activated Lipase (BAL) BAL->pNPP CA Cholic Acid Sodium Salt CA->BAL Activates

Bile Salt-Activated Lipase Assay Workflow

Application 3: Bile Salt Hydrolase (BSH) Assays

Bile salt hydrolase is an enzyme produced by gut bacteria that deconjugates bile salts, releasing the amino acid (glycine or taurine) from the steroid core.[14] this compound and its conjugated forms are the natural substrates for this enzyme.

Quantitative Data for Bile Salt Hydrolase Assays
ParameterValueReference
Substrate Glycothis compound / Taurothis compound[14]
Substrate Concentration 0.3% - 0.5% (w/v) for plate assays[15][16]
1 mM for quantitative assays[14]
pH 5.6 for plate assays[16]
Temperature 37°C[14][15]
Experimental Protocol: Qualitative Plate Assay for BSH Activity

This is a simple and rapid method for screening for BSH activity.[15][16]

Principle:

The deconjugation of bile salts by BSH results in the formation of deconjugated bile acids, which are less soluble at acidic pH and precipitate in the agar (B569324) medium, forming a visible halo or zone of precipitation around the bacterial colony.

Materials:

  • Taurothis compound or Glycothis compound

  • MRS agar (for lactobacilli) or other suitable growth medium

  • Calcium Chloride (CaCl₂)

  • Bacterial culture to be tested

Procedure:

  • Media Preparation:

    • Prepare MRS agar supplemented with 0.5% (w/v) of the sodium salt of a conjugated bile acid (e.g., taurocholic acid) and 0.37 g/L CaCl₂.[15]

    • Pour the agar into petri dishes.

  • Inoculation:

    • Spot or streak the bacterial culture onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48-72 hours).[15]

  • Observation:

    • Examine the plates for the presence of a zone of precipitation around the bacterial growth, which indicates BSH activity.

BSH_Assay_Signaling Bacterium Bacterium with BSH Activity BSH Bile Salt Hydrolase (BSH) Bacterium->BSH Produces ConjugatedBileSalt Conjugated Bile Salt (e.g., Taurocholate) - Soluble - BSH->ConjugatedBileSalt Hydrolyzes DeconjugatedBileAcid Deconjugated Bile Acid (Cholic Acid) - Precipitates - ConjugatedBileSalt->DeconjugatedBileAcid AminoAcid Amino Acid (Taurine/Glycine) ConjugatedBileSalt->AminoAcid Precipitate Visible Precipitate (Halo) DeconjugatedBileAcid->Precipitate Forms

Mechanism of Qualitative BSH Plate Assay

Conclusion

This compound is a versatile and essential reagent for a variety of enzymatic assays, particularly those involving lipophilic substrates and enzymes that are active at the lipid-water interface. Its dual role as both a solubilizing agent and a specific enzyme activator makes it a powerful tool for researchers in biochemistry, drug discovery, and diagnostics. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Cholate Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing sodium cholate (B1235396) concentration to maintain protein stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is sodium cholate and why is it used for protein stability?

A1: Sodium cholate is an anionic bile salt detergent. Its amphipathic nature, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) face, allows it to solubilize membrane proteins by mimicking the lipid bilayer environment.[1] It is considered a milder ionic detergent compared to harsh detergents like SDS, and it can help maintain the native structure and function of many proteins.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of sodium cholate and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For sodium cholate, the CMC is not a single value but falls within a range, typically between 4-20 mM, depending on experimental conditions such as pH and ionic strength.[3][4] It is crucial to work at concentrations above the CMC to ensure that there are enough micelles to encapsulate and stabilize the protein, thus preventing aggregation.[5]

Q3: What is a good starting concentration for sodium cholate?

A3: A common starting point for sodium cholate concentration is 1-2% (w/v) in the lysis or purification buffer.[5] Another approach is to use a concentration that is at least twice the CMC.[5] However, the optimal concentration is highly protein-dependent and should be determined empirically for each specific protein.

Q4: How do buffer conditions affect the performance of sodium cholate?

A4: Buffer conditions such as pH and ionic strength can significantly influence the stability of your protein and the properties of the detergent. The CMC of ionic detergents like sodium cholate can decrease with increasing salt concentrations.[6] It is advisable to maintain a buffer pH that is at least one unit away from the isoelectric point (pI) of your protein to prevent precipitation.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Protein Yield Inefficient solubilization due to suboptimal sodium cholate concentration.Perform a concentration titration of sodium cholate (e.g., 0.5%, 1%, 1.5%, 2% w/v) to find the optimal concentration for your specific protein.[5] Consider a detergent-to-protein ratio of at least 4:1 (w/w) as a starting point.[5]
Insufficient incubation time or temperature.Increase the incubation time with the detergent (e.g., 30-60 minutes at 4°C) with gentle agitation to ensure complete solubilization.[5]
Protein Aggregation or Precipitation Sodium cholate concentration is below the CMC.Ensure the sodium cholate concentration is maintained above its CMC in all buffers throughout the purification process.[5]
Inappropriate buffer conditions (pH or ionic strength).Optimize the pH and salt concentration of your buffers. A common starting point is a physiological pH (around 7.4) with 150 mM NaCl.[5][7]
High protein concentration.If possible, work with a more dilute protein solution, especially during initial optimization steps.[8]
Reduced or No Protein Activity Denaturation by the detergent.Although milder than some ionic detergents, sodium cholate can still denature sensitive proteins. Try reducing the sodium cholate concentration or performing a rapid detergent exchange to a milder non-ionic detergent after initial extraction.
Incompatibility with downstream assays.Some assays may be sensitive to the presence of detergents. Consider reducing the detergent concentration or performing a detergent removal step before the assay.

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of Sodium Cholate Under Various Conditions

Condition CMC (mM) Reference
Basic solution (pH 12)14 ± 1[9]
In water5 - 12[10]
General reported range4 - 20[3]
Temperature: 0-25°C (for 1:1 mixture with SDS)Temperature independent[4]
Temperature: >25°C (for 1:1 mixture with SDS)Increases with temperature[4]

Table 2: Typical Starting Concentrations for a Sodium Cholate Titration Experiment

Concentration (% w/v) Concentration (mM) *Notes
0.5%~11.6A good starting point for sensitive proteins.
1.0%~23.1A commonly used concentration for initial trials.[11]
1.5%~34.7For proteins that are more difficult to solubilize.
2.0%~46.3A higher concentration that may be necessary for some membrane proteins.
4.0%~92.5Used for complete solubilization in some studies with similar detergents like sodium deoxycholate.[12]

*Calculated based on the molecular weight of sodium cholate (430.56 g/mol ).

Experimental Protocols

Protocol 1: Determining Optimal Sodium Cholate Concentration using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its melting temperature (Tm). An increase in Tm indicates greater stability.[13][14]

Methodology:

  • Prepare Protein and Dye Mixture: In a qPCR plate, mix your purified protein (typically at a final concentration of 2-5 µM) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.[7]

  • Prepare Sodium Cholate Dilutions: Create a series of buffers containing different concentrations of sodium cholate (e.g., ranging from 0.1% to 2% w/v). Ensure all other buffer components (e.g., buffer type, pH, salt concentration) are kept constant.

  • Add Test Conditions: To different wells of the qPCR plate, add the various sodium cholate solutions to the protein-dye mixture. Include a control with only the protein and dye in its current buffer without added sodium cholate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Plot the Tm values against the sodium cholate concentration to identify the concentration that provides the highest thermal stability.[14]

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[2][15]

Methodology:

  • Sample Preparation: Prepare your protein samples in buffers containing different concentrations of sodium cholate. The samples should be clear and free of any visible precipitates. It is crucial to filter (using a 0.2 µm filter) or centrifuge your sample immediately before the measurement to remove dust and other large particles.[2]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize.

  • Measurement: Transfer the filtered sample to a clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument's software will record the fluctuations in scattered light intensity.

  • Data Analysis: The DLS software will analyze the autocorrelation of the scattered light intensity to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius. The software will generate a size distribution profile. A monodisperse sample, characterized by a single, narrow peak, indicates a homogenous protein solution. The presence of additional peaks at larger sizes is indicative of aggregation.[7] Compare the size distribution profiles for the different sodium cholate concentrations to determine which concentration best minimizes aggregation.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stability 2. Stability & Aggregation Analysis cluster_analysis 3. Data Analysis & Optimization cluster_validation 4. Validation start Start with Purified Protein prep_buffer Prepare a range of buffers with varying sodium cholate concentrations (e.g., 0.1% - 2.0% w/v) start->prep_buffer dsf Perform Differential Scanning Fluorimetry (DSF) to determine Tm prep_buffer->dsf dls Perform Dynamic Light Scattering (DLS) to assess aggregation prep_buffer->dls plot_tm Plot Tm vs. [Sodium Cholate] dsf->plot_tm analyze_dls Analyze DLS size distribution plots dls->analyze_dls identify_optimal Identify optimal sodium cholate concentration with highest Tm and minimal aggregation plot_tm->identify_optimal analyze_dls->identify_optimal activity_assay Perform functional/activity assay at optimal concentration identify_optimal->activity_assay end Optimal Sodium Cholate Concentration Determined activity_assay->end

Caption: Experimental workflow for optimizing sodium cholate concentration.

Troubleshooting_Workflow cluster_concentration Concentration Issues cluster_buffer Buffer Conditions cluster_protein Protein & Other Factors start Protein Instability Observed (Aggregation, Precipitation, Loss of Activity) check_cmc Is [Sodium Cholate] > CMC? start->check_cmc increase_conc Increase [Sodium Cholate] check_cmc->increase_conc No titrate_conc Perform concentration titration check_cmc->titrate_conc Yes increase_conc->titrate_conc check_ph Is buffer pH far from pI? titrate_conc->check_ph adjust_ph Adjust pH (at least 1 unit from pI) check_ph->adjust_ph No check_salt Is ionic strength optimal? check_ph->check_salt Yes adjust_ph->check_salt adjust_salt Titrate salt concentration (e.g., 50-500 mM NaCl) check_salt->adjust_salt No check_protein_conc Is protein concentration too high? adjust_salt->check_protein_conc dilute_protein Dilute protein sample check_protein_conc->dilute_protein Yes consider_additives Consider stabilizing additives (e.g., glycerol, arginine) check_protein_conc->consider_additives No dilute_protein->consider_additives end Protein Stability Improved consider_additives->end

Caption: Troubleshooting workflow for protein instability.

References

Technical Support Center: Utilizing Cholic Acid Sodium Salt for Protein Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using cholic acid sodium salt, focusing on techniques to prevent protein precipitation during various experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

A1: this compound is a bile salt that acts as an anionic detergent.[1] In protein research, it is primarily used for the solubilization and extraction of membrane proteins, as it can disrupt lipid bilayers and create mixed micelles with proteins and lipids.[2] Its ability to mimic a membrane-like environment helps in maintaining the native conformation and activity of certain proteins.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For sodium cholate, the CMC is approximately 14-18.4 mM, although this value can be influenced by factors like pH, temperature, and ionic strength.[3][4] Working above the CMC is crucial for effectively solubilizing membrane proteins, as the micelles are responsible for encapsulating the hydrophobic regions of the protein, preventing aggregation and precipitation.[2]

Q3: How does pH affect the stability of my protein when using this compound?

A3: The pH of your buffer is a critical factor in preventing protein precipitation. Proteins exhibit their lowest solubility at their isoelectric point (pI), where their net charge is zero, leading to aggregation.[5] It is generally advisable to work at a pH that is at least one unit away from the protein's pI.[5] this compound itself has a pKa of approximately 5.2. Maintaining a basic pH (e.g., pH 7.5-8.5) is common in many protocols to ensure both the detergent and the protein are in a stable, charged state, which promotes repulsion between molecules and prevents aggregation.[6]

Q4: Can the temperature of my experiment cause protein precipitation with this compound?

A4: Yes, temperature can influence protein stability and the properties of the detergent. While most bile salts, including sodium cholate, form micelles at a wide range of temperatures (critical micellar temperatures are often below 0°C), protein stability is highly variable with temperature.[7] Some proteins are more stable at lower temperatures (e.g., 4°C) to minimize protease activity and maintain their native fold, while others may be more soluble at room temperature.[8][9] It is essential to determine the optimal temperature for your specific protein.

Q5: How does salt concentration (ionic strength) impact protein solubility with this compound?

A5: Ionic strength has a dual effect on protein solubility. At low concentrations, salts can increase solubility ("salting in") by shielding charges and reducing electrostatic interactions between protein molecules.[10] However, at high concentrations, salts can compete for water molecules, leading to dehydration of the protein surface and promoting hydrophobic interactions that cause aggregation and precipitation ("salting out").[10][11] The optimal salt concentration (e.g., 150 mM NaCl) should be determined empirically for each protein.[12]

Troubleshooting Guides

Issue 1: My protein precipitates immediately upon adding this compound solution.
Possible Cause Troubleshooting Step
Incorrect Detergent Concentration Ensure the final concentration of this compound is above its CMC (typically >15 mM). A concentration that is too low will not form micelles capable of solubilizing the protein.
pH is near the protein's pI Check the calculated isoelectric point (pI) of your protein. Adjust the buffer pH to be at least 1 unit above or below the pI.[5]
Inappropriate Salt Concentration The initial salt concentration might be too high or too low. Try varying the salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl) in small-scale pilot experiments.[12]
Sudden Environmental Change Avoid abrupt changes in the protein's environment. For instance, dialyze the protein into the final buffer containing this compound gradually.[12]
Issue 2: The protein is initially soluble but precipitates over time (e.g., during purification or storage).
Possible Cause Troubleshooting Step
Protein Instability/Denaturation The protein may be slowly unfolding and aggregating. Consider adding stabilizing agents to your buffer.
Protease Activity If not already present, add protease inhibitors to your buffers to prevent protein degradation, which can lead to precipitation.
Suboptimal Storage Temperature Experiment with storing the protein at different temperatures (e.g., 4°C vs. room temperature). Some proteins are more stable at room temperature.[8]
Oxidation If your protein has exposed cysteine residues, they may be forming disulfide bonds, leading to aggregation. Add a reducing agent like DTT or β-mercaptoethanol (1-5 mM) to your buffers.
Detergent Depletion During certain chromatography steps, the detergent concentration might fall below the CMC. Ensure all buffers used in subsequent steps contain an adequate concentration of this compound.

Quantitative Data Summary

Parameter Value Conditions Reference
Critical Micelle Concentration (CMC) 18.4 ± 0.6 mMPhosphate buffer (pH 7.92)[3]
14 ± 1 mMBasic solution (pH 12)[4]
pKa ~5.2
Solubility in Water 116.67 mg/mL (270.98 mM)Requires sonication[13]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from E. coli
  • Cell Lysis:

    • Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

    • Lyse the cells using a French press or sonication on ice.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove cell debris.

  • Membrane Fraction Isolation:

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the lysis buffer.

    • Repeat the ultracentrifugation step.

  • Solubilization:

    • Resuspend the washed membrane pellet in a solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing 2% (w/v) this compound.

    • Stir gently at 4°C for 1-2 hours.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • The supernatant now contains the solubilized membrane proteins.

Visualizations

experimental_workflow start Start: E. coli Cell Pellet lysis Cell Lysis (French Press/Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Supernatant (Lysate) low_speed_cent->supernatant1 Collect debris Pellet (Cell Debris) low_speed_cent->debris Discard ultracent1 Ultracentrifugation (100,000 x g) supernatant1->ultracent1 supernatant2 Supernatant (Cytosol) ultracent1->supernatant2 Discard membrane_pellet Membrane Pellet ultracent1->membrane_pellet Collect wash Wash Pellet membrane_pellet->wash ultracent2 Ultracentrifugation (100,000 x g) wash->ultracent2 washed_pellet Washed Membrane Pellet ultracent2->washed_pellet solubilization Solubilization (2% this compound) washed_pellet->solubilization ultracent3 Ultracentrifugation (100,000 x g) solubilization->ultracent3 final_supernatant Supernatant with Solubilized Protein ultracent3->final_supernatant Collect for Purification unsolubilized Pellet (Unsolubilized Material) ultracent3->unsolubilized Discard troubleshooting_logic precip Protein Precipitation Observed check_cmc Is [Cholic Acid] > CMC? precip->check_cmc adjust_cmc Increase [Cholic Acid] check_cmc->adjust_cmc No check_ph Is pH far from pI? check_cmc->check_ph Yes adjust_cmc->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_salt Is Salt Concentration Optimal? check_ph->check_salt Yes adjust_ph->check_salt adjust_salt Test Different Salt Concentrations check_salt->adjust_salt No add_stabilizers Add Stabilizing Agents (e.g., Glycerol, Reducing Agents) check_salt->add_stabilizers Yes adjust_salt->add_stabilizers soluble Protein Remains Soluble add_stabilizers->soluble

References

Technical Support Center: Managing Cholic Acid Sodium Salt Interference in the Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage interference from cholic acid sodium salt in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with the Bradford protein assay?

This compound, a bile salt, is an amphipathic molecule that can interfere with the Bradford protein assay.[1] The interference is primarily due to its detergent-like properties, which can interact with the Coomassie Brilliant Blue G-250 dye.[2][3] This interaction can affect the dye's equilibrium between its different forms (cationic, neutral, and anionic), leading to inaccurate protein concentration measurements.[3] The presence of detergents can cause precipitation of the Bradford reagent and may also shift the pH, affecting the linearity of the assay's response.[2]

Q2: What is the maximum concentration of this compound tolerated by the Bradford assay?

The exact maximum tolerable concentration of this compound is not widely published and can depend on the specific assay conditions and the protein concentration. As a general guideline for detergents, even low concentrations can cause interference.[4] For example, deoxycholic acid (a related bile salt) at a concentration of 0.050% is listed as a compatible amount in some commercial Bradford assay kits, but this can vary.[5] It is recommended to perform a pilot experiment to determine the interference threshold for your specific sample matrix.

Q3: Can I simply dilute my sample to reduce this compound interference?

Dilution can be a viable strategy if your protein concentration is high enough to remain detectable after dilution.[6][7] However, for samples with low protein content, dilution may lower the protein concentration below the detection limit of the Bradford assay.[6][8]

Q4: Are there any modifications to the Bradford assay that make it compatible with this compound?

While some modifications exist for other detergents, such as using cyclodextrins for SDS-containing samples, specific validated protocols for making the Bradford assay fully compatible with bile salts like this compound are not widely established.[6] Therefore, it is often more reliable to either remove the interfering substance or use an alternative protein assay.[2]

Q5: What are some alternative protein assays that are more compatible with detergents like this compound?

Several alternative protein assays are known to be more compatible with detergents. The most common alternatives include:

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is a popular choice as it is compatible with a wider range of detergents than the Bradford assay.[4][6]

  • Bio-Rad DC™ Protein Assay: This assay is based on the Lowry method and is specifically designed to be compatible with detergents and reducing agents.[6]

  • Pierce 660 nm Protein Assay: This assay is compatible with many nonionic detergents and, with the use of an Ionic Detergent Compatibility Reagent (IDCR), can also be used with samples containing ionic detergents.[4]

Troubleshooting Guide

Problem: Inaccurate or inconsistent protein concentration readings in samples containing this compound.

This guide provides a step-by-step approach to troubleshoot and resolve issues arising from this compound interference in your Bradford protein assay.

Troubleshooting Workflow

start Start: Inaccurate Results with this compound assess_conc Step 1: Assess Cholic Acid and Protein Concentration start->assess_conc dilute_q Is protein concentration high enough for dilution? assess_conc->dilute_q dilute_sample Option A: Dilute Sample dilute_q->dilute_sample Yes remove_interference Step 2: Remove Interfering Substance dilute_q->remove_interference No end End: Accurate Protein Quantification dilute_sample->end precipitation Option B: Protein Precipitation (TCA/DOC, Methanol/Chloroform) remove_interference->precipitation alternative_assay Step 3: Consider Alternative Assay remove_interference->alternative_assay precipitation->end bca_assay Option C: Use BCA or other detergent-compatible assay alternative_assay->bca_assay bca_assay->end sample Protein Sample with This compound add_doc Add 2% DOC Incubate on ice (30 min) sample->add_doc add_tca Add 100% TCA (to 15%) Vortex & Incubate on ice (≥1 hr) add_doc->add_tca centrifuge1 Centrifuge (15,000g, 10 min) Discard Supernatant add_tca->centrifuge1 wash Wash with cold Acetone centrifuge1->wash centrifuge2 Centrifuge (12,000g, 5 min) Discard Supernatant wash->centrifuge2 resuspend Air-dry Pellet Resuspend in Assay Buffer centrifuge2->resuspend

References

assessing the long-term stability of cholic acid sodium salt stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the long-term stability of cholic acid sodium salt stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound stock solutions?

For optimal stability, reconstituted stock solutions of this compound should be refrigerated at 4°C.[1][2][3][4][5] Under these conditions, solutions are reported to be stable for up to 6 months.[1][2][3][4][5] For longer-term storage, some suppliers recommend storing aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.

2. What solvents are recommended for preparing this compound stock solutions?

This compound is soluble in water, ethanol, methanol, and chloroform.[6] Aqueous buffers are also suitable solvents.[4] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or dimethylformamide and then further dilute it into aqueous buffers or isotonic saline.[7] When preparing aqueous solutions, ensure the final concentration is below the critical micelle concentration (CMC), which is in the range of 7-16.2 mM, if micelle formation is not desired.

3. What are the potential signs of degradation in my this compound stock solution?

Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when using older stock solutions, it is recommended to perform analytical assessments to confirm the integrity of the this compound.

4. What are the likely degradation pathways for this compound in solution?

The primary degradation pathways for this compound in solution include:

  • Oxidation: The hydroxyl groups on the steroid nucleus are susceptible to oxidation, which can lead to the formation of keto-derivatives such as dehydrocholic acid (3,7,12-triketo-5β-cholanic acid).[8] Other potential oxidation products include 7-keto and 12-keto derivatives.[9]

  • Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or alkaline conditions, especially at elevated temperatures, can lead to degradation.[2]

  • Isomerization: Thermal stress or acidic conditions may cause isomerization of the hydroxyl groups.[9]

Cholic acid is not expected to undergo significant degradation through direct photolysis as it does not absorb light at wavelengths greater than 290 nm.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Unexpected experimental results using an older stock solution. The this compound may have degraded over time, leading to a lower effective concentration or the presence of interfering degradation products.1. Prepare a fresh stock solution of this compound.2. Perform a stability check on the old stock solution using an appropriate analytical method, such as HPLC (see Experimental Protocol 1).3. If degradation is confirmed, discard the old stock solution.
Precipitate formation in the stock solution upon storage. The concentration of the solution may be too high, especially if stored at lower temperatures. The solvent may not be appropriate for long-term storage at the given concentration.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for storage.2. If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded.3. Ensure the appropriate solvent is used for the desired concentration and storage temperature.
Inconsistent results between different aliquots of the same stock solution. Improper mixing before aliquoting, or degradation of some aliquots due to improper storage or handling (e.g., repeated freeze-thaw cycles).1. Ensure the stock solution is thoroughly mixed before aliquoting.2. Store aliquots in tightly sealed, single-use vials.3. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The stability of this compound stock solutions is dependent on the storage temperature and the solvent used. The following table summarizes the recommended storage conditions based on supplier information.

Storage TemperatureSolventRecommended Maximum Storage Duration
4°CAqueous BufferUp to 6 months[1][2][3][4][5]
-20°CNot SpecifiedUp to 1 month
-80°CNot SpecifiedUp to 6 months

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a method to assess the purity of a this compound stock solution and detect the presence of common degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., YMC-Pack ODS-AQ, 250 mm × 4.6 mm, 5 µm particle size).[6]

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5). A common starting gradient could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detector: RI detector at 30°C or UV detector at a low wavelength (e.g., 210 nm), as bile acids lack a strong chromophore.[6]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Dilute the this compound stock solution to a suitable concentration (e.g., 4 mg/mL) using a mixture of acetonitrile and water (60:40 v/v).[2]

  • Prepare a reference standard solution of this compound at the same concentration.

4. Analysis:

  • Inject the reference standard solution to determine the retention time of the intact this compound.

  • Inject the stock solution sample.

  • Analyze the chromatogram for the presence of additional peaks, which may indicate degradation products. The peak area of the main cholic acid peak can be compared to the reference standard to quantify its concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acidic Degradation:

  • Dissolve the this compound in 0.5 M HCl to a concentration of 4 mg/mL.[2]

  • Heat the solution in a water bath at 98-100°C for 5 hours.[2]

  • Neutralize the solution with an appropriate amount of 0.5 M NaOH before HPLC analysis.[2]

2. Alkaline Degradation:

  • Dissolve the this compound in 0.5 M NaOH to a concentration of 4 mg/mL.[2]

  • Heat the solution in a water bath at 98-100°C for 5 hours.[2]

  • Neutralize the solution with an appropriate amount of 0.5 M HCl before HPLC analysis.[2]

3. Oxidative Degradation:

  • Dissolve the this compound in a 3% hydrogen peroxide solution to a concentration of 4 mg/mL.[2]

  • Keep the solution in a water bath at 40°C for 24 hours.[2]

4. Thermal Degradation:

  • Store the solid this compound or the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

5. Photodegradation:

  • Expose the stock solution to a light source (e.g., UV lamp) for a specified period.

After each stress condition, analyze the samples using the HPLC method described in Protocol 1 to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock_solution This compound Stock Solution forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) stock_solution->forced_degradation hplc Stability-Indicating HPLC stock_solution->hplc Purity Check forced_degradation->hplc Analyze Degradants lcms LC-MS/MS for Identification hplc->lcms Characterize Unknowns stability_assessment Assess Stability and Purity hplc->stability_assessment degradation_pathway Identify Degradation Products and Pathways lcms->degradation_pathway

Caption: Experimental workflow for assessing the stability of this compound solutions.

degradation_pathway cluster_oxidation Oxidation cluster_acid_heat Acidic/Thermal Stress cholic_acid This compound (3α,7α,12α-trihydroxy) keto_7 7-keto-deoxycholic acid derivative cholic_acid->keto_7 keto_12 12-keto-chenodeoxycholic acid derivative cholic_acid->keto_12 isomers Isomers/Epimers cholic_acid->isomers dehydrocholic Dehydrocholic Acid (3,7,12-triketo) keto_7->dehydrocholic keto_12->dehydrocholic

Caption: Potential degradation pathways of this compound under stress conditions.

References

influence of pH and buffer composition on sodium cholate micelle stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of pH and buffer composition on the stability of sodium cholate (B1235396) micelles.

Frequently Asked Questions (FAQs)

Q1: What is the typical Critical Micelle Concentration (CMC) for sodium cholate?

The Critical Micelle Concentration (CMC) of sodium cholate is not a single value but falls within a range, typically between 6.5 mM and 16 mM in aqueous solutions.[1] This value is highly sensitive to experimental conditions such as pH, temperature, ionic strength, and the method used for determination.[1][2] For instance, in a basic solution at pH 12, the primary CMC was found to be approximately 14 ± 1 mM.[3]

Q2: How does pH affect the stability and CMC of sodium cholate micelles?

The pH of the solution is a critical factor influencing sodium cholate micelle stability.[4][5][6] Sodium cholate is the salt of a weak acid (cholic acid). In acidic conditions (low pH), the carboxylate headgroup of the cholate molecule can become protonated. This neutralizes its negative charge, reducing the electrostatic repulsion between headgroups and decreasing the molecule's overall hydrophilicity. This change can lead to aggregation and precipitation from the solution.[7][8]

Conversely, in basic solutions (high pH), the carboxylate group is fully deprotonated (anionic), ensuring strong electrostatic repulsion between headgroups, which favors the formation of stable micelles.[3] Generally, for anionic surfactants, as the headgroup becomes protonated at lower pH, the CMC tends to decrease due to reduced repulsion, but this can be followed by precipitation if the molecule becomes too hydrophobic.

Q3: My sodium cholate solution has become cloudy or formed a precipitate after adjusting the pH. What is happening?

Cloudiness or precipitation upon lowering the pH of a sodium cholate solution is a common issue. This occurs because the cholate anion gets protonated to form the less water-soluble cholic acid. When the pH of the solution approaches the pKa of cholic acid's carboxylic group, the equilibrium shifts towards the protonated, neutral form. This form is significantly less soluble in water and will precipitate out, especially at concentrations above its solubility limit.[7][8] To resolve this, ensure your working pH is sufficiently above the pKa of the carboxylic acid group to maintain the cholate in its anionic, soluble form.

Q4: How does the ionic strength of the buffer (e.g., salt concentration) affect micelle formation?

The ionic strength of the buffer significantly impacts the CMC of ionic surfactants like sodium cholate. The addition of electrolytes, such as sodium chloride (NaCl), introduces counterions (Na+) that can shield the electrostatic repulsion between the negatively charged carboxylate headgroups of the cholate molecules in the micelle.[9] This shielding reduces the repulsive forces, making it easier for the monomers to aggregate. Consequently, an increase in ionic strength typically leads to a decrease in the CMC.[9]

Q5: Can organic solvents in my buffer affect micelle stability?

Yes, the presence of organic solvents can alter the stability of micelles. For example, adding a solvent like ethanol (B145695) to an aqueous solution of sodium deoxycholate (a similar bile salt) has been shown to increase the CMC.[10] This is because the organic solvent increases the solubility of the individual surfactant monomers in the bulk solution, which delays their aggregation into micelles.[10] This effect, known as a cosolvent effect, makes micelle formation less energetically favorable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in solution Low pH: The pH of the buffer is too low, causing protonation of the cholate's carboxyl group and reducing its solubility.[7][8]Increase the pH of the solution. Sodium cholate is generally more stable in basic conditions (e.g., pH > 7.5).[11]
High Salt Concentration: Excessive ionic strength can sometimes lead to "salting out" of the surfactant.Reduce the salt concentration in your buffer or test the solubility of sodium cholate under your specific high-salt conditions.
Inconsistent CMC values Methodological Differences: Different techniques (e.g., fluorescence, surface tension) can yield slightly different CMC values.[1][12]Stick to one consistent method for all comparative measurements. Cross-validate with a second method if high accuracy is required.[13]
Temperature Fluctuations: Micellization is a temperature-dependent process.Ensure all measurements are performed at a constant, controlled temperature.[1]
Buffer Composition Variability: Minor changes in pH or ionic strength between experiments can shift the CMC.Prepare fresh buffer for each set of experiments and verify the pH and composition.
Low signal or poor data quality in characterization (e.g., DLS, Fluorescence) Concentration is too low: The sodium cholate concentration may be well below the CMC, resulting in no micelles to detect.Increase the surfactant concentration. Use Dynamic Light Scattering (DLS) to confirm the presence of micelles by measuring particle size.[14][15]
Probe-Micelle Interaction Issues (Fluorescence): The chosen fluorescent probe may not be partitioning effectively into the micelle core.Select a well-established hydrophobic probe like pyrene (B120774), which is highly sensitive to the nonpolar micellar environment.[13]

Quantitative Data Summary

Table 1: Critical Micelle Concentration (CMC) of Sodium Cholate Under Various Conditions

MethodTemperature (°C)pHBuffer/MediumCMC (mM)Reference
1H NMR2512.0Aqueous NaOH14 ± 1[3]
Surface Tension157.5Water~13[11]
VariousNot SpecifiedNot SpecifiedAqueous6.5 - 16[1]

Experimental Protocols

Protocol 1: Determination of CMC using Fluorescence Spectroscopy

This method relies on a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its environment. When micelles form, the hydrophobic probe partitions into the nonpolar micelle core, causing a measurable change in its fluorescence spectrum.[13]

Materials:

  • Sodium cholate

  • High-purity water or desired buffer

  • Pyrene (as a stock solution in a volatile solvent like acetone)

  • Volumetric flasks, pipettes

  • Fluorometer

Procedure:

  • Probe Preparation: Add a small aliquot of the pyrene stock solution to a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.

  • Surfactant Solutions: Prepare a series of sodium cholate solutions in the desired buffer with concentrations spanning the expected CMC range (e.g., 1 mM to 30 mM).

  • Incubation: Add the prepared sodium cholate solutions to the pyrene-coated vials. Allow the solutions to equilibrate for several hours (e.g., overnight) with gentle agitation to ensure the pyrene is fully solubilized and partitioned.[16]

  • Fluorescence Measurement:

    • Set the fluorometer to excite the samples at a wavelength appropriate for pyrene (typically ~335 nm).[13]

    • Record the emission spectrum for each sample (scan from ~350 nm to 500 nm).[13]

    • Note the intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm).

  • Data Analysis:

    • Calculate the ratio of the peak intensities (I₁/I₃) for each sodium cholate concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the sodium cholate concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the point of maximum change or by fitting the data and finding the inflection point.

Protocol 2: Characterization of Micelle Size using Dynamic Light Scattering (DLS)

DLS measures the size of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[14] It is ideal for confirming the presence of micelles and determining their hydrodynamic diameter.

Materials:

  • Sodium cholate solutions (at a concentration above the CMC)

  • Desired buffer (filtered through a 0.22 µm filter to remove dust)

  • DLS instrument and appropriate cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of sodium cholate in the filtered buffer at a concentration known to be above the CMC. Filter the final sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[14]

  • Measurement:

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the time-dependent fluctuations in scattered light.

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the particles from their diffusion coefficients.

  • Data Analysis:

    • Analyze the size distribution plot. For a simple micellar solution, you should expect a single, relatively narrow peak. The mean diameter of this peak represents the average size of the sodium cholate micelles. Sodium cholate micelles are typically small, with reported diameters around 1.5 nm.[2]

    • The presence of very large aggregates could indicate secondary aggregation or precipitation.

Visualizations

cluster_pH Influence of pH on Sodium Cholate State High_pH High pH (e.g., > 8) Deprotonated (Anionic) Cholate Monomers Soluble Monomers High_pH->Monomers Favors solubility Low_pH Low pH (e.g., < 6) Protonated (Neutral) Cholic Acid Precipitate Precipitate (Low Solubility) Low_pH->Precipitate Reduced solubility Micelles Stable Micelles Monomers->Micelles Self-assembles above CMC

Caption: Logical flow of sodium cholate's state depending on solution pH.

cluster_workflow Workflow for CMC Determination via Fluorescence A Prepare Pyrene Film in Vials C Add Solutions to Vials & Equilibrate A->C B Create Serial Dilutions of Sodium Cholate B->C D Measure Emission Spectra (Excitation @ 335 nm) C->D E Calculate I₁/I₃ Intensity Ratio D->E F Plot I₁/I₃ vs. log[Concentration] E->F G Determine CMC from Inflection Point F->G

Caption: Experimental workflow for determining CMC using fluorescence spectroscopy.

cluster_troubleshooting Troubleshooting Guide: Solution Instability Start Is your sodium cholate solution cloudy or precipitated? Check_pH Is pH < 7.0? Start->Check_pH Yes No_Issue Solution is stable. Start->No_Issue No Check_Salt Is salt concentration very high? Check_pH->Check_Salt No Sol_A Increase pH to > 7.5 Check_pH->Sol_A Yes Sol_B Reduce salt concentration Check_Salt->Sol_B Yes Sol_C Problem likely resolved. Re-evaluate. Check_Salt->Sol_C No Sol_A->Sol_C Sol_B->Sol_C

Caption: Troubleshooting flowchart for sodium cholate solution instability.

References

Technical Support Center: Efficient Removal of Cholic Acid Sodium Salt Post-Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient removal of cholic acid sodium salt after protein purification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different removal methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the removal of this compound from protein samples.

Question Answer
Why is it necessary to remove this compound from my purified protein sample? This compound, a bile salt detergent, is often used to solubilize and stabilize proteins, particularly membrane proteins, during purification. However, its presence can interfere with downstream applications such as structural studies (X-ray crystallography, NMR), functional assays, mass spectrometry, and immunoassays. Therefore, its removal is a critical step to ensure the integrity and functionality of the purified protein.
My protein precipitates upon removal of cholic acid. What can I do? Protein precipitation upon detergent removal is a common issue, often caused by the hydrophobic nature of the protein. Here are a few troubleshooting steps: • Gradual Detergent Removal: Instead of abrupt removal, try a gradual method like stepwise dialysis against decreasing concentrations of cholic acid. • Detergent Exchange: Exchange cholic acid with a non-ionic or zwitterionic detergent that is more compatible with your downstream application and less prone to cause precipitation. • Addition of Stabilizing Agents: Incorporate stabilizing agents like glycerol, sucrose, or specific lipids into the buffer to maintain protein solubility. • Optimize Buffer Conditions: Vary the pH and ionic strength of the buffer to find conditions that enhance protein stability in the absence of cholic acid.
How do I know which method is best for removing cholic acid from my specific protein? The choice of method depends on several factors, including the properties of your protein (size, charge, hydrophobicity), the initial concentration of cholic acid, the required final purity, and the compatibility with your downstream applications. A good starting point is to consider the information in the "Comparison of Methods" table below. For sensitive proteins, dialysis or size exclusion chromatography are generally milder options. For a quick and efficient removal from robust proteins, chromatography-based methods might be more suitable.
What is the Critical Micelle Concentration (CMC) of this compound, and why is it important? The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For cholic acid, the CMC is approximately 14-15 mM.[1][2] Below the CMC, the detergent exists as monomers, which are easier to remove by methods like dialysis and size exclusion chromatography. Therefore, diluting the sample to a cholic acid concentration below its CMC before removal can significantly improve efficiency.
How can I quantify the amount of residual cholic acid in my protein sample? Residual cholic acid can be quantified using methods like High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate and quantify cholic acid in protein preparations.[3] Colorimetric assays using reagents like methylene (B1212753) blue have also been used for the quantification of anionic detergents.[4]
Can I use the same removal protocol for other bile salts? While the general principles of the removal methods apply to other bile salts, the specific parameters may need to be optimized. Different bile salts have varying CMCs, micelle sizes, and hydrophobicities, which will influence the efficiency of each removal technique. It is recommended to empirically determine the optimal conditions for each specific bile salt.

Comparison of Methods for this compound Removal

The following table summarizes and compares the most common methods for the removal of this compound.

MethodPrincipleCholic Acid Removal EfficiencyProtein RecoveryAdvantagesDisadvantages
Dialysis Size-based separation through a semi-permeable membrane. Small cholic acid monomers pass through the membrane, while the larger protein is retained.[5][6]High (can be >95%)High (>90%)Gentle method, suitable for sensitive proteins; simple setup.[5]Time-consuming (can take several days); requires large volumes of buffer; risk of protein loss due to non-specific binding to the membrane.[5]
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size. The protein is excluded from the pores of the chromatography resin and elutes first, while smaller cholic acid molecules enter the pores and elute later.[7][8]High (>99% for similar detergents)[9]High (>90%)Fast and efficient; can be used for buffer exchange simultaneously.[7]Sample dilution; potential for protein aggregation on the column; requires a chromatography system.[8]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of molecules. Proteins bind to the hydrophobic resin at high salt concentrations, while cholic acid may have weaker interactions. Elution is achieved by decreasing the salt gradient.[10][11]Moderate to HighVariableCan be highly selective; maintains protein in a non-denaturing environment.[10]Requires optimization of salt type and concentration; some proteins may bind irreversibly; may not be effective if the protein is highly hydrophobic.[11]
Ion-Exchange Chromatography (IEX) Separation based on the net charge of molecules. The protein binds to a charged resin, and cholic acid, being anionic, can be washed away. The protein is then eluted by changing the pH or increasing the salt concentration.[12][13]HighHigh (>90%)High binding capacity; high resolution.[13]The protein must be stable at the pH required for binding; cholic acid may co-elute with the protein if conditions are not optimized.
Protein Precipitation (TCA/Acetone) The protein is precipitated out of the solution using agents like trichloroacetic acid (TCA) and acetone (B3395972), leaving the soluble cholic acid in the supernatant.[3][14]HighVariableSimple and fast; can concentrate the protein sample.[14]Can cause irreversible protein denaturation and aggregation; the protein pellet may be difficult to resolubilize.[15]

Experimental Protocols

Dialysis

This protocol is a gentle method suitable for sensitive proteins.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins.

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4; buffer composition should be optimized for the specific protein).

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water or boiling.

  • Load the protein sample containing cholic acid into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely clamp both ends of the dialysis tubing.

  • Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[6]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation, to ensure efficient removal of cholic acid.[6]

  • After the final buffer change, remove the dialysis bag/cassette and carefully recover the protein sample.

Size Exclusion Chromatography (SEC)

This method is rapid and also allows for buffer exchange.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range appropriate for separating the protein from cholic acid.

  • Chromatography system (e.g., FPLC, HPLC).

  • SEC buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2; buffer should be optimized for the protein).

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the SEC buffer.

  • If the concentration of cholic acid is high, consider diluting the protein sample with the SEC buffer to a concentration below the CMC of cholic acid (~14-15 mM).

  • Load the protein sample onto the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Begin the elution with the SEC buffer at a flow rate recommended by the column manufacturer.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the protein peak, which should elute in the void volume or early in the run. Cholic acid will elute in later fractions.

  • Pool the protein-containing fractions.

Hydrophobic Interaction Chromatography (HIC)

This technique separates molecules based on their surface hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).

  • Binding Buffer (high salt concentration, e.g., 50 mM Sodium Phosphate, 1-2 M Ammonium Sulfate, pH 7.0).

  • Elution Buffer (low salt concentration, e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Chromatography system.

Procedure:

  • Equilibrate the HIC column with several column volumes of Binding Buffer.

  • Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated salt solution.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer to remove any unbound molecules.

  • Elute the bound protein by applying a decreasing linear salt gradient of the Elution Buffer.

  • Monitor the eluate at 280 nm and collect fractions.

  • The protein will elute as the salt concentration decreases. Cholic acid is expected to have weaker interactions and may elute in the wash or early in the gradient.

Ion-Exchange Chromatography (IEX)

This method separates molecules based on their net charge. Since cholic acid is anionic, an anion-exchange resin can be used to bind the protein (if it is negatively charged at the working pH) or to bind the cholic acid while the protein flows through (if the protein is positively charged or neutral). The following protocol assumes the protein binds to the resin.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose, Q-Sepharose) or Cation-exchange column (e.g., CM-Sepharose, SP-Sepharose), depending on the protein's isoelectric point (pI).

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).

  • Chromatography system.

Procedure:

  • Equilibrate the chosen IEX column with Binding Buffer. The pH of the buffer should be chosen so that the protein has a net charge that allows it to bind to the resin.

  • Ensure the protein sample is in a low-salt buffer, ideally the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer to remove unbound molecules, including the majority of the cholic acid.

  • Elute the bound protein using a linear gradient of increasing salt concentration (using the Elution Buffer).

  • Monitor the eluate at 280 nm and collect fractions containing the purified protein.

Protein Precipitation (TCA/Acetone)

This is a rapid method but may lead to protein denaturation.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 100% w/v).

  • Ice-cold acetone.

  • Microcentrifuge.

  • Resuspension buffer (e.g., a buffer compatible with your downstream application, which may contain a denaturant like urea (B33335) or SDS to aid resolubilization).

Procedure:

  • To your protein sample, add ice-cold 100% TCA to a final concentration of 10-20%.[15]

  • Incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the cholic acid.

  • Wash the protein pellet by adding ice-cold acetone and vortexing briefly.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Repeat the acetone wash step.

  • Air-dry the pellet to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resuspend the pellet in an appropriate buffer.

Visualizations

Removal_Method_Selection_Workflow start Protein Sample with This compound protein_properties Assess Protein Properties: - Sensitivity to denaturation - Size - Charge (pI) - Hydrophobicity start->protein_properties decision Select Removal Method protein_properties->decision downstream_app Consider Downstream Application Requirements downstream_app->decision dialysis Dialysis decision->dialysis Sensitive Protein, Gentle Removal Needed sec Size Exclusion Chromatography (SEC) decision->sec Rapid Removal & Buffer Exchange Needed hic Hydrophobic Interaction Chromatography (HIC) decision->hic Hydrophobic Protein, High Selectivity Needed iex Ion-Exchange Chromatography (IEX) decision->iex Charged Protein, High Resolution Needed precipitation Protein Precipitation decision->precipitation Robust Protein, Concentration Needed (Denaturation Risk Acceptable) end Purified Protein (Cholic Acid Removed) dialysis->end sec->end hic->end iex->end precipitation->end

Caption: Workflow for selecting a suitable method for this compound removal.

Dialysis_Mechanism cluster_1 Outside Dialysis Bag (Dialysis Buffer) protein Protein cholate_high Cholic Acid (High Concentration) membrane Semi-permeable Membrane (Pores allow small molecules to pass) cholate_high->membrane Diffusion cholate_low Cholic Acid (Low Concentration) membrane->cholate_low

Caption: Mechanism of cholic acid removal by dialysis.

References

determining the compatibility of cholic acid sodium salt with other common detergents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of cholic acid sodium salt with other common detergents in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a detergent?

A1: this compound is an anionic, biological detergent derived from bile acids.[1] Its amphipathic nature, with a rigid steroidal backbone, allows it to solubilize membrane proteins and lipids, making it useful for extracting proteins from cellular membranes in their native state.[2][3] It is considered a non-denaturing detergent.

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC can vary depending on experimental conditions such as temperature, pH, and ionic strength.[4] Reported CMC values are typically in the range of 7-16 mM.[1][5]

Q3: Can this compound be used with other detergents?

A3: Yes, this compound is often used in combination with other detergents to form mixed micelles. This can enhance the solubilization of specific proteins or create a more gentle extraction environment. Common co-detergents include non-ionic detergents like Triton X-100 and Tween 20, as well as other bile salts.[6][7]

Q4: Is this compound compatible with SDS?

A4: Yes, this compound is a component of some cell lysis buffers, such as RIPA buffer, which also contains the strong anionic detergent Sodium Dodecyl Sulfate (B86663) (SDS). In these formulations, the combination of a non-denaturing bile salt and a denaturing detergent helps to effectively disrupt cell and nuclear membranes for total protein extraction.[8]

Q5: How does the addition of other detergents affect the properties of this compound?

A5: The formation of mixed micelles with other detergents can alter the overall properties of the detergent solution, including the CMC and the solubilizing efficiency. For instance, interactions with non-ionic detergents like Triton X-100 can be synergistic, leading to enhanced stability of the mixed micelles.[6][9]

Troubleshooting Guides

Issue 1: Poor Protein Solubilization

Problem: Inefficient extraction of the target membrane protein using a buffer containing this compound.

Possible Cause Troubleshooting Step Rationale
Suboptimal Detergent Concentration Optimize the concentration of this compound. A general starting point is to use a concentration above its CMC (7-16 mM).[1][5]Effective solubilization occurs when the detergent concentration is sufficient to form micelles that can encapsulate the protein.[4]
Incompatibility with Target Protein Try adding a co-detergent. Non-ionic detergents like Triton X-100 or zwitterionic detergents like CHAPS can be tested.[6][10]Different proteins have varying requirements for solubilization. A combination of detergents can sometimes be more effective.
Incorrect Buffer Conditions Adjust the pH and ionic strength (e.g., NaCl concentration) of the lysis buffer.[4][11]These parameters can influence detergent performance and protein stability. Increasing salt concentration can sometimes improve solubility.[11]
Insufficient Incubation Time/Temperature Increase the incubation time or perform the extraction at a different temperature (e.g., 4°C, room temperature).These factors can affect the kinetics of membrane disruption and protein solubilization.
Issue 2: Protein Precipitation After Extraction

Problem: The target protein precipitates out of solution after solubilization with this compound.

Possible Cause Troubleshooting Step Rationale
Protein Instability Add stabilizing agents to the buffer, such as glycerol (B35011) (5-15%) or specific ligands/cofactors for your protein.[12]These additives can help maintain the native conformation of the protein and prevent aggregation.
Detergent Removal During Dialysis Ensure that a low concentration of detergent (at or slightly above the CMC) is maintained in the dialysis buffer.Rapid removal of detergent can cause membrane proteins to precipitate as they are no longer shielded from the aqueous environment.
Hydrophobic Patches on Protein Consider adding a mild non-ionic co-detergent like Tween 20 to the storage buffer.[7]This can help to shield hydrophobic regions of the protein that may be exposed after extraction, preventing aggregation.[11]
Incorrect pH Verify that the buffer pH is optimal for the stability of your target protein. This may require testing a range of pH values.[11]Protein solubility is often highly dependent on pH.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of this compound

Parameter Value Conditions Reference
CMC15 mMNot specified[13]
CMC7 - 16.2 mMNot specified[1]
Primary CMC14 ± 1 mMBasic solution (pH = 12)[5]
Primitive Aggregate Formation7 ± 1 mMBasic solution (pH = 12)[5]

Table 2: Compatibility of this compound with Common Detergents

Co-Detergent Type Interaction Application Notes Reference
Triton X-100 Non-ionicSynergistic; forms stable mixed micelles.Often used in combination to enhance solubilization and stability.[6][9][6][9]
Tween 20 Non-ionicForms stable mixed micelles.Can be used to create milder extraction conditions.[7]
Sodium Dodecyl Sulfate (SDS) AnionicCompatible; used in combination in RIPA buffer.Used for complete cell lysis and protein denaturation.[8]
CHAPS ZwitterionicCompatible; both are bile salt derivatives.CHAPS is also a non-denaturing detergent used for solubilizing membrane proteins.[10][10][14]
Lecithin (B1663433) PhospholipidForms mixed micelles; lecithin can reduce the cytotoxicity of bile salts.Used in drug delivery systems to improve solubilization of poorly soluble drugs.[15][16][15][16]

Experimental Protocols

Protocol 1: Determination of Detergent Compatibility by Screening for Solubilization Efficiency

This protocol outlines a method to screen for the optimal detergent or detergent mixture for solubilizing a target membrane protein.

Workflow Diagram:

experimental_workflow prep Prepare Membrane Fraction mix Mix Membrane Fraction with Detergent Solutions prep->mix detergents Prepare Detergent Stock Solutions (Cholic Acid, Triton X-100, etc.) detergents->mix incubate Incubate (e.g., 4°C for 1 hour) mix->incubate centrifuge Centrifuge to Pellet Insoluble Material incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant analyze Analyze Supernatant (e.g., SDS-PAGE, Western Blot) supernatant->analyze

Caption: Workflow for screening detergent solubilization efficiency.

Methodology:

  • Prepare Membrane Fraction: Isolate the membrane fraction containing the protein of interest from your cell or tissue sample using standard subcellular fractionation techniques.

  • Prepare Detergent Stocks: Prepare stock solutions (e.g., 10% w/v) of this compound and a panel of other detergents (e.g., Triton X-100, Tween 20, CHAPS) in your base lysis buffer.

  • Detergent Screening:

    • Aliquot the membrane preparation into several microcentrifuge tubes.

    • To each tube, add a different detergent or a combination of detergents to achieve a final concentration above their respective CMCs. For example, test this compound alone (e.g., 1%), Triton X-100 alone (e.g., 1%), and a 1:1 mixture of both (e.g., 0.5% each).

  • Solubilization: Incubate the mixtures on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the amount of your target protein in the supernatant by SDS-PAGE followed by Coomassie staining or Western blotting. The condition that yields the highest amount of your target protein in the supernatant is the most efficient for solubilization.

Protocol 2: Assessing Protein Stability in Mixed Micelles

This protocol helps determine if a protein remains stable and in its native state after solubilization.

Logical Relationship Diagram:

logical_relationship solubilize Solubilize Protein in Detergent Mixture functional_assay Perform Functional Assay (e.g., enzyme kinetics) solubilize->functional_assay structural_analysis Structural Analysis (e.g., Circular Dichroism) solubilize->structural_analysis aggregation_test Monitor for Aggregation (e.g., DLS, SEC) solubilize->aggregation_test stable Protein is Stable functional_assay->stable Activity Retained unstable Protein is Unstable functional_assay->unstable Activity Lost structural_analysis->stable Native Structure structural_analysis->unstable Unfolded aggregation_test->stable Monodisperse aggregation_test->unstable Aggregated

Caption: Decision tree for assessing protein stability.

Methodology:

  • Solubilize Protein: Solubilize your protein using the optimal conditions determined in Protocol 1.

  • Functional Assay: If your protein has a known activity (e.g., enzymatic activity, binding affinity), perform a functional assay. Compare the activity of the solubilized protein to that of the protein in its native membrane environment (if possible). A significant loss of activity suggests that the detergent mixture is denaturing.

  • Monitor for Aggregation: Analyze the solubilized protein solution over time using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). An increase in particle size or the appearance of multiple peaks can indicate protein aggregation.

  • Structural Analysis (Optional): If feasible, use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of the protein. Changes in the CD spectrum compared to a known native state can indicate unfolding.

By following these guides and protocols, researchers can effectively determine the compatibility of this compound with other detergents for their specific experimental needs.

References

troubleshooting common problems in liposome formation with sodium cholate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposome (B1194612) formation using the sodium cholate (B1235396) dialysis method.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the preparation of liposomes using the sodium cholate dialysis method.

Q1: Why are my liposomes aggregating or precipitating after dialysis?

A1: Liposome aggregation is a common issue that can arise from several factors:

  • Incomplete Removal of Sodium Cholate: Residual detergent can destabilize the newly formed liposomal membrane, leading to aggregation.

  • Inappropriate Lipid Composition: The absence of charged lipids (e.g., phosphatidylglycerol) can result in a neutral surface charge, reducing electrostatic repulsion between vesicles.

  • Suboptimal pH or Ionic Strength of the Buffer: The pH and ionic strength of the dialysis buffer can influence the surface charge of the liposomes. Deviations from the optimal range can lead to aggregation.

  • High Lipid Concentration: Very high concentrations of lipids can increase the likelihood of vesicle fusion and aggregation.

Troubleshooting Steps:

  • Extend Dialysis Time: Increase the duration of dialysis or the frequency of buffer changes to ensure complete removal of sodium cholate.

  • Incorporate Charged Lipids: Include a small percentage (5-10 mol%) of a charged lipid like DPPG or PS to induce electrostatic repulsion.

  • Optimize Buffer Conditions: Ensure the pH of your buffer is appropriate for the charge of your lipids. For example, a pH of 7.4 is commonly used for many phospholipid formulations.

  • Adjust Lipid Concentration: Try reducing the initial total lipid concentration.

Q2: The size of my liposomes is too large and/or the size distribution is very broad (high Polydispersity Index - PDI). How can I control the size?

A2: The final size of liposomes is influenced by several parameters during their formation:

  • Lipid to Detergent Ratio: This is a critical factor. A higher detergent-to-lipid ratio generally leads to the formation of smaller mixed micelles, which in turn form smaller liposomes upon detergent removal.

  • Rate of Detergent Removal: A slow and controlled rate of dialysis allows for a more ordered self-assembly of lipids into smaller, more uniform vesicles. Rapid removal can lead to larger, more heterogeneous liposomes.

  • Lipid Composition: The inclusion of cholesterol can increase the rigidity of the lipid bilayer, which may lead to the formation of larger liposomes.[1] The type of phospholipid used also plays a role.

  • Temperature: Performing the dialysis at a temperature above the phase transition temperature (Tm) of the lipids can lead to more fluid bilayers and potentially smaller vesicles.

Troubleshooting Steps:

  • Optimize Lipid-to-Cholate Ratio: Experiment with different molar ratios of total lipid to sodium cholate.

  • Control Dialysis Rate: Use a dialysis membrane with a smaller molecular weight cut-off (MWCO) or decrease the volume of the external buffer to slow down the removal of the detergent.

  • Incorporate Post-formation Sizing Steps: If the liposomes are still too large, consider post-formation processing steps such as sonication or extrusion to reduce their size and PDI.

Q3: My encapsulation efficiency for a hydrophilic drug is very low. How can I improve it?

A3: Low encapsulation efficiency of hydrophilic compounds is a known challenge with the dialysis method. The following factors can influence encapsulation:

  • Liposome Formation Dynamics: The aqueous core of the liposome is formed during the removal of the detergent. The concentration of the drug in the initial mixed micelle solution will influence the amount encapsulated.

  • Lipid Concentration: A higher lipid concentration can lead to the formation of a larger total internal volume, potentially increasing encapsulation.

  • Drug-Lipid Interactions: Any electrostatic interactions between the drug and the lipid headgroups can influence encapsulation.

Troubleshooting Steps:

  • Increase Drug Concentration: A higher initial concentration of the hydrophilic drug in the lipid-detergent mixture can lead to higher encapsulation.

  • Optimize Lipid Composition: If your drug is charged, consider using lipids with an opposite charge to enhance encapsulation via electrostatic interactions.

  • Consider Alternative Loading Methods: For some hydrophilic drugs, a passive loading approach (hydrating a dry lipid film with the drug solution) or active loading methods (using pH or ion gradients) may be more efficient.

Q4: How do I know if all the sodium cholate has been removed?

A4: Residual detergent can significantly impact the stability and biological activity of your liposomes. While complete removal is difficult, it should be reduced to a level that does not compromise the integrity of the vesicles.

  • Quantification Methods: Several analytical techniques can be used to quantify residual sodium cholate, including High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

  • Functional Assays: A simple functional test is to monitor the stability of the liposomes over time at 4°C. If they are stable and do not aggregate or leak their contents, it is a good indication that the residual cholate concentration is low.

Quantitative Data Summary

The following tables provide a summary of how different formulation parameters can influence the final characteristics of liposomes prepared by the sodium cholate dialysis method. The data presented are representative values collated from multiple sources to illustrate trends.

Table 1: Effect of Lipid:Sodium Cholate Molar Ratio on Liposome Size and PDI

Total Lipid:Sodium Cholate Molar RatioAverage Liposome Diameter (nm)Polydispersity Index (PDI)
1:150 - 800.1 - 0.2
1:1.540 - 600.1 - 0.2
1:230 - 500.1 - 0.2

Table 2: Effect of Cholesterol Content on Liposome Characteristics

Cholesterol (mol%)Average Liposome Diameter (nm)Encapsulation Efficiency (%)Membrane Fluidity
060 - 905 - 10High
1570 - 1108 - 15Moderate
3090 - 15010 - 20Low

Experimental Protocols

Detailed Protocol for Liposome Formation via Sodium Cholate Dialysis

This protocol describes a general method for preparing unilamellar liposomes. The specific amounts and ratios should be optimized for your particular application.

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • Cholesterol

  • Sodium Cholate

  • Drug or molecule to be encapsulated

  • Organic Solvent (e.g., chloroform/methanol mixture)

  • Dialysis Buffer (e.g., PBS, HEPES buffer)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

  • Lipid Film Preparation: a. Dissolve the lipids and cholesterol in an appropriate organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Formation of Mixed Micelles: a. Prepare a solution of sodium cholate in your desired dialysis buffer. The concentration will depend on the target lipid-to-detergent ratio. b. If encapsulating a hydrophilic drug, dissolve it in the sodium cholate buffer. c. Add the sodium cholate solution to the dry lipid film. d. Vortex or sonicate the mixture until the lipid film is completely dissolved and the solution is clear, indicating the formation of mixed micelles.

  • Dialysis: a. Transfer the mixed micelle solution into a pre-wetted dialysis bag. b. Place the dialysis bag in a large volume of the dialysis buffer (e.g., 1000x the volume of the sample). c. Stir the buffer at a constant, moderate speed at the desired temperature (typically above the Tm of the lipids). d. Change the buffer every 12 hours for a total of 48-72 hours to ensure gradual and complete removal of the detergent.

  • Characterization: a. After dialysis, collect the liposome suspension from the dialysis bag. b. Characterize the liposomes for size and PDI using Dynamic Light Scattering (DLS). c. Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography) and quantifying the drug in the liposome fraction.

Visualizations

LiposomeFormationWorkflow cluster_prep Preparation cluster_formation Micelle Formation cluster_assembly Self-Assembly cluster_analysis Analysis start Start lipids Dissolve Lipids in Organic Solvent start->lipids film Create Thin Lipid Film lipids->film cholate Prepare Sodium Cholate & Drug Solution micelles Hydrate Film to Form Mixed Micelles cholate->micelles dialysis Dialysis to Remove Cholate micelles->dialysis liposomes Liposome Formation dialysis->liposomes characterization Characterization (Size, PDI, EE%) liposomes->characterization end End characterization->end

Caption: Workflow for liposome formation using the sodium cholate dialysis method.

TroubleshootingTree cluster_aggregation Aggregation/Precipitation cluster_size Large Size / High PDI cluster_ee Low Encapsulation Efficiency problem Problem Identified agg_q1 Incomplete Cholate Removal? problem->agg_q1 Aggregation size_q1 Lipid:Cholate Ratio? problem->size_q1 Size Issues ee_q1 Low Drug Concentration? problem->ee_q1 Low EE% agg_s1 Extend Dialysis Time/ Increase Buffer Changes agg_q1->agg_s1 Yes agg_q2 Neutral Surface Charge? agg_q1->agg_q2 No agg_s2 Incorporate Charged Lipids agg_q2->agg_s2 Yes agg_q3 Suboptimal Buffer? agg_q2->agg_q3 No agg_s3 Adjust pH/Ionic Strength agg_q3->agg_s3 Yes size_s1 Increase Cholate Ratio size_q1->size_s1 Too Low size_q2 Fast Detergent Removal? size_q1->size_q2 Optimal size_s2 Slow Dialysis Rate size_q2->size_s2 Yes size_q3 Need Further Sizing? size_q2->size_q3 No size_s3 Extrusion or Sonication size_q3->size_s3 Yes ee_s1 Increase Initial Drug Conc. ee_q1->ee_s1 Yes ee_q2 No Drug-Lipid Interaction? ee_q1->ee_q2 No ee_s2 Use Oppositely Charged Lipids ee_q2->ee_s2 Yes

Caption: Troubleshooting decision tree for common liposome formation issues.

References

how ionic strength of the buffer affects the CMC of cholic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the influence of buffer ionic strength on the Critical Micelle Concentration (CMC) of cholic acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: How does the ionic strength of a buffer affect the Critical Micelle Concentration (CMC) of this compound?

Increasing the ionic strength of the buffer by adding salt (e.g., NaCl) leads to a decrease in the CMC of this compound.[1][2] The anionic carboxylate head groups of the cholic acid molecules repel each other in solution. The counterions from the buffer salts shield these electrostatic repulsions, which reduces the energy barrier for micelle formation.[3] Consequently, aggregation into micelles occurs at a lower concentration of the cholic acid salt.

Q2: Why is understanding the effect of ionic strength on the CMC of this compound important for researchers?

The CMC is a critical parameter in many applications, including drug delivery, where bile salts are used as solubilizing agents and permeation enhancers.[4] The ionic composition of biological fluids and formulation buffers can significantly alter the CMC, thereby affecting the efficiency of drug solubilization and delivery. Therefore, determining the CMC under specific experimental conditions is crucial for reproducible and relevant results.

Q3: What are the common methods for determining the CMC of this compound?

Several methods can be used to determine the CMC, each monitoring a different physicochemical property of the solution that changes abruptly at the point of micelle formation.[5][6] Common techniques include:

  • Surface Tensiometry: Measures the change in surface tension as a function of surfactant concentration. The surface tension decreases and then plateaus at the CMC.[7]

  • Conductivity Measurement: Applicable to ionic surfactants like this compound. The conductivity of the solution changes its slope when plotted against concentration at the CMC, due to the lower mobility of the larger micelles compared to the individual monomers.[6][8]

  • Fluorescence Spectroscopy: Utilizes a fluorescent probe whose spectral properties change upon partitioning into the hydrophobic core of the micelles.[6]

  • Potentiometry and Derivative Spectrophotometry: These are noninvasive methods that have also been successfully used to determine the CMC of bile salts.[5]

Quantitative Data: CMC of this compound at Varying Ionic Strengths

The CMC of this compound is highly dependent on experimental conditions such as temperature, pH, and the specific method used for determination.[2] The following table summarizes reported CMC values at different ionic strengths.

Ionic Strength (Buffer/Salt)Temperature (°C)pHMethodCMC (mM)Reference(s)
Water (low ionic strength)257.5Not Specified15[1]
20 mM Phosphate BufferNot Specified7.0Various~13[3]
0.10 M NaCl25Not SpecifiedPotentiometry, Spectrophotometry, Light Scattering2-6[4]
100 mM NaCl257.5Not Specified11.5[1]
Basic Solution (pH 12)Not Specified12NMR Spectroscopy14 ± 1[9]

Note: The wide range in some reported values can be attributed to the different intrinsic features and sensitivities of the various measurement techniques and the gradual, less abrupt nature of micelle formation for bile salts compared to other surfactants.[5]

Mandatory Visualization

G High Electrostatic Repulsion High Electrostatic Repulsion Monomers Favored Monomers Favored High Electrostatic Repulsion->Monomers Favored High CMC High CMC Monomers Favored->High CMC Shielded Electrostatic Repulsion Shielded Electrostatic Repulsion Micelle Formation Favored Micelle Formation Favored Shielded Electrostatic Repulsion->Micelle Formation Favored allows aggregation Low CMC Low CMC Micelle Formation Favored->Low CMC Ionic Strength Increase Ionic Strength Increase Ionic Strength Increase->Shielded Electrostatic Repulsion leads to

Caption: Logical workflow of how increasing buffer ionic strength reduces electrostatic repulsion between cholic acid molecules, favoring micelle formation and thus lowering the Critical Micelle Concentration (CMC).

Experimental Protocols

Protocol 1: CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

This method involves measuring the surface tension of a series of this compound solutions of varying concentrations.

  • Materials and Equipment:

    • Tensiometer with a Du Noüy platinum ring

    • High-purity this compound

    • High-purity water (e.g., Milli-Q) or desired buffer

    • Analytical balance

    • Volumetric flasks and pipettes

    • Glass beakers

    • Magnetic stirrer and stir bars

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 50 mM) in the desired buffer. Ensure complete dissolution.

    • Prepare a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., from 1 mM to 25 mM).

  • Measurement Procedure:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Thoroughly clean the Du Noüy ring, typically by rinsing with a solvent like acetone (B3395972) and then flaming to red heat to remove any organic contaminants.

    • Measure the surface tension of the pure buffer first as a reference.

    • Starting with the most dilute solution, pour it into a clean beaker and place it on the sample stage.

    • Lower the ring until it is submerged in the solution.

    • Slowly raise the ring through the liquid-air interface. The instrument will record the maximum force required to pull the ring from the surface, which is proportional to the surface tension.[10]

    • Clean and dry the beaker and ring between each measurement.

    • Repeat the measurement for each dilution in order of increasing concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The plot will typically show two linear regions: a steep decrease in surface tension at concentrations below the CMC and a nearly constant plateau region above the CMC.[6]

    • The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.[6]

Protocol 2: CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants and relies on the change in the solution's conductivity upon micelle formation.

  • Materials and Equipment:

    • Conductivity meter with a conductivity cell

    • High-purity this compound

    • High-purity, low-conductivity water or desired buffer

    • Volumetric flasks and pipettes

    • Thermostated water bath or jacketed beaker to maintain constant temperature

    • Magnetic stirrer and stir bars

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 50 mM).

    • Prepare a series of dilutions as described in the surface tensiometry protocol.

  • Measurement Procedure:

    • Calibrate the conductivity meter using standard solutions (e.g., KCl solutions).

    • Ensure the conductivity cell is clean by rinsing it thoroughly with the solvent.

    • Place a known volume of the most dilute solution into a thermostated beaker and allow it to reach thermal equilibrium.

    • Immerse the conductivity probe, ensuring it does not touch the sides or bottom of the beaker.[11]

    • Record the stable conductivity reading.

    • Repeat the measurement for each solution, moving from lower to higher concentrations.

  • Data Analysis:

    • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

    • The graph will show two linear regions with different slopes. Below the CMC, conductivity increases more steeply with concentration. Above the CMC, the rate of increase is smaller because the larger, slower-moving micelles are less efficient charge carriers than the individual monomers.[12]

    • The CMC is the concentration at the intersection of these two linear segments.[8]

Troubleshooting Guide

Q1: My experimentally determined CMC value is different from what is reported in the literature. Why?

This is a common observation and can be due to several factors:[10]

  • Purity of Cholic Acid Salt: Commercial surfactants can contain impurities that may significantly lower the apparent CMC.

  • Experimental Conditions: Differences in temperature, pH, and the specific ionic composition of your buffer compared to the literature conditions can lead to different CMC values. Even small temperature fluctuations can have a significant impact.

  • Measurement Technique: Different methods (e.g., surface tensiometry vs. conductivity) measure different physical properties and can yield slightly different CMC values.[7]

Q2: I am not getting a sharp "break" in my data plot, making the CMC difficult to determine. What could be the issue?

A poorly defined transition at the CMC can be caused by:[10]

  • Surfactant Impurities: Impurities can cause micellization to occur over a broader concentration range, smearing the transition point.

  • Insufficient Data Points: Ensure you have collected enough data points immediately below and above the expected CMC to clearly define the two linear regions of your plot.

  • Contamination: Any surface-active contaminants in your solvent or on your glassware can interfere with the measurement. Use high-purity solvents and meticulously clean all glassware.

Q3: My CMC measurements are not reproducible between experiments. What should I check?

Lack of reproducibility points to uncontrolled variables in your experimental setup. Systematically check the following:[10]

  • Temperature Control: Ensure your system has precise and stable temperature control throughout the experiment.

  • Solution Preparation: Inconsistencies in preparing stock solutions or dilutions are a common source of error. Use calibrated pipettes and ensure the cholic acid salt is fully dissolved.

  • pH Stability: The charge on the cholic acid headgroup is pH-dependent. Use a buffer to maintain a stable pH if your system is sensitive to pH changes.

  • Instrument Calibration: Ensure your equipment (tensiometer, conductivity meter) is properly calibrated before each set of experiments.

References

Technical Support Center: Minimizing Protein Denaturation by Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize protein denaturation caused by cholic acid sodium salt. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

This compound is a bile salt, an amphipathic molecule with both a hydrophobic and a hydrophilic face. In laboratory settings, it is often used as a detergent to solubilize membrane proteins, facilitate protein folding studies, and in the formation of nanodiscs for structural biology.[1][2] Its ability to mimic a membrane-like environment makes it a valuable tool for studying proteins that are otherwise difficult to work with in aqueous solutions.

Q2: How does this compound cause protein denaturation?

This compound, like other detergents, can cause protein denaturation primarily through hydrophobic interactions.[3] The hydrophobic face of the cholic acid molecule can interact with the hydrophobic core of a protein, disrupting the native tertiary structure and leading to unfolding and aggregation.[4] This process is concentration-dependent. At low concentrations, it may aid in solubilization, but as the concentration approaches and exceeds its critical micelle concentration (CMC), the risk of denaturation increases.[3]

Q3: What are the primary strategies to minimize protein denaturation by this compound?

Minimizing protein denaturation when using this compound involves a multi-faceted approach focused on optimizing the formulation and experimental conditions. Key strategies include:

  • Optimizing Cholic Acid Concentration: Use the lowest concentration of this compound necessary to achieve the desired effect (e.g., solubilization).

  • Controlling pH and Ionic Strength: Maintain a buffer pH that is at least 1-1.5 units away from the protein's isoelectric point (pI) to ensure the protein has a net charge, which promotes repulsion between protein molecules and reduces aggregation.[5] Adjusting the ionic strength with salts like NaCl can also help to screen surface charges and prevent aggregation.[6][7][8]

  • Utilizing Stabilizing Excipients: The addition of co-solvents, sugars, and polyols can significantly enhance protein stability.[9][10]

  • Temperature Control: Perform experiments at the lowest temperature compatible with the experimental goals to reduce the rate of denaturation and aggregation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Protein Precipitation Upon Addition of this compound

  • Possible Cause: The concentration of this compound is too high, leading to rapid protein unfolding and aggregation. The buffer conditions (pH, ionic strength) are suboptimal for protein stability.

  • Troubleshooting Steps:

    • Reduce Cholic Acid Concentration: Perform a titration experiment to determine the minimal concentration of this compound required.

    • Optimize Buffer pH: Ensure the buffer pH is not close to the protein's pI.[11] Test a range of pH values (e.g., in 0.5 unit increments) to find the optimal pH for your protein's solubility in the presence of the bile salt.[12][13][14][15]

    • Adjust Ionic Strength: Gradually increase the salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl) to see if it improves solubility.[16][17]

    • Add Stabilizers: Incorporate stabilizing excipients like glycerol, sucrose, or arginine into the buffer before adding the this compound.[9][18]

    • Lower Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation.

Issue 2: Loss of Protein Activity After Treatment with this compound

  • Possible Cause: The protein has been denatured, even if it has not precipitated. The conformation required for activity has been lost.

  • Troubleshooting Steps:

    • Use Stabilizing Additives: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) can stabilize the native conformation of the protein.[19][20][21][22] Amino acids like arginine can also suppress aggregation.[18]

    • Employ Co-solvents: Amphipathic co-solvents like 2-methyl-2,4-pentanediol (MPD) have been shown to protect proteins from detergent-induced denaturation.[23][24][25]

    • Perform a Functional Assay During Titration: When determining the optimal cholic acid concentration, simultaneously perform a functional assay to identify the concentration range where activity is retained.

Quantitative Data Summary

The following tables summarize the expected effects of various factors on protein stability in the presence of this compound, based on principles from the scientific literature. The exact quantitative values will be protein-dependent.

Table 1: Effect of this compound Concentration on Protein Secondary Structure (Illustrative)

Cholic Acid:Protein Molar Ratio% α-Helix (Illustrative)% β-Sheet (Illustrative)% Random Coil (Illustrative)
0:1453520
10:1423325
50:1352837
100:1252055

Note: This table illustrates a common trend where increasing detergent concentration leads to a loss of defined secondary structure and an increase in random coil content. The specific ratios and percentages are hypothetical and will vary for each protein.

Table 2: Effect of Stabilizing Additives on Protein Thermal Stability (Melting Temperature, Tm) in the Presence of this compound (Illustrative)

ConditionTm (°C) (Illustrative)Change in Tm (°C)
Protein alone65-
Protein + 10 mM Cholic Acid58-7
Protein + 10 mM Cholic Acid + 10% Glycerol62+4
Protein + 10 mM Cholic Acid + 0.5 M Sucrose64+6
Protein + 10 mM Cholic Acid + 50 mM Arginine61+3

Note: This table illustrates the expected stabilizing effect of common additives, which can counteract the destabilizing effect of cholic acid and increase the protein's melting temperature. The values are for illustrative purposes.[26]

Experimental Protocols

Protocol 1: Assessing Protein Denaturation using Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of a protein upon addition of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest (0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[5][22]

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a series of samples with a constant protein concentration and varying concentrations of this compound.

    • If testing stabilizers, prepare parallel samples containing the stabilizer at the desired concentration.

  • CD Measurement:

    • Use a calibrated spectropolarimeter.

    • Acquire CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).[27]

    • Use a quartz cuvette with a path length of 1 mm.

    • Record the spectra for the buffer alone (baseline) and subtract it from the protein spectra.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.[22]

    • Plot the change in mean residue ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of cholic acid concentration.

Protocol 2: Monitoring Protein Unfolding using Intrinsic Tryptophan Fluorescence Spectroscopy

Objective: To detect changes in the tertiary structure of a protein by monitoring the local environment of tryptophan residues.

Methodology:

  • Sample Preparation:

    • Prepare protein and this compound solutions as described in Protocol 1. The protein must contain tryptophan residues.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the tryptophan residues at 295 nm to minimize absorbance by tyrosine.[19]

    • Record the emission spectra from 300 to 400 nm.

  • Data Analysis:

    • Monitor for two key changes:

      • Change in Fluorescence Intensity: A decrease or increase in intensity can indicate changes in the tryptophan environment.

      • Shift in Emission Maximum (λmax): A red shift (to longer wavelengths) typically indicates the exposure of tryptophan residues to a more polar (aqueous) environment, which is a sign of unfolding.[19][28]

    • Plot the change in fluorescence intensity or λmax as a function of cholic acid concentration.[20][21][23]

Visualizations

DenaturationMechanism cluster_native Native State cluster_interaction Interaction cluster_denatured Denatured State NativeProtein Folded Protein (Hydrophobic Core) Interaction Hydrophobic Interaction NativeProtein->Interaction Exposure to Detergent CholicAcid Cholic Acid Sodium Salt CholicAcid->Interaction UnfoldedProtein Unfolded Protein (Exposed Core) Interaction->UnfoldedProtein Disruption of Native Structure Aggregation Aggregation UnfoldedProtein->Aggregation Intermolecular Interactions

Caption: Mechanism of protein denaturation by this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Protein Protein Solution Titration Create Concentration Series Protein->Titration CholicAcid Cholic Acid Stock CholicAcid->Titration Stabilizer Stabilizer Stock (Optional) Stabilizer->Titration CD Circular Dichroism (Secondary Structure) Titration->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure) Titration->Fluorescence DLS Dynamic Light Scattering (Aggregation) Titration->DLS Data Quantitative Data (e.g., % Unfolding, Tm) CD->Data Fluorescence->Data DLS->Data Optimization Optimized Conditions Data->Optimization

Caption: Workflow for optimizing protein stability with cholic acid.

References

cholic acid sodium salt degradation products and their potential impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of cholic acid sodium salt and its potential impact on experimental outcomes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the sodium salt of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1] It is an anionic surfactant widely used in research for its ability to solubilize membrane proteins and lipids, in the formulation of drug delivery systems like nanoparticles, and in studies of bile acid metabolism and signaling.[2][3][4]

Q2: How should I properly store and handle this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a dry, tightly sealed container at room temperature (15-25°C), protected from light.[5] For reconstituted stock solutions, refrigeration at 4°C is recommended, and these solutions are generally stable for up to 6 months.[4] It is advisable to prepare fresh dilutions from the stock solution for each experiment to avoid potential degradation over time.[6]

Q3: What are the primary degradation products of this compound?

Degradation of this compound can occur under various conditions, leading to a range of products. The most common degradation pathways and their products are:

  • Microbial Degradation: Intestinal or environmental bacteria can dehydroxylate cholic acid to form secondary bile acids, most notably deoxycholic acid (DCA) .[7]

  • Chemical Degradation:

    • Oxidation: The hydroxyl groups at positions 3, 7, and 12 are susceptible to oxidation, forming keto-derivatives such as 7-keto-deoxycholic acid , 12-keto-lithocholic acid , and dehydrocholic acid (with keto groups at all three positions).[8]

    • Acid/Base Hydrolysis: Extreme pH conditions can lead to hydrolysis or cleavage of the carboxylic acid side chain.

    • Esterification: If stored or processed in the presence of alcohols like methanol, cholic acid methyl ester (CAME) can form as a process-related impurity.[9]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments

Symptoms:

  • Unexpected changes in cell viability, proliferation, or apoptosis rates.

  • Altered cellular morphology.

  • Variability between batches of this compound.

Possible Cause: The presence of degradation products, particularly deoxycholic acid (DCA), can significantly impact cell behavior. DCA is more hydrophobic than cholic acid and has been shown to induce apoptosis and affect cell proliferation in a dose-dependent manner.[10][11] Other hydrophobic bile acid derivatives can also be cytotoxic.[10]

Troubleshooting Steps:

  • Assess Purity: Analyze the this compound solution for the presence of DCA and other impurities using HPLC (see Experimental Protocols section).

  • Use a Fresh Stock: Prepare a fresh solution from a new or properly stored batch of solid this compound.

  • Control for Degradation Products: If DCA is suspected, run a parallel experiment with a known concentration of DCA to determine its specific effect on your cell line.

  • Review Storage Conditions: Ensure that stock solutions are stored at 4°C and used within the recommended timeframe. Avoid repeated freeze-thaw cycles.

Issue 2: Artifacts or Poor Reproducibility in Biochemical Assays

Symptoms:

  • High background signal in fluorescence or absorbance-based assays.

  • Inaccurate kinetic estimates in enzyme or transport protein assays.

  • Poor precision and reproducibility between experiments.

Possible Cause: Degradation products can interfere with biochemical assays in several ways:

  • Direct Interference: Some degradation products may absorb light or fluoresce at the wavelengths used in the assay, leading to high background.[6]

  • Altered Interactions: Impurities can compete with cholic acid for binding to proteins or receptors, leading to inaccurate measurements of binding affinity or enzyme kinetics.

  • Changes in Micellar Properties: The presence of more hydrophobic degradation products like DCA can alter the critical micelle concentration (CMC) and the structure of micelles, which can affect the solubilization and activity of membrane proteins.

Troubleshooting Steps:

  • Run Assay Blanks: Include a control with this compound in the assay buffer without the analyte of interest to check for background interference.[6]

  • Confirm Purity: Use HPLC or LC-MS/MS to quantify the level of impurities in your this compound stock.

  • Consider Alternative Assays: If direct interference is observed, consider using an assay with a different detection method (e.g., luminescence instead of fluorescence).

  • Purify the Reagent: If significant impurities are detected, consider purifying the this compound using appropriate chromatographic techniques.

Issue 3: Variability in Nanoparticle Formulations and Performance

Symptoms:

  • Inconsistent nanoparticle size, surface charge, or drug loading efficiency.

  • Altered drug release kinetics.

  • Variable cellular uptake or in vivo bioavailability.

Possible Cause: The composition of the bile salt used in nanoparticle formulation is critical to the final properties of the nanoparticles. Degradation products can act as impurities that alter the self-assembly process and surface characteristics of the nanoparticles. For example, the more hydrophobic deoxycholic acid can lead to different nanoparticle morphologies and transport characteristics compared to cholic acid.[12]

Troubleshooting Steps:

  • Characterize Raw Material: Before formulation, analyze the this compound for impurities to ensure batch-to-batch consistency.

  • Optimize Formulation with Pure Components: If possible, formulate nanoparticles with highly pure cholic acid and separately with known concentrations of potential degradation products to understand their individual effects.

  • Monitor Stability: Assess the stability of the this compound in the formulation buffers and conditions to prevent degradation during the manufacturing process.

  • Thoroughly Characterize Nanoparticles: Perform comprehensive characterization of each batch of nanoparticles, including size, zeta potential, and drug loading, and correlate these properties with the purity of the starting materials.

Quantitative Data on Common Degradation Products

The following table summarizes common degradation products of this compound and their typical detection levels under stress conditions.

Degradation ProductFormation ConditionTypical Amount DetectedReference
Deoxycholic Acid (DCA)Microbial metabolismVariable, can be a major component[7]
Cholic Acid Methyl Ester (CAME)Process-related (extraction with methanol)Can be a significant impurity in some commercial batches[9]
Oxidative Degradation ProductsOxidative stress (e.g., H₂O₂)0.60% to 0.95%
Acidic Degradation ProductsAcidic stress (e.g., 0.5 M HCl at 98-100°C)Up to 6.1%

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Cholic Acid and its Impurities

This protocol is adapted from a validated RP-HPLC method for the analysis of cholic acid bulk drugs.[9][13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, S-5 μm, 12 nm) or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5) in a ratio of 43:17:40 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 4 mg/mL in a 60:40 (v/v) acetonitrile-water mixture.

    • Prepare standard solutions of cholic acid, deoxycholic acid, and cholic acid methyl ester in the same solvent at concentrations ranging from 2.0 to 80.0 µg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.

Signaling Pathways and Experimental Workflows

Cholic acid and its derivatives are key signaling molecules that activate the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[14][15] These pathways are crucial regulators of bile acid, lipid, and glucose metabolism. The presence of degradation products can lead to altered activation of these pathways, impacting experimental results.

Cholic Acid Signaling through FXR and TGR5

The following diagram illustrates the signaling pathways activated by cholic acid.

CholicAcidSignaling CA Cholic Acid / Degradation Products FXR FXR (Nuclear Receptor) CA->FXR activates TGR5 TGR5 (Membrane Receptor) CA->TGR5 activates SHP SHP FXR->SHP induces LXR LXR FXR->LXR regulates AC Adenylate Cyclase TGR5->AC activates Gene_Expression Target Gene Expression SHP->Gene_Expression represses LXR->Gene_Expression activates Metabolism Regulation of Bile Acid, Lipid & Glucose Metabolism Gene_Expression->Metabolism cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 GLP1->Metabolism

Caption: Cholic acid signaling via FXR and TGR5 pathways.

Experimental Workflow for Assessing Cholic Acid Purity

The following diagram outlines a typical workflow for assessing the purity of this compound before use in experiments.

PurityWorkflow Start Start: Receive this compound Storage Store Properly: Tightly sealed, room temp, dark Start->Storage Sample_Prep Prepare Stock Solution (e.g., 4 mg/mL in ACN:Water) Storage->Sample_Prep HPLC HPLC Analysis (Protocol 1) Sample_Prep->HPLC Data_Analysis Analyze Chromatogram: Identify & Quantify Impurities HPLC->Data_Analysis Decision Purity Acceptable? Data_Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot: Purify or Obtain New Batch Decision->Troubleshoot No

Caption: Workflow for this compound purity assessment.

References

Validation & Comparative

A Comparative Guide to Cholic Acid Sodium Salt and Deoxycholic Acid Sodium Salt for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of intracellular proteins. Among the various options, bile acid salts like cholic acid sodium salt and deoxythis compound are frequently employed due to their biological origin and effective solubilizing properties. This guide provides an objective comparison of these two detergents, supported by their physicochemical properties and established experimental protocols, to aid researchers in choosing the optimal reagent for their specific application.

Performance Comparison: Cholic Acid vs. Deoxycholic Acid

Both cholic acid and deoxycholic acid are anionic detergents that can disrupt cell membranes and solubilize proteins. However, their structural differences lead to distinct performance characteristics in cell lysis applications. Deoxycholic acid is generally considered a more potent and stringent detergent than cholic acid. This is attributed to its more hydrophobic nature, resulting from having one less hydroxyl group than cholic acid.

Deoxythis compound is a key component of the widely used Radioimmunoprecipitation Assay (RIPA) buffer, which is known for its ability to efficiently lyse a wide range of cell types and solubilize cytoplasmic, membrane, and nuclear proteins[1][2]. Its efficacy comes at the cost of being more denaturing, which can be a concern for downstream applications requiring native protein conformation or enzymatic activity.

This compound, being a milder detergent, is often used for the extraction of surface proteins and for applications where maintaining protein structure and function is a priority[3]. While it may be less effective in solubilizing highly resistant structures, its gentler nature can be advantageous for sensitive proteins.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and deoxythis compound that influence their performance in cell lysis.

PropertyThis compoundDeoxythis compoundReference(s)
Detergent Type Anionic Bile SaltAnionic Bile Salt[4]
Denaturing Nature Mildly DenaturingMore Denaturing[4][5]
Typical Concentration in Lysis Buffer ~1% (w/v)0.5% - 2.5% (w/v) in RIPA buffer[3][4]
Primary Applications Extraction of surface proteins, Solubilization of membrane proteins while preserving structureWhole-cell lysates (cytoplasmic, membrane, nuclear proteins), Solubilization of hard-to-solubilize proteins[1][3]

Experimental Protocols

Detailed methodologies for cell lysis using each detergent are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and downstream application.

Protocol 1: Cell Lysis using this compound

This protocol is adapted from a method for extracting surface proteins from Staphylococcus aureus[3].

Materials:

  • This compound

  • Water (or appropriate buffer)

  • Cell pellet

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1% (w/v) cholic acid solution in water or a suitable buffer.

  • Resuspend the cell pellet in the 1% cholic acid solution. A common ratio is 30 mL of lysis solution for a cell pellet derived from a 10 mL culture, but this should be optimized.

  • Incubate the suspension with agitation for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Proceed with downstream analysis, such as protein quantification (e.g., BCA assay) and characterization (e.g., SDS-PAGE, Western Blot).

Protocol 2: Cell Lysis using RIPA Buffer (containing Deoxythis compound)

This is a standard protocol for preparing whole-cell lysates from cultured mammalian cells[6].

Materials:

  • RIPA Lysis Buffer Components:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 (or other non-ionic detergent)

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

  • Protease and phosphatase inhibitors (add fresh before use)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • For Adherent Cells:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer (with freshly added inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold RIPA lysis buffer (with freshly added inhibitors).

  • Agitate the cell lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the cell debris.

  • Transfer the clear supernatant to a fresh tube.

  • Determine the protein concentration and proceed with downstream applications.

Visualizing the Process

To better understand the mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

BileSaltLysis cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent Bile Salt Solution cluster_lysis Cell Lysis and Solubilization Lipid1 Lipid MixedMicelle Mixed Micelle Lipid Protein Bile Salt Lipid1->MixedMicelle Lipid2 Lipid Lipid2->MixedMicelle Protein Membrane Protein Protein->MixedMicelle Detergent Bile Salt Monomers Detergent->Lipid1 Integration into membrane Detergent->Lipid2 Detergent->Protein Solubilization LysisWorkflow start Start: Cell Culture (Adherent or Suspension) harvest Harvest Cells (Scraping or Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash lysis Add Lysis Buffer (Cholic Acid-based or RIPA) wash->lysis incubate Incubate on Ice with Agitation lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant quantify Protein Quantification (e.g., BCA Assay) supernatant->quantify downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) quantify->downstream

References

A Head-to-Head Comparison: Sodium Cholate vs. Triton X-100 for Effective Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Detergent for Your Membrane Protein Extraction Needs

The successful extraction of membrane proteins is a critical first step in their characterization and the development of novel therapeutics. The choice of detergent is paramount, as it directly influences the yield, purity, and functional integrity of the isolated protein. This guide provides an objective comparison of two widely used detergents, the anionic bile salt sodium cholate (B1235396) and the non-ionic detergent Triton X-100, to aid researchers in making an informed decision for their specific experimental goals.

At a Glance: Key Physicochemical and Performance Characteristics

The selection between sodium cholate and Triton X-100 hinges on the specific requirements of the downstream application, with key differences in their chemical nature, micellar properties, and effects on protein structure.

PropertySodium CholateTriton X-100
Detergent Class Anionic (Bile Salt)Non-ionic
Typical Concentration 0.5 - 2% (w/v)0.1 - 1% (v/v)
Critical Micelle Concentration (CMC) ~13-15 mM~0.24 mM
Denaturing Potential Can be mildly denaturingGenerally non-denaturing, but can disrupt lipid-protein and protein-protein interactions.[1]
Primary Applications Solubilization for functional studies, initial extraction for purificationGeneral cell lysis, membrane protein extraction for functional and structural studies.[1]

Performance in Membrane Protein Extraction: A Comparative Overview

While direct head-to-head studies quantifying total membrane protein yield are limited, data from comparative studies with other detergents provide valuable insights into their respective efficacies.

Performance MetricSodium Cholate (and related bile salts)Triton X-100
Total Protein Yield (mg/mL) ~2.0 (for Glycodeoxycholate)~2.5
Target Protein Purity (%) ~80 (for Glycodeoxycholate)~70
Efficiency in Immunoprecipitation Less efficient for Cadherin-11 complexMore efficient for Cadherin-11 complex

This is a representative dataset compiled from general knowledge of surfactant properties and performance. Actual results will vary depending on the cell type, target protein, and specific experimental conditions.

Experimental Protocols: Methodologies for Membrane Protein Extraction

Detailed protocols for utilizing both sodium cholate and Triton X-100 are crucial for reproducible experimental outcomes.

Protocol 1: Membrane Protein Extraction using Sodium Cholate

This protocol is a general guideline for the extraction of membrane proteins from cultured mammalian cells using a bile salt detergent.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) Sodium Cholate, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Solubilization: Incubate the lysate on a rotator for 30-60 minutes at 4°C to facilitate the complete solubilization of membrane proteins.[2]

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled tube.

Protocol 2: Membrane Protein Extraction using Triton X-100

This protocol provides a standard procedure for the extraction of integral membrane proteins from cultured cells.

Materials:

  • Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.2), with freshly added protease inhibitors.

  • Lysis Buffer: Homogenization buffer containing 1% (v/v) Triton X-100.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Dounce homogenizer.

  • Ultracentrifuge.

Procedure:

  • Cell Harvesting: Collect cultured cells (approximately 0.2-1 x 10⁸) and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer and homogenize on ice using a Dounce homogenizer.

  • Removal of Debris: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove intact cells and nuclei.

  • Membrane Pellet Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in 1 mL of Lysis Buffer.

  • Incubation: Incubate the mixture for 30 minutes at 4°C with occasional vortexing.

  • Final Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant contains the solubilized membrane proteins.

Visualizing the Workflow: Membrane Protein Extraction

To further elucidate the experimental process, the following diagrams illustrate the general workflows for membrane protein extraction.

Membrane_Protein_Extraction_Workflow start Start: Cultured Cells/Tissue harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis (Detergent Buffer) harvest->lysis solubilization Solubilization (Incubation) lysis->solubilization clarification Clarification (Centrifugation) solubilization->clarification supernatant Collect Supernatant (Solubilized Membrane Proteins) clarification->supernatant downstream Downstream Applications supernatant->downstream

Caption: General workflow for membrane protein extraction.

Detergent_Action_on_Membrane membrane Lipid Bilayer Membrane Protein detergent Detergent Micelles membrane->detergent Addition of Detergent mixed_micelle Mixed Micelle Solubilized Protein detergent->mixed_micelle Solubilization

Caption: Action of detergents on the cell membrane.

Concluding Remarks

The choice between sodium cholate and Triton X-100 is highly dependent on the specific membrane protein of interest and the intended downstream applications. Triton X-100 is a versatile and mild non-ionic detergent that is often a good starting point for general membrane protein extraction, particularly when preserving protein structure and function is a priority.[1] Sodium cholate, an anionic bile salt, can also be effective for solubilization, and its higher critical micelle concentration may be advantageous for its removal during purification. However, it may be more disruptive to some protein complexes compared to Triton X-100.

For novel membrane proteins, a screening approach with a panel of detergents, including both sodium cholate and Triton X-100, is often the most prudent strategy to identify the ideal solubilization conditions that balance yield, purity, and functional integrity.

References

A Researcher's Guide to Validating Drug Encapsulation Efficiency in Sodium Cholate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the encapsulation efficiency of a drug within its carrier is a critical step in preclinical development. This guide provides a comprehensive comparison of common methods for validating drug encapsulation efficiency, with a special focus on sodium cholate (B1235396) micelles. Experimental data is presented to objectively compare performance with alternative micellar systems.

Sodium cholate, a biocompatible bile salt, is frequently employed in the formation of micelles for drug delivery due to its ability to enhance drug solubility and stability. The efficiency with which a drug is encapsulated within these micelles directly impacts its bioavailability, therapeutic efficacy, and potential toxicity. Therefore, rigorous validation of encapsulation is paramount.

Comparative Analysis of Encapsulation Efficiency

The choice of micellar system can significantly influence the drug loading capacity and encapsulation efficiency. Below is a comparison of sodium cholate-based systems with other common alternatives.

Micellar System CompositionDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Sodium Cholate-based
F127-CS / Sodium CholatePaclitaxel12.8Not explicitly stated, but high[1]
Poloxamer (F127) / Sodium CholateDoxorubicin (B1662922)HighHigh (formulation optimization)[2][3]
Alternative Systems
Tween 80 / Sodium DeoxycholateDoxorubicinNot specifiedGreater anticancer activity than free drug[4][5]
DSPE-mPEG2000CPT-11Not specified90.0 ± 1.0
Pluronic P84 / Sodium DeoxycholateClozapineHighHigh[6]
Tween 80 / Span 80Valsartan>80Average of 94% with higher surfactant ratio[7]

Key Methodologies for Determining Encapsulation Efficiency

Several techniques are routinely used to separate non-encapsulated ("free") drug from the drug-loaded micelles. The amount of free drug is then quantified to indirectly determine the encapsulation efficiency. The most common methods include dialysis, ultracentrifugation, and gel filtration chromatography.

Experimental Protocols

1. Dialysis Method

This method relies on the principle of separating molecules based on size through a semi-permeable membrane.

  • Materials: Dialysis tubing with an appropriate molecular weight cut-off (MWCO), dialysis buffer (e.g., phosphate-buffered saline, PBS), magnetic stirrer, and a suitable analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Hydrate the dialysis tubing according to the manufacturer's instructions.

    • Accurately measure a known volume of the drug-loaded micelle solution and place it inside the dialysis bag.

    • Seal the dialysis bag securely.

    • Immerse the sealed bag in a large volume of dialysis buffer (e.g., 100x the sample volume) and stir gently at a controlled temperature.

    • At predetermined time intervals, collect aliquots from the dialysis buffer.

    • Quantify the concentration of the free drug in the collected aliquots using a pre-validated analytical method.

    • Continue the dialysis until the concentration of the free drug in the buffer reaches equilibrium (i.e., no significant change in concentration between time points).

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

2. Ultracentrifugation Method

This technique separates the micelles from the aqueous medium containing the free drug based on their density and size differences under high centrifugal forces.

  • Materials: Ultracentrifuge, centrifuge tubes, and an analytical instrument for drug quantification.

  • Procedure:

    • Place a known volume of the drug-loaded micelle solution into an ultracentrifuge tube.

    • Centrifuge the sample at a high speed (e.g., >100,000 x g) for a sufficient duration to pellet the micelles. The exact speed and time will depend on the stability and density of the micelles and should be optimized.

    • Carefully collect the supernatant, which contains the free drug.

    • Quantify the concentration of the free drug in the supernatant.

    • To determine the total drug concentration, disrupt a separate aliquot of the original micelle solution (e.g., by adding a suitable solvent) and quantify the drug concentration.

    • Calculate the encapsulation efficiency using the same formula as in the dialysis method.

3. Gel Filtration Chromatography (Size Exclusion Chromatography)

This chromatographic technique separates molecules based on their size. Larger molecules (micelles) elute first, while smaller molecules (free drug) are retained in the porous gel matrix and elute later.

  • Materials: Chromatography column, size exclusion gel (e.g., Sephadex G-50), mobile phase (e.g., PBS), fraction collector, and an analytical instrument for drug quantification.

  • Procedure:

    • Pack the chromatography column with the selected size exclusion gel and equilibrate it with the mobile phase.

    • Carefully load a known volume of the drug-loaded micelle solution onto the top of the column.

    • Begin the elution with the mobile phase at a constant flow rate.

    • Collect fractions of the eluate using a fraction collector.

    • Quantify the drug concentration in each fraction.

    • The first peak corresponds to the encapsulated drug (within the micelles), and the second, broader peak corresponds to the free drug.

    • Calculate the encapsulation efficiency by determining the amount of drug in the micelle-containing fractions relative to the total amount of drug loaded onto the column.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the general process for determining drug encapsulation efficiency.

experimental_workflow cluster_prep Micelle Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_calculation Calculation drug Drug formulation Drug-Loaded Micelle Solution drug->formulation surfactant Sodium Cholate surfactant->formulation solvent Aqueous Solvent solvent->formulation dialysis Dialysis formulation->dialysis Method 1 centrifugation Ultracentrifugation formulation->centrifugation Method 2 gfc Gel Filtration formulation->gfc Method 3 total_drug Quantify Total Drug (from original solution) formulation->total_drug free_drug Quantify Free Drug dialysis->free_drug centrifugation->free_drug gfc->free_drug ee_calc Calculate Encapsulation Efficiency (%) free_drug->ee_calc total_drug->ee_calc

Caption: Experimental workflow for determining drug encapsulation efficiency.

The following diagram illustrates the logical relationship in the calculation of encapsulation efficiency.

calculation_logic total_drug Total Amount of Drug (Initial) encapsulated_drug Amount of Encapsulated Drug (Calculated) total_drug->encapsulated_drug - ee Encapsulation Efficiency (%) total_drug->ee free_drug Amount of Free Drug (Measured after separation) free_drug->encapsulated_drug encapsulated_drug->ee / Total Drug * 100

Caption: Logical relationship for calculating encapsulation efficiency.

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can confidently and accurately validate the drug encapsulation efficiency within sodium cholate micelles, ensuring the development of robust and effective drug delivery systems.

References

Glycocholic Acid Sodium Salt: A Viable Substitute for Cholic Acid Sodium Salt in Research and Drug Development?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and biomedical research, the selection of appropriate excipients is a critical determinant of a drug's efficacy, stability, and bioavailability. Bile acids and their salts, owing to their unique amphipathic nature, have long been utilized as solubilizing agents, permeation enhancers, and key components in drug delivery systems. Among these, cholic acid sodium salt (CAS) has been a traditional choice. However, its glycine-conjugated counterpart, glycothis compound (GAS), is emerging as a compelling alternative. This guide provides a comprehensive evaluation of GAS as a substitute for CAS, supported by experimental data, detailed protocols, and an examination of their differential effects on biological signaling pathways.

Physicochemical Properties: A Tale of Two Bile Salts

The fundamental differences in the performance of GAS and CAS stem from their distinct physicochemical properties. The conjugation of cholic acid with glycine (B1666218) in GAS alters its polarity, acidity, and aggregation behavior.

PropertyGlycothis compound (GAS)This compound (CAS)Key Implications for Formulation
Critical Micelle Concentration (CMC) ~7.1 mM7 - 16.2 mMThe lower CMC of GAS suggests it forms micelles at lower concentrations, which can be advantageous for solubilizing poorly soluble drugs at lower excipient levels.
pKa ~3.8~5.2The lower pKa of GAS means it remains ionized over a wider pH range, including the acidic environment of the upper small intestine. This can lead to more consistent solubilization and absorption.
Aqueous Solubility High (e.g., 200 mg/mL in water)Soluble in waterBoth are water-soluble, but the enhanced solubility of GAS can be beneficial in developing concentrated formulations.

Performance in Drug Delivery

The choice between GAS and CAS can significantly impact the performance of a drug formulation, particularly in terms of drug solubilization and intestinal permeability.

Drug Solubilization

Bile salts enhance the solubility of poorly water-soluble drugs by forming mixed micelles that encapsulate the drug molecules. The efficiency of this process is influenced by the bile salt's structure.

A review of drug solubilization by various bile salt micelles indicated that the rank order of the slopes of the logarithm of the mole fraction micelle partition coefficients (log Km/w) as a function of the logarithm of the octanol/water partition coefficient (log Ko/w) was cholate (B1235396) ~ taurodeoxycholate (B1243834) > glycocholate ~ taurocholate ~ glycodeoxycholate.[1] This suggests that for highly lipophilic drugs, cholic acid may offer slightly better solubilization capacity. However, another study optimizing a mixed micellar formulation for a poorly soluble steroid found that an increase in either lecithin (B1663433) or cholic acid concentration increased drug solubility.[2]

Intestinal Permeability

Bile salts can also enhance the absorption of drugs by modulating the permeability of the intestinal epithelium. This effect is concentration-dependent and varies between different bile salts.

One study investigating the effects of various agents on Caco-2 cell monolayers, a model for the intestinal barrier, found that cholic acid at a concentration of 10 mM had no effect on the permeability of dexamethasone.[3] In contrast, another study demonstrated that glycocholic acid can increase the membrane permeability of Gram-negative bacteria.[4] Furthermore, a study on Caco-2 cells showed that a combination of glycocholic acid and butyrate (B1204436) significantly increased vitamin D-induced calcium uptake, suggesting a role in modulating passive transport.

Differential Activation of Signaling Pathways

Bile acids are not merely digestive surfactants; they are also signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating a host of metabolic processes. The primary receptors of interest are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Activation

FXR is a key regulator of bile acid, lipid, and glucose homeostasis. The potency of bile acids as FXR agonists generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).

Crucially, studies have shown that unconjugated bile acids are generally more potent FXR activators than their conjugated counterparts.[1] One study demonstrated that in cells transfected with FXR, unconjugated bile acids, but not their taurine- and glycine-amidated forms, were able to activate the receptor.[1] This suggests that the conjugation of cholic acid to glycine to form glycocholic acid reduces its ability to directly activate FXR. However, in cells endogenously expressing FXR, both conjugated and unconjugated bile acids were found to be active, implying that conjugated bile acids may require additional cellular machinery for their signaling activity.[1]

FXR_Activation_Pathway cluster_ligands Bile Acids cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects CA Cholic Acid FXR FXR CA->FXR More Potent Agonist GAS Glycocholic Acid GAS->FXR Less Potent Agonist (may require co-factors) Gene_Repression Repression of Bile Acid Synthesis Genes FXR->Gene_Repression Lipid_Metabolism Regulation of Lipid Metabolism FXR->Lipid_Metabolism

Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is another important bile acid receptor involved in regulating energy expenditure, glucose metabolism, and inflammation. The potency of bile acids for TGR5 activation is generally LCA > DCA > CDCA > CA. While specific comparative data for GAS is less abundant, the general trend suggests that the structural modifications from conjugation could also influence its interaction with TGR5.

TGR5_Activation_Pathway cluster_ligands Bile Acids cluster_receptor GPCR cluster_downstream Downstream Effects CA Cholic Acid TGR5 TGR5 CA->TGR5 Weak Agonist GAS Glycocholic Acid GAS->TGR5 Activity to be further elucidated GLP1_Secretion GLP-1 Secretion TGR5->GLP1_Secretion Energy_Expenditure Increased Energy Expenditure TGR5->Energy_Expenditure

Experimental Protocols

To aid researchers in their evaluation, detailed methodologies for key comparative experiments are provided below.

Determination of Drug Solubilization Capacity

Objective: To quantify and compare the molar solubilization ratio of a poorly water-soluble drug by GAS and CAS.

Methodology:

  • Preparation of Bile Salt Solutions: Prepare a series of aqueous solutions of GAS and CAS at concentrations ranging from below to well above their respective CMCs (e.g., 1, 5, 10, 20, 50 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Drug Saturation: Add an excess amount of the poorly soluble drug to each bile salt solution.

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Drug: Centrifuge the samples at high speed (e.g., 15,000 x g for 30 minutes) to pellet the undissolved drug.

  • Quantification of Solubilized Drug: Carefully collect the supernatant and determine the concentration of the solubilized drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the solubilized drug against the concentration of the bile salt. The slope of the linear portion of the curve above the CMC represents the molar solubilization ratio.

Drug_Solubilization_Workflow A Prepare Bile Salt Solutions (GAS and CAS) B Add Excess Drug A->B C Equilibrate (37°C, 48h) B->C D Centrifuge to Remove Undissolved Drug C->D E Quantify Solubilized Drug in Supernatant (HPLC) D->E F Plot [Drug] vs [Bile Salt] and Determine Molar Solubilization Ratio E->F

Caco-2 Cell Permeability Assay

Objective: To compare the effect of GAS and CAS on the permeability of a model drug across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER) value, indicating the formation of tight junctions.

  • Preparation of Transport Media: Prepare transport media (e.g., Hanks' Balanced Salt Solution, HBSS) containing the model drug at a known concentration, with and without the addition of GAS or CAS at a non-toxic concentration (determined by a preliminary cytotoxicity assay).

  • Permeability Study:

    • Apical to Basolateral (A-B) Transport: Add the drug-containing transport medium to the apical side of the Caco-2 monolayer and fresh transport medium to the basolateral side.

    • Basolateral to Apical (B-A) Transport: Add the drug-containing transport medium to the basolateral side and fresh transport medium to the apical side.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and replace with fresh medium.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each condition. An increase in Papp in the presence of the bile salt indicates an enhancement of permeability.

Caco2_Permeability_Workflow A Culture Caco-2 Cells on Permeable Supports B Prepare Transport Media (Drug +/- GAS/CAS) A->B C Perform A-B and B-A Transport Studies B->C D Collect Samples from Receiver Chamber C->D E Quantify Drug Concentration (LC-MS/MS) D->E F Calculate Apparent Permeability (Papp) E->F

Conclusion

The decision to substitute this compound with glycothis compound should be based on a thorough evaluation of the specific requirements of the drug formulation and its intended biological application.

Glycothis compound offers potential advantages in:

  • Formulation stability over a wider pH range due to its lower pKa.

  • Micelle formation at lower concentrations , potentially reducing the required excipient load.

  • Modulating intestinal permeability , which could be beneficial for certain drugs.

This compound may be preferred for:

  • Slightly higher solubilization capacity for highly lipophilic drugs.

  • Applications where a more potent activation of the FXR signaling pathway is desired.

Ultimately, the choice between GAS and CAS is not a one-size-fits-all solution. Researchers and drug development professionals are encouraged to perform direct comparative studies using the experimental protocols outlined in this guide to make an informed decision based on empirical data. This will ensure the selection of the most appropriate bile salt to optimize drug delivery and achieve the desired therapeutic outcomes.

References

A Comparative Guide to the Quantitative Determination of Cholic Acid Sodium Salt Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholic acid sodium salt is crucial for a wide range of applications, from pharmaceutical quality control to metabolic research. This guide provides a comprehensive comparison of the leading analytical methods for determining the concentration of this compound in solution, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several techniques are available for the quantitative analysis of this compound, each with distinct advantages and limitations. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Spectrophotometry.

Liquid chromatography-mass spectrometry is often considered the gold standard for bile acid analysis due to its high sensitivity and specificity.[1][2] In recent years, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become a mainstream method for the separation and detection of bile acids.[3] While enzymatic assays are common in clinical laboratories for determining total bile acid content, they do not provide information on individual bile acids.[4] Spectrophotometric methods offer a simpler and more accessible alternative, although they may lack the specificity of chromatographic techniques.[5][6]

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for the quantification of cholic acid and its derivatives.

MethodAnalyte(s)Linearity RangeLLOQ / LODAccuracy/RecoveryPrecision (CV%)Reference
LC-MS/MS 15 Bile Acids>0.99 (r²)LLOQ: 5 ng/mL85-115%<10% (Intra- & Inter-assay)[1]
LC-MS/MS 7 Bile Acids including Cholic AcidNot specifiedLLOQ: 54.14 nM, LOD: 27.07 nM80-120%<20%[7]
HPLC-RID Cholic Acid and related impurities2.0–80.0 μg/mLLLOQ: 2.0 μg/mL, LOD: 0.060 μg/mL91.3-109.3%<7.3% (RSD)[8]
Enzymatic Assay (Fluorimetric) Total Bile Acids1 – 150 µMLOD: 1 µMNot specifiedNot specified[9]
Spectrophotometry Sodium Deoxycholate10-80 µg/mL (for standard curve)Not specifiedNot specifiedNot specified[6]

LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, CV: Coefficient of Variation, RSD: Relative Standard Deviation, RID: Refractive Index Detector.

Experimental Methodologies

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results. Below are representative protocols for the most common methods used in the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of bile acids.[5][8][10] Reversed-phase chromatography with a C18 column is a common approach.[1][10]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is adapted from a method for the analysis of cholic acid bulk drugs and their impurities.[8]

  • Chromatographic System:

    • HPLC system with a UV or Refractive Index Detector (RID).

    • Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[8]

    • Column Temperature: 30°C.[8]

    • Detector Temperature (for RID): 30°C.[8]

  • Mobile Phase and Gradient:

    • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • A gradient elution may be necessary to separate cholic acid from other components in the sample matrix.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the standards and samples into the HPLC system.

    • Determine the concentration of cholic acid in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for bile acid analysis, making it the preferred method for complex biological samples.[2][3]

Experimental Protocol: UPLC-MS/MS

This protocol is a general workflow based on established methods for bile acid analysis in biological matrices.[1][7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile.[1]

    • Vortex vigorously for 1 minute.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube for analysis.[1]

  • Chromatographic Separation:

    • System: Acquity UPLC I-Class System or equivalent.[1]

    • Column: Cortecs T3 2.7 µm, 2.1 x 30 mm or a similar C18 column.[1]

    • Column Temperature: 60°C.[1]

    • Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% of formic acid.[1]

    • Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[1]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient Elution: Start at 5% B and create a linear gradient to 50% B over 5.5 minutes.[1]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Xevo TQ-S micro MS/MS detector or a comparable instrument.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1][2]

    • Optimize source and compound-specific parameters for each bile acid by direct infusion of standards.

Enzymatic Assay

Enzymatic assays are a rapid and straightforward method for measuring total bile acid content and are widely used in clinical settings.[4][11] These assays are often available as commercial kits.

Experimental Protocol: Fluorimetric Enzymatic Assay

This protocol is based on the principles of a commercially available bile acid assay kit.[9]

  • Principle: The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the oxidation of bile acids, which leads to the conversion of NAD to NADH. The NADH then reduces a fluorescent probe, and the resulting fluorescence is proportional to the total bile acid concentration.[9]

  • Reagents:

    • Assay buffer

    • Enzyme mix (containing 3α-HSD)

    • NAD/probe solution

    • Cholic acid standard

  • Procedure:

    • Prepare a standard curve using the provided cholic acid standard.

    • Add samples and standards to a 96-well plate.

    • Add the enzyme mix and NAD/probe solution to each well.

    • Incubate for the recommended time (e.g., 20 minutes) at room temperature.[9]

    • Measure the fluorescence at an excitation/emission wavelength of approximately 530/585 nm.[9]

    • Calculate the total bile acid concentration in the samples based on the standard curve.

Spectrophotometry

Spectrophotometric methods can be used for the determination of bile acids, often after a chemical reaction to form a colored product.[6]

Experimental Protocol: Sulfuric Acid-Based Spectrophotometry

This method is based on the principle that deoxycholic acid forms a yellow-colored complex with sulfuric acid.[6]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of standard solutions with different concentrations (e.g., 10, 20, 40, 60, 80 µg/mL) by diluting the stock solution.[6]

  • Reaction:

    • To a specific volume of each standard and sample, add a concentrated sulfuric acid solution.

    • Incubate the mixture at a specific temperature to allow for color development.[6]

  • Measurement:

    • Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (e.g., 387 nm for the deoxycholic acid complex).[6]

  • Calculation:

    • Construct a standard curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the samples from the standard curve.

Experimental Workflow and Visualization

The general workflow for the quantitative analysis of this compound, particularly for chromatographic methods, involves several key stages from sample acquisition to data analysis.

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification cluster_3 Result Sample Collection Sample Collection Extraction/Precipitation Extraction/Precipitation Sample Collection->Extraction/Precipitation e.g., Acetonitrile Precipitation Chromatography HPLC / UPLC (e.g., C18 Column) Extraction/Precipitation->Chromatography Detection UV, RID, or Mass Spectrometry (MS/MS) Chromatography->Detection Data Analysis Peak Integration & Calibration Curve Detection->Data Analysis Concentration Determination Concentration Determination Data Analysis->Concentration Determination

Caption: General experimental workflow for this compound quantification.

References

a comparative analysis of different bile salts for enhancing drug permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of many therapeutic agents is hampered by poor membrane permeability. Bile salts, endogenous surfactants in the gastrointestinal tract, have been extensively investigated as permeation enhancers to overcome this challenge. Their amphiphilic nature allows them to interact with and modify biological membranes, thereby facilitating the transport of drug molecules. This guide provides a comparative analysis of different bile salts, summarizing their performance based on experimental data and elucidating the underlying mechanisms of action.

Comparative Efficacy and Cytotoxicity of Bile Salts

The effectiveness of a bile salt as a permeation enhancer is a balance between its ability to increase drug transport and its potential for cytotoxicity. This balance is influenced by the bile salt's chemical structure, particularly its hydrophobicity, and its concentration. The following tables summarize quantitative data from various in vitro studies, comparing commonly used bile salts.

Table 1: Comparison of Permeation Enhancement by Different Bile Salts

Bile SaltDrug/MarkerModel SystemConcentrationPermeability Enhancement (Fold Increase or Papp)Reference
Sodium Cholate (NaC)Mannitol, PEG 900, PEG 4000Caco-2 cellsMicellarGreater enhancement than NaTC[1]
Sodium Taurocholate (NaTC)Mannitol, PEG 900, PEG 4000Caco-2 cellsMicellarLess enhancement than NaC[1]
Sodium Deoxycholate (NaDC)Betamethasone-17-valerateRat skin0.05% / 0.1%2.5 and 8.5-fold increase in flux vs. commercial cream[2]
Sodium Taurodeoxycholate (NaTDC)Salmon Calcitonin (sCT)Caco-2 cellsDrug:NaTDC (0.75:2.5)Highest "Merit Index" among various enhancers[3]
Chenodeoxycholate (CDCA)Octreotide (B344500)Caco-2 cells0.2 - 1%Significant increase in permeability (Papp: 0.015-0.037 cm/h)[4]
Ursodeoxycholate (UDCA)OctreotideCaco-2 cells0.2 - 1%No significant effect on permeability[4]
Sodium Glycodeoxycholate (GDC)LactuloseCaco-2/HT29-MTX cells0.8 mM1.63-fold increase in transport rate[5]

Papp: Apparent Permeability Coefficient. Merit Index: Ratio of the fold increase in permeability to the fold decrease in transepithelial electrical resistance (TEER).

Table 2: Comparative Cytotoxicity of Different Bile Salts

Bile SaltModel SystemCytotoxicity MetricValueReference
Sodium Cholate (NaC)Caco-2 cellsTEER, MTTHigh toxicity, poor recovery[1]
Sodium Taurocholate (NaTC)Caco-2 cellsTEER, MTTLess toxic than NaC[1]
Sodium Deoxycholate (NaDC)Caco-2 cellsTEERReversible TEER drop at 0.1% (w/v)[6]
Sodium Deoxycholate (NaDC)Caco-2 cells (undifferentiated)IC50 (MTT, 2h)0.4 mM[5]
Sodium Glycodeoxycholate (GDC)Caco-2/HT29-MTX cellsIC50 (MTS)2.49 mM[5]
Taurocholate (TC)Caco-2 cellsIC50 (MTT, 2h)15 mM[5]

TEER: Transepithelial Electrical Resistance. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. IC50: Half maximal inhibitory concentration. MTS: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium assay.

Mechanisms of Permeation Enhancement

Bile salts enhance drug permeation through several mechanisms, primarily by affecting the integrity of the epithelial barrier. These mechanisms are concentration-dependent.[2]

  • Transcellular Pathway: At higher concentrations, bile salts can extract lipids from the cell membrane to form mixed micelles, thereby increasing the fluidity of the membrane and facilitating the transport of drugs through the cells.[2]

  • Paracellular Pathway: Bile salts can modulate the tight junctions between epithelial cells, increasing the permeability of the paracellular route for hydrophilic drugs.[7] This is achieved by creating hydrophilic pores or by disrupting the proteins that form the tight junctions.[2]

The following diagram illustrates the general workflow for evaluating the effect of bile salts on drug permeation using an in vitro cell-based model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a differentiated monolayer Caco2->Differentiate TEER_check Verify monolayer integrity (TEER measurement) Differentiate->TEER_check Add_drug Add drug solution with or without bile salt to the apical side TEER_check->Add_drug Incubate Incubate for a defined period (e.g., 2 hours) Add_drug->Incubate Sample Collect samples from the basolateral side Incubate->Sample Assess_Tox Assess cytotoxicity (e.g., TEER, MTT, LDH assay) Incubate->Assess_Tox Quantify Quantify drug concentration (e.g., by HPLC or LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Caption: Experimental workflow for Caco-2 cell permeability assay.

Signaling Pathway of Tight Junction Modulation

The opening of tight junctions by bile salts is not merely a disruptive physical process but involves complex cell signaling pathways. Certain bile acids, such as cholic acid (CA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA), have been shown to modulate tight junctions via the activation of the Epidermal Growth Factor Receptor (EGFR).[8]

G BS Bile Salts (e.g., CDCA, DCA) EGFR EGF Receptor BS->EGFR activate Src Src Family Kinases EGFR->Src activate Occludin_P Phosphorylated Occludin (Tight Junction Closed) Src->Occludin_P leads to dephosphorylation of Occludin Dephosphorylated Occludin (Tight Junction Open) Occludin_P->Occludin dephosphorylation TJ_Proteins Other Tight Junction Proteins (e.g., Claudins, ZO-1) Occludin->TJ_Proteins rearranges and interacts with Permeability Increased Paracellular Permeability Occludin->Permeability

Caption: Signaling pathway of bile salt-induced tight junction modulation.

This signaling cascade involves the autophosphorylation of the EGFR, which in turn activates Src family kinases.[8] This leads to the dephosphorylation and redistribution of the tight junction protein occludin, ultimately resulting in an increase in paracellular permeability.[8] The interaction between occludin and other tight junction proteins like ZO-1 is crucial for maintaining the barrier function.[9][10]

Experimental Protocols

In Vitro Permeation Study using Franz Diffusion Cells

This method is suitable for assessing drug permeation across skin or mucosal tissues.

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: Excised biological membrane (e.g., rat skin, porcine buccal mucosa) or synthetic membrane.

  • Receptor Medium: Phosphate buffered saline (PBS, pH 7.4) or other appropriate buffer, maintained at 37°C and continuously stirred.

  • Procedure: a. Mount the membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with pre-warmed and degassed receptor medium. c. Apply the drug formulation, with or without the bile salt enhancer, to the surface of the membrane in the donor compartment. d. At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh receptor medium. e. Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated as the ratio of Jss with the enhancer to Jss without the enhancer.

Caco-2 Cell Permeability Assay

This is a widely used in vitro model to predict intestinal drug absorption.

  • Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. b. Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study: a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. Add the drug solution containing the test bile salt to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 2 hours). e. At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Analysis: a. Determine the drug concentration in the samples by a suitable analytical method (e.g., LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. c. Assess cell viability after the experiment using methods like the MTT or LDH assay to evaluate the cytotoxicity of the bile salt.

Conclusion

Bile salts are effective and versatile permeation enhancers with the potential to significantly improve the oral bioavailability of poorly permeable drugs. However, their application requires a careful consideration of their structure-activity and structure-toxicity relationships. Dihydroxy bile salts like deoxycholate and chenodeoxycholate are generally more potent enhancers but also more cytotoxic than trihydroxy bile salts like cholate. Conjugation with taurine (B1682933) or glycine, as in taurocholate and glycocholate, tends to decrease both efficacy and toxicity. The choice of a specific bile salt and its optimal concentration must be determined based on the physicochemical properties of the drug and the desired therapeutic outcome, balancing the enhancement of permeation with the maintenance of cellular integrity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the rational selection and evaluation of bile salts in drug development.

References

A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of Cholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of cholic acid sodium salt. The following sections detail experimental protocols and present comparative performance data to aid in the selection of the most suitable analytical method for your research and quality control needs.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate determination of this compound purity and the quantification of related impurities. The following table summarizes the performance characteristics of different HPLC methods based on available data.

Method Column Mobile Phase Detector Linearity Range LOD LOQ Recovery (%) Purity Assay
Method 1: Reversed-Phase HPLC for Impurity Profiling YMC-Pack ODS-AQ (250 mm × 4.6 mm, 5 µm)Acetonitrile (B52724), Methanol, and diluted Formic Acid (pH 2.5)Refractive Index (RI)2.0–80.0 µg/mL (for impurities)0.060 µg/mL2.0 µg/mL91.3%–109.3% (for impurities)N/A
Method 2: General Reversed-Phase HPLC Newcrom R1Acetonitrile, Water, and Phosphoric AcidMS-compatible (requires formic acid instead of phosphoric acid)N/AN/AN/AN/AN/A
Method 3: Mixed-Mode HPLC for Bile Acid Separation Primesep BWater, Acetonitrile, and Sulfuric AcidUV (192 nm)N/AN/AN/AN/AN/A
Method 4: C18 Reversed-Phase HPLC C18 SilicaAqueous-MethanolRefractive Index (RI)N/AN/AN/AN/AN/A
Commercial Purity Specification N/AN/AHPLC analysisN/AN/AN/AN/A≥ 98%

N/A: Data not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Method 1: Validated Reversed-Phase HPLC for Quantitative Determination of Related Impurities[1]

This method is designed for the quantitative determination of cholic acid bulk drugs and their related impurities.

  • Chromatographic System:

    • Column: YMC-Pack ODS-AQ (250 mm × 4.6 mm, S-5 μm, 12 nm)

    • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5).

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) detector at 30 °C.

    • Column Temperature: 30 °C.

  • Method Validation Parameters:

    • Linearity: The method demonstrated linearity in the concentration range of 2.0–80.0 μg/mL for specified impurities, with correlation coefficients of not less than 0.9999.[1]

    • Limit of Detection (LOD): 0.060 µg/mL for the analytes.[1]

    • Limit of Quantification (LOQ): 2.0 µg/mL for the analytes.[1]

    • Accuracy: Spike recoveries for all specified impurities ranged from 91.3% to 109.3% with relative standard deviations (RSDs) not more than 7.3%.[1]

    • Solution Stability: The analyzed compounds in solution were found to be stable for at least 7 days.[1]

Method 2: General Purpose Reversed-Phase HPLC[2][3]

This is a straightforward reverse-phase HPLC method suitable for the general analysis of sodium cholate (B1235396).

  • Chromatographic System:

    • Column: Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity).[2]

    • Mobile Phase: A simple mixture of acetonitrile (MeCN), water, and phosphoric acid.[2][3] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2][3]

    • Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[2][3] It is also suitable for pharmacokinetic studies.[2][3]

Method 3: Mixed-Mode HPLC for Separation of Bile Acids[4]

This method utilizes a mixed-mode stationary phase for the separation of various bile acids, including cholic acid.

  • Chromatographic System:

    • Column: Primesep B mixed-mode stationary phase column.

    • Mobile Phase: An isocratic mobile phase consisting of water, acetonitrile (MeCN), and sulfuric acid as a buffer.

    • Detection: UV at 192 nm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Cholic Acid Sodium Salt Sample Solvent Dissolve in Appropriate Solvent Sample->Solvent Standard Prepare Standard Solutions of Known Concentration Standard->Solvent Injection Inject Sample/Standard into HPLC System Solvent->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detect Analytes (e.g., RI, UV, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Purity and Impurities Integration->Quantification

Caption: General workflow for HPLC purity analysis.

Alternative and Complementary Techniques

While HPLC is a powerful technique for purity assessment, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of bile acids, but it is often more complex and time-consuming than HPLC and may be less effective at separating isomers.[4]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific technique that combines the separation power of HPLC with the analytical capabilities of mass spectrometry.[4] It is particularly useful for the detailed profiling of bile acids and can differentiate between isomers.[4]

  • Enzymatic Assays: These methods are simple and cost-effective for detecting total bile acids but lack the ability to differentiate between various bile acid classes.[4]

Conclusion

The choice of an HPLC method for assessing this compound purity depends on the specific requirements of the analysis. For routine quality control and impurity profiling, a validated reversed-phase HPLC method with RI or UV detection offers a balance of simplicity, accuracy, and robustness. For more detailed characterization and the analysis of complex mixtures, hyphenated techniques like HPLC-MS/MS provide superior sensitivity and specificity. The experimental protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making an informed decision for their analytical needs.

References

A Comparative Guide to Validated LC-MS Methods for Bile Acid Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced liver injury. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2][3] This guide provides an objective comparison of validated LC-MS/MS methods for the quantification of bile acids in biological samples, supported by experimental data.

Comparison of Validated Analytical Methods

The simultaneous analysis of a diverse range of bile acids, including free, taurine-, and glycine-conjugated forms, presents analytical challenges due to their structural similarity.[1] Below is a comparison of two validated LC-MS/MS methods that demonstrate robust performance for the simultaneous analysis of multiple bile acids in various biological matrices.

Table 1: Comparison of Method Validation Parameters for Bile Acid Analysis

ParameterMethod 1 (Danese et al., 2020)[2][3][4][5]Method 2 (García-Cañaveras et al., 2020)[1][6][7]
Number of Analytes 15 Bile Acids36 Bile Acids
Matrices Validated SerumSerum, Plasma, Liver Tissue
Linearity (r²) >0.99Not explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 5 ng/mL0.02 - 3.5 ng/mL (Plasma/Serum)0.09 - 21 ng/mL (Liver)
Accuracy 85-115%Not explicitly stated, but method was validated
Intra-assay Precision (CV) <10%Not explicitly stated, but method was validated
Inter-assay Precision (CV) <10%Not explicitly stated, but method was validated
Recovery 92-110%Not explicitly stated, but method was validated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols for the two compared methods.

This method is designed for the quantification of 15 bile acids in serum.[2][3]

Sample Preparation (Serum):

  • An aliquot of 200 µL of serum is spiked with 780 μL of methanol (B129727) and 20 μL of the internal standard solution.[3]

  • Samples are vortexed for 20 seconds and then centrifuged for 5 minutes at 18,000 rcf.[3]

  • 200 µL of the supernatant is transferred to a 96-well plate for analysis along with 200 µL of water.[3]

Chromatographic Conditions:

  • System: Acquity UHPLC I-Class System FTN.[2][3]

  • Column: Cortecs T3 2.7 µm, 2.1 x 30 mm.[2][3]

  • Column Temperature: 60°C.[2][3]

  • Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% of formic acid.[2][3]

  • Mobile Phase B: 50:50 Acetonitrile (B52724):Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[2][3]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 10 µL.[2][3]

Mass Spectrometry Conditions:

  • The specific mass spectrometry parameters, such as ion source and MRM transitions, are detailed in the original publication. The analysis is typically performed in negative ion mode.[5]

This method allows for the quantification of 36 bile acids in serum, plasma, and liver tissue.[6][7]

Sample Preparation (Plasma/Serum):

  • Protein precipitation is performed by adding ice-cold acetonitrile to the sample.[8]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[8]

  • The supernatant is transferred to a clean tube and evaporated to dryness.[8]

  • The residue is reconstituted in a methanol:water solution.[8]

  • The reconstituted sample is vortexed, centrifuged, and the clear supernatant is transferred to an LC-MS vial for analysis.[8]

Sample Preparation (Liver Tissue):

  • A small amount of frozen liver tissue (20-30 mg) is homogenized in ice-cold acetonitrile with an internal standard.[8]

  • The homogenate is centrifuged, and the supernatant is collected.[8]

  • The supernatant is evaporated to dryness and then reconstituted in a methanol:water solution.[8]

  • After vortexing and centrifugation, the clear supernatant is transferred for LC-MS/MS analysis.[8]

Chromatographic and Mass Spectrometry Conditions:

  • The detailed chromatographic and mass spectrometry conditions for this method are available in the original publication. A C18 reversed-phase column is commonly used for bile acid analysis.[1]

Experimental Workflow

A typical workflow for the LC-MS/MS analysis of bile acids involves several key steps from sample collection to data analysis.

LC-MS Bile Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Serum, Plasma, Tissue) is_add Addition of Internal Standard sample->is_add extraction Protein Precipitation (e.g., Acetonitrile) is_add->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 final_sample Transfer to LC-MS Vial centrifuge2->final_sample lc_separation Chromatographic Separation (LC) final_sample->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection quantification Quantification (Peak Integration) ms_detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: General workflow for LC-MS/MS based bile acid quantification.

Conclusion

The selection of an appropriate LC-MS/MS method for the simultaneous analysis of multiple bile acids should be guided by the specific research question, the number of target analytes, and the available instrumentation. The methods presented in this guide offer validated and robust approaches for the accurate quantification of a wide range of bile acids in biological matrices.[1] By following detailed experimental protocols, researchers can achieve reliable and reproducible results, contributing to a deeper understanding of the role of bile acids in health and disease.

References

A Comparative Analysis of Cholic Acid and Chenodeoxycholic Acid in Cholesterol Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), in solubilizing cholesterol. The information presented is supported by experimental data to assist researchers and professionals in drug development and related fields in making informed decisions.

Introduction

Cholic acid and chenodeoxycholic acid are the two primary bile acids synthesized in the liver from cholesterol.[1] They play a crucial role in the digestion and absorption of dietary fats and are essential for the solubilization of cholesterol in bile, preventing its precipitation and the formation of gallstones.[2][3] Both are amphipathic molecules, possessing both a hydrophobic and a hydrophilic face, which allows them to form micelles in aqueous environments. These micelles can encapsulate cholesterol, a highly insoluble lipid, thereby increasing its solubility in bile.[4]

Comparative Efficacy in Cholesterol Solubilization

Experimental evidence indicates that chenodeoxycholic acid and its taurine (B1682933) conjugate are more effective at solubilizing cholesterol than cholic acid and its corresponding conjugate. In vitro studies have demonstrated that taurochenodeoxycholate solubilizes significantly more cholesterol than taurocholate.[5] This difference in solubilizing capacity is a key factor in the therapeutic use of chenodeoxycholic acid for the dissolution of cholesterol gallstones.[6]

Quantitative Data on Cholesterol Solubilization

The following table summarizes key quantitative parameters related to the cholesterol solubilizing capacity of cholic acid and chenodeoxycholic acid.

ParameterCholic Acid (CA)Chenodeoxycholic Acid (CDCA)Reference
Cholesterol Solubilization (k value) 3.72 x 10⁻²6.79 x 10⁻²[7]
Critical Micelle Concentration (CMC) HigherLower[4][8]
Micelle Aggregation Number LowerHigher[8]

Note: The 'k value' represents the slope of the linear relationship between the quantity of solubilized cholesterol and the concentration of the bile salt, indicating a higher solubilizing power for CDCA.[7] A lower CMC for CDCA means it forms micelles at a lower concentration, and a higher aggregation number suggests the formation of larger micelles, both of which contribute to its superior cholesterol solubilizing capacity.[8]

Experimental Protocols

The following outlines a general methodology for an in vitro cholesterol solubilization assay, based on commonly used techniques in published studies.

In Vitro Cholesterol Solubilization Assay (General Protocol)

This protocol is designed to determine the amount of cholesterol that can be solubilized by a specific bile acid solution.

Materials:

  • Cholic acid or Chenodeoxycholic acid

  • Cholesterol (radiolabeled or non-radiolabeled)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., chloroform)

  • Scintillation fluid (if using radiolabeled cholesterol)

  • Spectrophotometer or scintillation counter

  • Incubator/shaker

Procedure:

  • Preparation of Bile Acid Solutions: Prepare stock solutions of cholic acid and chenodeoxycholic acid in the desired buffer at various concentrations.

  • Addition of Cholesterol: Add an excess of crystalline cholesterol to each bile acid solution. The cholesterol can be radiolabeled (e.g., with ¹⁴C) to facilitate quantification.

  • Equilibration: Incubate the mixtures at a physiological temperature (e.g., 37°C) with constant shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Cholesterol: Separate the undissolved cholesterol from the micellar solution by centrifugation or filtration.

  • Quantification of Solubilized Cholesterol:

    • For radiolabeled cholesterol: Take an aliquot of the supernatant (micellar solution) and measure the radioactivity using a scintillation counter.

    • For non-radiolabeled cholesterol: Extract the cholesterol from an aliquot of the supernatant using an organic solvent. The amount of cholesterol can then be determined using a colorimetric enzymatic assay.

  • Data Analysis: Plot the concentration of solubilized cholesterol against the concentration of the bile acid.

Signaling Pathways and Mechanisms

The synthesis of both cholic acid and chenodeoxycholic acid from cholesterol is a key pathway for cholesterol elimination. This process is tightly regulated, primarily by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step.[6] The bile acids themselves play a role in a negative feedback loop to control their own synthesis.

Bile_Acid_Synthesis_Regulation Cholesterol Cholesterol CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) Cholesterol->CYP7A1 Substrate Primary_Bile_Acids Primary Bile Acids (Cholic Acid & Chenodeoxycholic Acid) CYP7A1->Primary_Bile_Acids Catalyzes FXR FXR (Farnesoid X Receptor) Primary_Bile_Acids->FXR Activates FXR->CYP7A1 Inhibits (Negative Feedback)

Bile Acid Synthesis and Negative Feedback Regulation.

The diagram above illustrates the conversion of cholesterol into primary bile acids, a process initiated by the enzyme CYP7A1. The resulting cholic acid and chenodeoxycholic acid can then activate the farnesoid X receptor (FXR), which in turn inhibits the expression of the CYP7A1 gene, thereby downregulating their own synthesis in a classic negative feedback loop.

The process of cholesterol solubilization within bile acid micelles is a physical encapsulation. The hydrophobic steroid backbone of the bile acids orients towards the cholesterol molecule, while the hydrophilic hydroxyl and carboxyl groups face the aqueous environment, effectively creating a water-soluble package for the otherwise insoluble cholesterol.

Cholesterol_Solubilization_Workflow cluster_0 Experimental Setup cluster_1 Process cluster_2 Analysis Bile_Acid_Solution Bile Acid Solution (Cholic Acid or Chenodeoxycholic Acid) Incubation Incubation with Shaking (e.g., 37°C, 24-48h) Bile_Acid_Solution->Incubation Excess_Cholesterol Excess Crystalline Cholesterol Excess_Cholesterol->Incubation Micelle_Formation Micelle Formation and Cholesterol Encapsulation Incubation->Micelle_Formation Separation Separation of Undissolved Cholesterol (Centrifugation/Filtration) Micelle_Formation->Separation Quantification Quantification of Solubilized Cholesterol Separation->Quantification

General Workflow for In Vitro Cholesterol Solubilization Assay.

Conclusion

Based on the available experimental data, chenodeoxycholic acid demonstrates a superior capacity for cholesterol solubilization compared to cholic acid. This is attributed to its lower critical micelle concentration and the formation of larger, more stable micelles. These properties are fundamental to its clinical application in the dissolution of cholesterol gallstones. For researchers and professionals in drug development, understanding these differences is critical when designing therapeutic strategies targeting cholesterol-related disorders.

References

assessing the biological activity of proteins following solubilization with sodium cholate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane proteins, without compromising their biological activity is a critical step in experimental workflows. This guide provides a comprehensive comparison of sodium cholate (B1235396) with other commonly used detergents, offering insights into their effects on protein function, supported by experimental data and detailed protocols.

The choice of detergent is a pivotal decision in the study of protein structure and function. An ideal detergent should efficiently extract the protein from its native environment while maintaining its conformational integrity and, consequently, its biological activity. Sodium cholate, a bile salt derivative, is a widely used anionic detergent in biochemical applications. This guide will assess its performance in preserving the biological activity of proteins post-solubilization, drawing comparisons with other common detergents such as n-dodecyl-β-D-maltoside (DDM), Triton X-100, and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

Comparative Analysis of Detergent Performance

The effectiveness of a detergent is highly dependent on the specific protein and the downstream application. While solubilization efficiency is a key parameter, the ultimate measure of a detergent's utility lies in its ability to preserve the protein's native, functional state.

Quantitative Data on Protein Activity

The following tables summarize available quantitative data on the biological activity of various proteins after solubilization with different detergents. It is important to note that direct comparative studies across a wide range of proteins are limited, and the optimal detergent must often be determined empirically.

Table 1: Effect of Detergents on Enzyme Activity

EnzymeDetergentConcentrationRelative Activity (%)Reference
Pancreatic Cholesterol EsteraseSodium Cholate>1 µMActivating[1][2]
Pancreatic Cholesterol EsteraseSodium DeoxycholateVariousInactive[1][2]
Pancreatic Cholesterol EsteraseSodium TaurolithocholateVariousInactive[1][2]
Rabbit Muscle Phosphorylase bSodium Cholate7 mM24% of AMP-induced activity[3]
Alkalithermophilic Lipase ASDS0.2%~830%[4]
Alkalithermophilic Lipase BSDS0.2%~840%[4]
Various Hydrolytic EnzymesCHAPS, CHAPSO, Octylglucoside~CMCLeast detrimental[5][6]

Table 2: Ligand Binding Affinity of G-Protein Coupled Receptors (GPCRs) in Different Detergents

ReceptorLigandDetergentKd or Ki (nM)Reference
Adenosine A2A ReceptorZM241385 (antagonist)DDMT50 = 44.4°C[7]
Adenosine A2A ReceptorZM241385 (antagonist)SMA (Detergent-Free)T50 = 49.9°C[7]
β2-Adrenergic ReceptorIsoproterenol (agonist)DOPG (in nanodiscs)590[8]
β2-Adrenergic ReceptorIsoproterenol (agonist)DOPE (in nanodiscs)4300[8]

*T50 represents the temperature at which 50% of the receptor loses its ligand-binding ability, indicating thermostability.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for adapting procedures to new proteins of interest. Below are protocols for key experiments in assessing protein activity after solubilization.

General Workflow for Detergent Screening and Activity Assessment

The following diagram illustrates a general workflow for screening detergents and subsequently assessing the biological activity of the solubilized protein.

G cluster_prep Protein Preparation cluster_solubilization Solubilization Screening cluster_quant Quantification & Purity cluster_activity Activity Assessment prep1 Cell Culture/ Tissue Homogenization prep2 Membrane Isolation prep1->prep2 sol1 Incubate with Different Detergents (Sodium Cholate, DDM, etc.) prep2->sol1 sol2 Centrifugation to Remove Insoluble Material sol1->sol2 quant1 Protein Quantification (e.g., BCA Assay) sol2->quant1 quant2 Purity Analysis (SDS-PAGE) quant1->quant2 act1 Enzyme Kinetics Assay quant2->act1 For Enzymes act2 Ligand Binding Assay quant2->act2 For Receptors act3 Transport Assay quant2->act3 For Transporters act4 Ion Channel Recording quant2->act4 For Ion Channels

General workflow for detergent screening and protein activity assessment.
Protocol 1: Enzyme Activity Assay Post-Solubilization

This protocol provides a general framework for measuring the kinetic parameters of an enzyme after solubilization.

  • Solubilization:

    • Resuspend the membrane fraction containing the enzyme of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Add the desired detergent (e.g., sodium cholate, DDM, Triton X-100, CHAPS) to a final concentration typically 2-5 times its critical micelle concentration (CMC).

    • Incubate on ice or at 4°C with gentle agitation for 1-2 hours.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the solubilized enzyme.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors.

    • Initiate the reaction by adding a known amount of the solubilized enzyme preparation.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product using a spectrophotometer or fluorometer.[9]

    • Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

    • Perform control experiments with buffer alone and with detergent in the absence of the enzyme to account for any background signal.

Protocol 2: GPCR Radioligand Binding Assay

This protocol is used to determine the ligand binding affinity of a GPCR after solubilization.[4][10][11][12]

  • Solubilization: Follow the solubilization steps as described in Protocol 1.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the solubilized GPCR preparation to each well.

    • For saturation binding experiments, add increasing concentrations of a radiolabeled ligand (e.g., 3H- or 125I-labeled).

    • For competition binding experiments, add a fixed concentration of the radiolabeled ligand along with increasing concentrations of a non-radiolabeled competitor.

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled ligand.

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the equilibrium dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competitor.

Protocol 3: Liposome-Based Transport Assay

This protocol is designed to assess the function of transporter proteins after solubilization and reconstitution into artificial lipid vesicles (liposomes).[2][7][8][13][14][15]

  • Solubilization and Reconstitution:

    • Solubilize the transporter protein as described in Protocol 1.

    • Prepare liposomes from a defined lipid composition (e.g., E. coli polar lipids or a mixture of synthetic lipids) by sonication or extrusion.

    • Mix the solubilized transporter with the pre-formed liposomes.

    • Remove the detergent slowly by dialysis, gel filtration, or using adsorbent beads (e.g., Bio-Beads). This allows the transporter to insert into the liposome (B1194612) bilayer, forming proteoliposomes.

  • Transport Assay:

    • Establish an electrochemical gradient across the proteoliposome membrane (e.g., an ion gradient or a pH gradient) to drive transport.

    • Initiate the transport reaction by adding a radiolabeled substrate to the external buffer.

    • At various time points, stop the reaction by rapidly filtering the proteoliposomes through a membrane filter to separate them from the external substrate.

    • Wash the filters with ice-cold stop buffer.

    • Measure the amount of radiolabeled substrate accumulated inside the proteoliposomes using a scintillation counter.

    • Perform control experiments with empty liposomes (no transporter) to determine non-specific substrate binding and leakage.

Protocol 4: Patch-Clamp Recording of Ion Channels

This technique allows for the direct measurement of ion channel activity after reconstitution into an artificial lipid bilayer.[14][16][17][18][19]

  • Reconstitution: Reconstitute the solubilized ion channel into giant unilamellar vesicles (GUVs) or a planar lipid bilayer.

  • Patch-Clamp Recording:

    • Using a glass micropipette, form a high-resistance seal (a "giga-seal") with the membrane of a GUV or the planar bilayer containing the ion channel.

    • Apply a defined voltage across the membrane patch to control the membrane potential.

    • Record the ionic currents flowing through the single or multiple ion channels within the patch using a sensitive amplifier.

    • Analyze the recordings to determine key channel properties such as conductance, open probability, and gating kinetics.

Signaling Pathways

Understanding the signaling pathways in which a protein of interest is involved is crucial for designing relevant functional assays. Below are simplified diagrams of two major signaling pathways involving proteins that are often the subject of solubilization studies.

G-Protein Coupled Receptor (GPCR) Signaling Cascade

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_s Gαs (active) G_Protein->G_alpha_s G_alpha_q Gαq (active) G_Protein->G_alpha_q AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces G_alpha_s->AC Stimulates G_alpha_q->PLC Stimulates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos Recruits PI3K PI3K EGFR_dimer->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Cellular_Response Cellular Response (Proliferation, Survival) Akt->Cellular_Response Transcription_Factors->Cellular_Response

References

Cholic Acid Sodium Salt vs. Synthetic Surfactants in Nanoparticle Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nanoparticle formulation for drug delivery, the choice of surfactant is a critical determinant of the final product's stability, efficacy, and biocompatibility. This guide provides an objective comparison between the naturally derived bile salt, cholic acid sodium salt, and commonly used synthetic surfactants. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their nanoparticle-based therapeutic systems.

Comparative Performance Analysis

The selection of a suitable surfactant is pivotal in achieving desired nanoparticle characteristics. Below is a summary of quantitative data from studies comparing this compound with various synthetic surfactants in terms of key performance indicators such as particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.

Nanoparticle System & DrugSurfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA nanoparticles with Epirubicin (B1671505)Sodium Cholate (B1235396)180.5 ± 5.20.14 ± 0.02-35.6 ± 1.88.5 ± 0.785.2 ± 3.5[1]
PLGA nanoparticles with EpirubicinPoloxamer 188210.3 ± 6.80.19 ± 0.03-20.1 ± 1.57.2 ± 0.672.8 ± 4.1[1]
PLGA nanoparticles with EpirubicinPolyvinyl Alcohol235.1 ± 7.50.25 ± 0.04-15.8 ± 1.26.8 ± 0.568.4 ± 3.9[1]
Zidovudine (B1683550) Prodrug NanocoresSodium Taurocholate (a bile salt)~200Not Specified~ -55Not ApplicableNot Applicable[2]
Zidovudine Prodrug NanocoresSodium Ursodeoxycholate (a bile salt)~200Not Specified~ -55Not ApplicableNot Applicable[2]
Polyhydroxyalkanoate (P3HB) NanoparticlesSodium Deoxycholate (a bile salt)< 500Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[3]
Polyhydroxyalkanoate (P3HB) NanoparticlesSodium Dodecyl Sulphate (SDS)< 500Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[3]
Polyhydroxyalkanoate (P3HB) NanoparticlesPoly(vinyl alcohol) (PVA) 31-50 kDa< 500Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[3]
Polyhydroxyalkanoate (P3HB) NanoparticlesTween 20> 500 (aggregates)Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[3]
Polyhydroxyalkanoate (P3HB) NanoparticlesTween 80> 500 (aggregates)Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[3]

Note: Direct head-to-head comparative studies for the exact same nanoparticle and drug system across a wide range of surfactants are limited. The data presented is compiled from various studies to provide a comparative perspective.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for nanoparticle formulation using both cholic acid derivatives and synthetic surfactants.

1. Formulation of PLGA Nanoparticles using Sodium Cholate (Emulsion-Solvent Evaporation)

This method is adapted from a study on epirubicin-loaded PLGA nanoparticles[1].

  • Materials: Poly(lactic-co-glycolic acid) (PLGA), epirubicin, sodium cholate, ethyl acetate (B1210297), deionized water.

  • Procedure:

    • Dissolve a specific amount of PLGA and epirubicin in ethyl acetate to form the organic phase.

    • Prepare an aqueous solution of sodium cholate (e.g., 0.5% w/v) in deionized water.

    • Add the organic phase dropwise to the aqueous sodium cholate solution under constant stirring to form an oil-in-water emulsion.

    • Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.

    • Evaporate the organic solvent (ethyl acetate) under reduced pressure.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

2. Formulation of Polymeric Nanoparticles using Poloxamer 188 (Emulsion-Solvent Evaporation)

This protocol is based on the same study for comparison[1].

  • Materials: PLGA, epirubicin, Poloxamer 188, ethyl acetate, deionized water.

  • Procedure:

    • The procedure is identical to the one described above for sodium cholate, with the exception that Poloxamer 188 is used as the surfactant in the aqueous phase.

3. Self-Assembly of Chenodeoxycholic Acid-Polylysine Nanoparticles

This method is based on a study developing dual-functional nanoparticles[4][5][6].

  • Materials: Chenodeoxycholic acid (CDCA), poly-L-lysine (PLL), dimethyl sulfoxide (B87167) (DMSO), deionized water.

  • Procedure:

    • Dissolve predetermined weights of CDCA and PLL in DMSO.

    • After complete dissolution, place the solution in a dialysis bag.

    • Dialyze the solution against deionized water for a specified period (e.g., 8 hours), with regular changes of the deionized water.

    • The nanoparticles are formed spontaneously within the dialysis bag due to electrostatic interactions.

    • Collect the resulting nanoparticle suspension.

Nanoparticle Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of formulated nanoparticles.

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Formulation Formulation using This compound or Synthetic Surfactant DLS Particle Size & PDI (Dynamic Light Scattering) Formulation->DLS Zeta Zeta Potential Formulation->Zeta TEM_SEM Morphology & Size (TEM/SEM) Formulation->TEM_SEM DrugLoading Drug Loading & Encapsulation Efficiency Formulation->DrugLoading InVitroRelease In Vitro Drug Release DrugLoading->InVitroRelease CellUptake Cellular Uptake Studies InVitroRelease->CellUptake InVivoStudies In Vivo Efficacy & Biodistribution CellUptake->InVivoStudies

Fig. 1: Experimental workflow for nanoparticle formulation and characterization.

Targeted Drug Delivery and Cellular Uptake Mechanisms

Nanoparticles can be designed for targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target effects. The surface properties, dictated by the surfactant, play a crucial role in cellular uptake mechanisms.

G cluster_nanoparticle Nanoparticle cluster_cell Target Cell cluster_pathway Signaling Pathway Modulation NP Surfactant-Coated Nanoparticle CellMembrane Cell Membrane NP->CellMembrane Receptor-Mediated Endocytosis Endosome Endosome CellMembrane->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape & Drug Release Nucleus Nucleus Cytoplasm->Nucleus Drug Action PI3K PI3K Cytoplasm->PI3K Drug Action AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) mTOR->TherapeuticEffect regulates

Fig. 2: Cellular uptake and signaling pathway modulation by targeted nanoparticles.

The diagram above illustrates a generalized pathway for nanoparticle-mediated drug delivery. For instance, nanoparticles can be functionalized to target specific receptors on cancer cells. Following endocytosis, the nanoparticle releases its therapeutic payload into the cytoplasm, which can then interact with signaling pathways like the PI3K/AKT/mTOR pathway, often dysregulated in cancer, to induce a therapeutic effect such as apoptosis[7]. Cholic acid-functionalized nanoparticles have been shown to enhance cellular uptake, potentially through interactions with bile acid transporters on cell membranes[8]. Similarly, certain synthetic surfactants like polysorbate 80 can facilitate transport across the blood-brain barrier[9].

Discussion

This compound and other Bile Acids:

  • Advantages: Biocompatibility and biodegradability are major advantages of using bile acids. Their amphiphilic nature makes them effective stabilizers. Furthermore, their specific interactions with bile acid transporters can be exploited for targeted delivery to the liver and other tissues[8][10]. Some studies suggest that bile salt-containing nanoparticles can enhance oral bioavailability of drugs[11].

  • Disadvantages: The formulation window for stable nanoparticles might be narrower compared to some synthetic surfactants. The negative charge of cholic acid can influence interactions with cells and proteins.

Synthetic Surfactants:

  • Advantages: A wide variety of synthetic surfactants with a range of hydrophilic-lipophilic balance (HLB) values are commercially available, offering great flexibility in formulation development. Surfactants like poloxamers can provide steric stabilization, preventing nanoparticle aggregation. Polysorbate 80 is well-known for its ability to coat nanoparticles and facilitate their transport across the blood-brain barrier[9].

  • Disadvantages: Biocompatibility can be a concern with some synthetic surfactants, and they may induce toxicity at higher concentrations[3]. For instance, Cremophor EL, used in some paclitaxel (B517696) formulations, has been associated with hypersensitivity reactions[12][13]. Residual amounts of synthetic surfactants in the final formulation need to be carefully controlled.

Conclusion

The choice between this compound and synthetic surfactants for nanoparticle formulation is not straightforward and depends heavily on the specific application, the drug being encapsulated, and the desired in vivo performance. Cholic acid and other bile salts offer the significant advantages of biocompatibility and the potential for targeted delivery. Synthetic surfactants, on the other hand, provide a wider range of properties and have been extensively used in various formulations. For applications requiring high biocompatibility and potential targeting to specific organs like the liver, this compound presents a compelling option. For other applications, the versatility and established use of synthetic surfactants may be more suitable. Future research should focus on direct comparative studies to provide a clearer understanding of the performance trade-offs between these two classes of surfactants.

References

Safety Operating Guide

Navigating the Disposal of Cholic Acid Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of cholic acid sodium salt, addressing conflicting safety information to prioritize environmental responsibility and laboratory safety.

Hazard Classification and Disposal Precautions

This compound is a bile acid commonly used in various research and pharmaceutical applications. While some safety data sheets (SDS) do not classify this chemical as hazardous, others categorize it as "H412 - Harmful to aquatic life with long lasting effects"[1]. This classification as an environmental hazard necessitates careful disposal procedures to prevent its release into aquatic ecosystems.

Given the conflicting information, it is imperative to adopt a conservative approach and manage this compound as a chemical waste harmful to the environment. Therefore, direct disposal down the sanitary sewer is not recommended.

Quantitative Hazard Information
Hazard ClassificationGHS Hazard StatementSource
Hazardous to the aquatic environment - chronic hazardH412: Harmful to aquatic life with long lasting effects[1]
Not classified as hazardous-[2]

Procedural Guidance for Disposal

Adherence to the following step-by-step protocols is crucial for the safe and compliant disposal of this compound.

Disposal of Unused this compound and Contaminated Solutions
  • Waste Collection :

    • Collect all waste this compound, whether in solid form or in solution, in a designated and properly labeled hazardous waste container[3][4][5].

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid[4].

    • Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warning (e.g., "Harmful to Aquatic Life")[3].

  • Segregation :

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste unless mixed with other substances.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool area away from general laboratory traffic.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste[5][6].

    • Follow all institutional and local regulations for hazardous waste disposal[1][4].

Disposal of Empty Containers
  • Decontamination :

    • Triple rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble).

    • Collect the rinsate (the rinse liquid) as hazardous waste and add it to your designated this compound waste container.

  • Container Management :

    • After triple rinsing, deface or remove the original label to prevent misuse.

    • The cleaned and defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Always confirm with your EHS department.

Spill Management and Disposal

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Ensure Personal Safety :

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment and Cleanup :

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place the used absorbent material into the hazardous waste container.

  • Decontamination of Spill Area :

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

    • Ensure the area is well-ventilated during and after the cleanup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start cluster_waste_type Waste Type Identification cluster_disposal_paths Disposal Procedures cluster_actions Action Steps start Identify Cholic Acid Sodium Salt Waste waste_type What is the form of the waste? start->waste_type solid_liquid Unused chemical or contaminated solution waste_type->solid_liquid Solid/Liquid empty_container Empty Container waste_type->empty_container Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris collect_hw Collect in a labeled hazardous waste container solid_liquid->collect_hw triple_rinse Triple rinse container empty_container->triple_rinse spill_cleanup->collect_hw contact_ehs Arrange for disposal through EHS or licensed contractor collect_hw->contact_ehs collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect_hw dispose_container Dispose of container in regular trash or recycle deface_label->dispose_container

Disposal decision workflow for this compound.

References

Personal protective equipment for handling cholic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of cholic acid sodium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a primary bile acid. While some safety data sheets (SDS) do not classify it as hazardous under the Globally Harmonized System (GHS), others indicate potential risks that necessitate caution.[1][2] It is prudent to handle this compound as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

Below is a summary of potential hazard classifications based on available data.

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/Irritation2Causes skin irritation[4][5]
Serious Eye Damage/Eye Irritation2 / 2ACauses serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[4][5]
Hazardous to the Aquatic Environment (Chronic)3Harmful to aquatic life with long lasting effects[6][7]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from accidental splashes or dust particles.[6][8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).Prevents direct skin contact.[3] Gloves should be tested according to EN 374.[6] Always inspect gloves for tears or holes before use and change them immediately if contaminated. The exact breakthrough time should be confirmed with the glove manufacturer.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[3][8]
Respiratory Protection Not typically required under normal conditions with adequate ventilation.A NIOSH-approved particle filter respirator is required if dusts are generated or when handling large quantities.[3] Engineering controls, like fume hoods, are the preferred method for minimizing inhalation risk.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to handling this compound, from initial preparation to cleanup.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle the compound in a well-ventilated area.[8] A chemical fume hood is strongly recommended, especially when weighing the powder or if there is a potential for aerosol or dust generation.[3]

  • Designated Area: Establish a specific, clearly marked area for handling this compound to prevent cross-contamination.

  • Safety Equipment: Confirm that an eyewash station and a safety shower are unobstructed and readily accessible.[3]

  • Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

Step 2: Dispensing and Use

  • Weighing: When weighing the solid material, perform the task carefully within a fume hood or ventilated enclosure to minimize dust creation.

  • Creating Solutions: If preparing a solution, add the this compound solid to the solvent slowly to prevent splashing.

  • General Handling: Avoid any actions that could generate dust.[4] Do not get the substance in eyes, on skin, or on clothing.[4][5]

Step 3: Post-Handling and Cleanup

  • Decontamination: Clean the designated work area and any equipment used with an appropriate solvent or cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][9]

  • Storage: Store this compound in a cool, dry, well-ventilated place.[8] Keep the container tightly closed.[4][6] Recommended storage temperature is typically 15–25°C.[6]

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. Get medical attention if irritation develops or persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][8]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][8]

  • Minor Spill (Solid):

    • Alert personnel in the immediate vicinity.

    • Wear all required PPE (lab coat, gloves, eye protection).

    • Carefully sweep up or absorb the material, avoiding dust generation.[1][8]

    • Place the collected material into a suitable, sealed, and labeled container for disposal.[8]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be treated as chemical waste.

  • Containerization: Place waste material and any contaminated disposables (e.g., gloves, wipes) into a clearly labeled, sealed container.

  • Disposal Method: Do not dispose of down the drain or in regular trash.[10] Arrange for disposal through a licensed professional waste disposal service.[11] All local, state, and federal environmental regulations must be followed.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[11]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound, from preparation through disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal cluster_emergency Emergency / Spill prep1 Verify Fume Hood Function prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Inspect Chemical Container prep2->prep3 handle1 Weigh/Dispense Solid in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 disp1 Segregate Waste into Labeled, Sealed Container handle2->disp1 Generate Waste spill Spill Occurs handle2->spill Potential Hazard clean2 Store Chemical Properly (Tightly Closed, Cool, Dry) clean1->clean2 disp2 Arrange for Licensed Chemical Waste Disposal clean2->disp2 Empty Containers disp1->disp2 spill_response Evacuate Area Wear Full PPE Sweep Up Material Avoid Dust spill->spill_response spill_response->disp1 Collect for Disposal

Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.